6-Chloroquinoline-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQIRJWFRMCAID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557846 | |
| Record name | 6-Chloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118791-14-3 | |
| Record name | 6-Chloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 118791-14-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Chloroquinoline-3-carboxylic acid physical properties
An In-depth Technical Guide to the Physical Properties of 6-Chloroquinoline-3-carboxylic Acid
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. The following sections provide an in-depth analysis of its core physical and chemical properties, supported by established experimental protocols and safety guidelines, to ensure its effective and safe utilization in a laboratory setting.
Introduction and Strategic Importance
This compound is a halogenated heterocyclic compound. Quinoline derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. The presence of the chlorine atom and the carboxylic acid group at specific positions on the quinoline ring makes this molecule a versatile building block for synthesizing more complex chemical entities. Understanding its fundamental physical properties is a critical first step in its application, influencing everything from reaction setup and solvent selection to purification strategies and formulation.
This document moves beyond a simple data sheet, offering practical, field-tested methodologies and the scientific rationale behind them. The aim is to equip the researcher with not just the "what," but the "how" and "why" of handling and characterizing this important chemical intermediate.
Molecular Identity and Physicochemical Characteristics
A precise understanding of the molecule's identity and its fundamental physical constants is paramount for any experimental design.
Chemical Identifiers
The following table summarizes the key identifiers for this compound.[1][][3]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 118791-14-3 |
| Molecular Formula | C₁₀H₆ClNO₂ |
| Molecular Weight | 207.61 g/mol |
| InChI | 1S/C10H6ClNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14) |
| InChIKey | UYQIRJWFRMCAID-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC=C(C=C2C=C1Cl)C(=O)O |
Molecular Structure
The structural arrangement of atoms dictates the compound's reactivity and physical behavior.
Caption: Molecular Structure of this compound.
Core Physical Properties
The table below summarizes key physical properties, which are essential for handling, storage, and experimental design.
| Property | Value | Source(s) |
| Appearance | Solid, powder to lump form. | [4] |
| Melting Point | 228 °C | [5] |
| Boiling Point | 382.12 °C at 760 mmHg (Predicted) | [] |
| Density | 1.47 g/cm³ (Predicted) | [] |
| Solubility | Insoluble in water. | [4] |
| Storage Temperature | Room temperature. | [6] |
Spectroscopic Characterization
Spectroscopic data is indispensable for confirming the structural integrity and purity of the compound. While raw spectral data is not provided here, several suppliers indicate the availability of ¹H NMR, ¹³C NMR, and IR spectra, which are fundamental for quality control.[1][7]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are used to confirm the molecular skeleton and the specific positions of substituents. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and shifts of carbon signals, provide a definitive fingerprint of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected absorptions include those for the carboxylic acid O-H and C=O stretches, C-Cl bond, and the aromatic C=C and C-N bonds of the quinoline ring.
Experimental Protocols for Physical Property Verification
To ensure the quality and consistency of the material, the following standardized protocols are recommended for in-house verification. These protocols are designed to be self-validating and reflect best practices in a research environment.
Protocol: Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. Impurities typically depress and broaden the melting range. This protocol uses the digital capillary method for its precision and small sample requirement.
Methodology:
-
Sample Preparation: Finely crush a small amount of the solid to a dry powder. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Rapid Heating: Set the apparatus to heat rapidly to approximately 20°C below the expected melting point (target ~208°C).
-
Ramped Heating: Decrease the heating rate to 1-2°C per minute. This slow ramp is critical to allow for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound should exhibit a sharp melting range of <2°C.
Caption: Workflow for Melting Point Determination.
Protocol: Qualitative Solubility Assessment
Causality: Understanding solubility across a range of solvents is essential for selecting appropriate media for chemical reactions, purification (recrystallization), and analytical techniques like HPLC. This protocol establishes a qualitative profile.
Methodology:
-
Solvent Selection: Prepare vials containing 1 mL of various solvents, such as water, ethanol, acetone, and dimethyl sulfoxide (DMSO), to cover a range of polarities.
-
Sample Addition: Add approximately 10 mg of this compound to each vial.
-
Room Temperature Test: Vigorously vortex each vial for 30 seconds. Visually inspect for dissolution against a dark background. Classify as "soluble," "partially soluble," or "insoluble."
-
Elevated Temperature Test: For samples that are not fully soluble at room temperature, gently heat the vial in a water bath to 50-60°C while stirring. Observe any changes in solubility.
-
Documentation: Record the solubility behavior at both temperatures for each solvent. The known insolubility in water and expected solubility in polar aprotic solvents like DMSO will be confirmed here.
Caption: Workflow for Qualitative Solubility Testing.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. This compound is classified with specific hazards that require careful management.
GHS Hazard Classification
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[1][8]:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Handling and PPE
Given the hazard profile, the following personal protective equipment (PPE) and handling procedures are mandatory[8][9]:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage condition is room temperature.[6]
-
Stability: The product is stable under normal storage and handling conditions.[8]
-
Incompatibilities: Keep away from strong oxidizing agents.[8]
Conclusion
This compound is a valuable chemical intermediate with well-defined physical properties. Its solid form, high melting point, and predictable solubility profile make it a manageable compound in a research setting. The experimental protocols outlined in this guide provide a robust framework for verifying its quality and ensuring consistent results in downstream applications. By integrating this technical data with the mandatory safety and handling procedures, researchers can confidently and safely leverage this molecule in their synthetic and drug discovery endeavors.
References
- This compound | C10H6ClNO2 | CID 14241492.
- This compound CAS 118791-14-3. BIOSYNCE. [Link]
- This compound. Amerigo Scientific. [Link]
- 6-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 6484158.
Sources
- 1. This compound | C10H6ClNO2 | CID 14241492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. 6-CHLOROQUINOLINE CAS#: 612-57-7 [m.chemicalbook.com]
- 5. biosynce.com [biosynce.com]
- 6. This compound | 118791-14-3 [sigmaaldrich.com]
- 7. This compound(118791-14-3) 1H NMR [m.chemicalbook.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. aksci.com [aksci.com]
Synthesis of 6-Chloroquinoline-3-carboxylic Acid from Acetanilide Precursors
An In-Depth Technical Guide
Abstract: This technical guide provides a comprehensive overview of the synthetic methodologies for producing 6-chloroquinoline-3-carboxylic acid, a key scaffold in medicinal chemistry, starting from readily available acetanilide precursors. The document is structured to provide researchers, chemists, and drug development professionals with both theoretical understanding and practical, field-proven protocols. The primary focus is on the Vilsmeier-Haack reaction, a direct and efficient route for the cyclization of acetanilides into functionalized quinolines. A comparative analysis with the classic Gould-Jacobs reaction is also presented to offer a broader strategic perspective. This guide emphasizes the causality behind experimental choices, mechanistic underpinnings, and process validation to ensure scientific integrity and reproducibility.
Strategic Overview and Retrosynthetic Analysis
The quinoline core is a privileged structure in pharmacology, with quinoline-3-carboxylic acids forming the backbone of numerous antibacterial agents.[1][2] The synthesis of a specifically substituted analog like this compound requires a robust and regioselective strategy. Acetanilides, which are easily prepared and handled acetyl-protected anilines, serve as excellent starting materials.
A logical retrosynthetic approach to the target molecule reveals two primary disconnections corresponding to established named reactions. The C2-N1 and C3-C4 bonds can be formed in a single cyclization step from an N-arylacetamide (acetanilide). The carboxylic acid at the C3 position can be derived from the oxidation of a formyl group, which itself can be installed during the cyclization.
Caption: Retrosynthetic pathway for this compound.
This analysis identifies the Vilsmeier-Haack reaction as a highly efficient strategy, converting an N-arylacetamide directly into a 2-chloro-3-formylquinoline intermediate. This is the primary route detailed in this guide.
The Vilsmeier-Haack Route: A Direct and Efficient Synthesis
The Vilsmeier-Haack reaction is exceptionally well-suited for this transformation. It utilizes a pre-formed electrophilic iminium salt (the Vilsmeier reagent) to effect a cyclization of an activated aromatic ring, such as that in an acetanilide, to form the quinoline heterocycle.[3] This one-pot reaction installs both the C2-chloro substituent and the C3-formyl group, which is a direct precursor to the desired carboxylic acid.
Principle and Mechanism
The reaction proceeds through a well-established multi-step mechanism. The causality behind its success lies in the in-situ generation of a potent, yet selective, electrophile that orchestrates the entire ring-forming cascade.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This generates a highly reactive chloromethyliminium salt, commonly known as the Vilsmeier reagent.[4][5]
-
Electrophilic Attack: The π-system of the acetanilide attacks the electrophilic carbon of the Vilsmeier reagent. This step is the key bond-forming event. The reaction is regioselective, with the attack typically occurring at the position para to the activating acetamido group.
-
Intramolecular Cyclization: The nitrogen of the acetamido group then acts as an intramolecular nucleophile, attacking the newly formed iminium carbon to close the ring.
-
Dehydration and Aromatization: A final sequence of eliminations, driven by the formation of a stable aromatic system, results in the 2-chloro-3-formylquinoline product.[6]
Caption: Overall workflow of the Vilsmeier-Haack quinoline synthesis.
Synthesis of the Precursor: N-(4-chlorophenyl)acetamide
The starting material, 4-chloroacetanilide, is either commercially available or can be synthesized with high purity via a straightforward acylation.[7]
Protocol 1: Synthesis of N-(4-chlorophenyl)acetamide
-
In a fume hood, dissolve 4-chloroaniline (1.0 eq) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 eq) dropwise while stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to a gentle reflux (approx. 80-90°C) for 1 hour to ensure the reaction goes to completion.[8][9]
-
Cool the reaction mixture to room temperature and then pour it into a beaker of cold water with stirring.
-
The white crystalline product, N-(4-chlorophenyl)acetamide, will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The product is typically of sufficient purity for the next step.
Experimental Protocol: Vilsmeier-Haack Cyclization
This core protocol requires careful control of temperature during the reagent addition phase. The reaction's success hinges on the formation of the Vilsmeier reagent before heating to drive the cyclization.
Protocol 2: Synthesis of 2,6-Dichloro-3-formylquinoline
-
In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N-(4-chlorophenyl)acetamide (1.0 eq) to anhydrous N,N-dimethylformamide (DMF, ~5-10 volumes).
-
Cool the mixture to 0-5°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, ~4-5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.[8]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.[9]
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.
-
The crude product will precipitate as a solid. Collect it by vacuum filtration, wash with water, and dry.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure 2,6-dichloro-3-formylquinoline.
Oxidation to this compound
The final step is the oxidation of the aldehyde at the C3 position to the target carboxylic acid. Several methods are effective; the Pinnick oxidation is a mild and high-yielding choice that avoids over-oxidation of other sensitive functional groups. Alternatively, the Cannizzaro reaction, which involves disproportionation of the aldehyde in strong base, can yield both the desired carboxylic acid and the corresponding alcohol.[10]
Protocol 3: Pinnick Oxidation of 2,6-Dichloro-3-formylquinoline
-
Dissolve the 2,6-dichloro-3-formylquinoline (1.0 eq) in a suitable solvent like tert-butanol or THF.
-
Add a phosphate buffer solution (e.g., NaH₂PO₄) to maintain a slightly acidic pH.
-
Add 2-methyl-2-butene (~4-5 eq) to act as a chlorine scavenger.
-
To this stirred solution, add an aqueous solution of sodium chlorite (NaClO₂, ~1.5 eq) dropwise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a solution of sodium sulfite.
-
Acidify the mixture with dilute HCl to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield this compound.
Data Summary for the Vilsmeier-Haack Route
| Step | Reaction | Key Reagents | Typical Conditions | Typical Yield | Reference |
| 1 | Acylation | 4-Chloroaniline, Acetic Anhydride | 80-90°C, 1h | >90% | [9] |
| 2 | Vilsmeier Cyclization | 4-Chloroacetanilide, POCl₃, DMF | 80-90°C, 4-6h | 60-80% | [8] |
| 3 | Oxidation | 2,6-Dichloro-3-formylquinoline, NaClO₂ | Room Temp, 2-4h | >85% | (Standard Method) |
The Gould-Jacobs Reaction: A Classic Alternative
For context and completeness, it is valuable to understand the Gould-Jacobs reaction, a cornerstone of quinoline synthesis.[11][12] While less direct for this specific target from an acetanilide, it is a powerful method starting from the corresponding aniline. The process involves condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature cyclization.[13][14]
Workflow and Mechanism
The application of this method would first require the hydrolysis of 4-chloroacetanilide back to 4-chloroaniline. The subsequent steps are:
-
Condensation: 4-chloroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM).
-
Thermal Cyclization: The resulting anilidomethylenemalonate intermediate is heated to high temperatures (>250°C), often in a high-boiling solvent like diphenyl ether, to induce a 6-electron electrocyclization.[13]
-
Ester Hydrolysis: The resulting ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate is hydrolyzed, typically under basic conditions (e.g., NaOH), to the corresponding carboxylic acid.[15]
-
Chlorination: The final product from this sequence is a 4-oxo-quinoline (a quinolone). To arrive at the target, a separate chlorination step (e.g., using POCl₃) would be required to convert the 4-oxo group to a 4-chloro group and the 2-position would need to be addressed, making this route significantly more convoluted for the desired product.
Sources
- 1. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 7. guidechem.com [guidechem.com]
- 8. chemijournal.com [chemijournal.com]
- 9. chemijournal.com [chemijournal.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. iipseries.org [iipseries.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 15. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 6-Chloroquinoline-3-carboxylic Acid and its Derivatives
Introduction: The Quinoline Scaffold - A Foundation for Diverse Biological Activity
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within this class, quinoline-3-carboxylic acids have emerged as a particularly fruitful area of research, yielding compounds with potential applications in neuroprotection, cancer, and infectious diseases. This technical guide will provide an in-depth exploration of the mechanistic underpinnings of this class of molecules, with a specific focus on the representative, yet under-characterized compound, 6-Chloroquinoline-3-carboxylic acid. While direct biological data on this compound is sparse in publicly available literature, where it is often cited as a key synthetic intermediate, its structural features strongly suggest a likely mechanism of action shared with its more complex derivatives.[1][2] This guide will, therefore, synthesize the current understanding of the broader class to illuminate the probable therapeutic pathways of this core molecule. We will delve into the primary hypothesized target, Kynurenine 3-monooxygenase (KMO), and explore other potential enzymatic interactions that contribute to the therapeutic profile of quinoline-3-carboxylic acid derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising chemical space.
The Kynurenine Pathway: A Critical Hub for Neurological Homeostasis and a Prime Target for Quinoline-3-Carboxylic Acids
The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid tryptophan in mammals.[3] This complex cascade of enzymatic reactions produces a number of neuroactive metabolites, and its dysregulation has been implicated in a host of neurodegenerative disorders, including Alzheimer's and Huntington's diseases.[4][5] A key enzyme in this pathway is Kynurenine 3-monooxygenase (KMO), which catalyzes the conversion of kynurenine to 3-hydroxykynurenine.[5] The inhibition of KMO has become a significant therapeutic strategy, as it shunts the pathway towards the production of the neuroprotective metabolite, kynurenic acid, while simultaneously reducing the levels of neurotoxic downstream products like quinolinic acid, an NMDA receptor agonist.[3][5]
The structural motif of a carboxylic acid appended to a heterocyclic ring, as seen in this compound, is a common feature among KMO inhibitors. It is hypothesized that the carboxylic acid moiety plays a crucial role in binding to the active site of the enzyme.
Visualizing the Kynurenine Pathway and the Impact of KMO Inhibition
Sources
- 1. Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd [zlchemi.com]
- 2. biosynce.com [biosynce.com]
- 3. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors | MDPI [mdpi.com]
- 4. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are KMO inhibitors and how do they work? [synapse.patsnap.com]
A Comprehensive Spectroscopic Guide to 6-Chloroquinoline-3-carboxylic acid for Researchers
Introduction: The Structural Significance of a Versatile Quinoline
6-Chloroquinoline-3-carboxylic acid is a heterocyclic compound of significant interest within the realms of medicinal chemistry and materials science. As a substituted quinoline, it serves as a crucial building block for the synthesis of a wide array of more complex molecules, including potential therapeutic agents and functional materials. The precise arrangement of its chloro, carboxyl, and quinoline ring functionalities dictates its chemical reactivity and potential biological activity.
This guide provides an in-depth technical overview of the core spectroscopic techniques used to unequivocally identify and characterize this compound. For drug development professionals and researchers, robust and reliable analytical data is the bedrock of scientific integrity. The following sections detail the principles, field-tested experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, ensuring a comprehensive "spectroscopic fingerprint" of the molecule.
***Figure 1:** Chemical structure of this compound.*
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map the connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
¹H NMR provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons.
Principle & Application: The introduction of a chlorine atom at the C6 position and a carboxylic acid at the C3 position on the quinoline ring induces notable shifts in the resonance of the aromatic protons.[1] Analyzing these chemical shifts and their coupling patterns allows for the unambiguous assignment of each proton on the quinoline core. The acidic proton of the carboxylic acid is also a key diagnostic signal, typically appearing at a very high chemical shift (downfield).[2][3]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.[1][4][5]
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry 5 mm NMR tube.[1][5] DMSO-d₆ is an excellent choice for carboxylic acids as it can solubilize polar compounds and often allows for the observation of the exchangeable carboxylic acid proton.[5]
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.[1] If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette when transferring to the NMR tube.[5]
-
Spectrometer Setup: The data presented here are typically acquired on a 400 MHz or higher field NMR spectrometer.[1] Before acquisition, the spectrometer's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized (shimming) to ensure sharp, symmetrical peaks.[4]
-
Acquisition: A standard single-pulse experiment is used. For a typical sample concentration, 16 to 64 scans are usually sufficient to achieve an adequate signal-to-noise ratio.[4]
Data Interpretation & Analysis:
The aromatic region of the spectrum is expected to show a set of distinct signals corresponding to the five protons on the quinoline ring system. The carboxylic acid proton typically appears as a broad singlet at a chemical shift greater than 12 ppm.[2][3]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~9.3 | Singlet (s) |
| H-4 | ~8.9 | Singlet (s) |
| H-5 | ~8.2 | Doublet (d) |
| H-7 | ~7.9 | Doublet of doublets (dd) |
| H-8 | ~8.1 | Doublet (d) |
| -COOH | >12 | Broad Singlet (br s) |
Note: These are predicted values. Actual chemical shifts can vary depending on solvent, concentration, and temperature.[5][6]
Workflow for ¹H NMR Analysis
Caption: Workflow for obtaining and analyzing a ¹H NMR spectrum.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
¹³C NMR spectroscopy provides information on the different types of carbon atoms in a molecule.
Principle & Application: Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of their chemical environment (e.g., aromatic, carbonyl). Carboxyl carbons are particularly diagnostic, absorbing in a characteristic downfield region.[2][3]
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Accurately weigh 20-50 mg of the compound and dissolve it in ~0.6-0.7 mL of DMSO-d₆.[5]
-
Spectrometer Setup: The experiment is performed on the same spectrometer as the ¹H NMR.
-
Acquisition: A proton-decoupled pulse sequence is standardly employed to simplify the spectrum (each unique carbon appears as a singlet) and enhance the signal-to-noise ratio.[1] A significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally necessary compared to ¹H NMR.[1]
Data Interpretation & Analysis:
The spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carboxyl carbon is expected to be the most downfield signal.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | ~166 |
| C2 | ~152 |
| C3 | ~125 |
| C4 | ~139 |
| C4a | ~129 |
| C5 | ~131 |
| C6 | ~132 |
| C7 | ~130 |
| C8 | ~128 |
| C8a | ~147 |
Note: These are predicted values and can vary. The assignments are based on general principles for substituted quinolines.[7][8]
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is the definitive method for determining the molecular weight of a compound.
Principle & Application: For this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal. ESI allows the molecule to be ionized with minimal fragmentation, typically by protonation ([M+H]⁺) or deprotonation ([M-H]⁻). The resulting mass spectrum will show a prominent peak corresponding to the molecular ion, confirming the compound's molecular formula (C₁₀H₆ClNO₂). The presence of a chlorine atom is often indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).
Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Solubilization: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.[9]
-
Acidification/Basification: For ESI, the sample must be in solution.[10] To promote the formation of the desired ion, a small amount of an acid (like formic acid for positive ion mode, [M+H]⁺) or a base (like ammonium hydroxide for negative ion mode, [M-H]⁻) can be added.[9][11] Given the acidic nature of the analyte, negative ion mode is often very effective.
-
-
Instrument Setup: The sample solution is introduced into the ESI source of the mass spectrometer, often via direct infusion using a syringe pump.
-
Acquisition Parameters (Negative Ion Mode):
Data Interpretation & Analysis:
-
Molecular Formula: C₁₀H₆ClNO₂
-
Molecular Weight: 207.61 g/mol [12]
-
Expected Ion (ESI-): The primary ion observed will be the deprotonated molecule, [M-H]⁻.
-
Expected m/z: 206.00
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), two peaks will be observed for the molecular ion: one for the molecule containing ³⁵Cl at m/z ~206.00 and another, approximately one-third the intensity, for the molecule containing ³⁷Cl at m/z ~208.00. This pattern is a definitive indicator of the presence of a single chlorine atom.
Workflow for Mass Spectrometry Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. repository.uncw.edu [repository.uncw.edu]
- 7. 6-CHLOROQUINOLINE(612-57-7) 13C NMR [m.chemicalbook.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. massspec.unm.edu [massspec.unm.edu]
- 10. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. lcms.cz [lcms.cz]
- 12. This compound | C10H6ClNO2 | CID 14241492 - PubChem [pubchem.ncbi.nlm.nih.gov]
Discovery and history of quinoline carboxylic acids
An In-depth Technical Guide to the Discovery and History of Quinoline Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline carboxylic acid scaffold is a cornerstone of medicinal chemistry, a privileged structure that has given rise to a vast array of therapeutic agents.[1] From the earliest anti-gout medications to a pivotal class of antibiotics and antimalarials, the journey of these compounds is a compelling narrative of serendipity, systematic investigation, and the evolution of drug design. First isolated from coal tar in the 19th century, the quinoline ring system quickly became a subject of intense synthetic and pharmacological exploration.[1] This guide provides a comprehensive overview of the historical milestones, key discoveries, and synthetic evolution of quinoline carboxylic acid derivatives. It details the progression from classical synthesis methods to their establishment as potent agents in treating diseases, serving as a vital resource for professionals in drug discovery and development.[1]
Early Discoveries and Foundational Syntheses
The story of quinoline begins not in a pharmacy, but in the industrial byproducts of the 19th century. In 1834, German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar.[2] However, it was the ability to synthesize this heterocyclic system and its derivatives in a controlled manner that unlocked its true potential in medicinal chemistry. Several classical named reactions were fundamental to accessing the quinoline carboxylic acid scaffold.
The Pfitzinger Reaction (1886)
The Pfitzinger reaction provides a valuable route to quinoline-4-carboxylic acids through the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[1][3] This method has been a mainstay for generating diverse analogs.[1]
Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic acid (Cinchophen) via Pfitzinger Reaction
This protocol is adapted from a representative Pfitzinger synthesis.[4]
1. Reaction Setup:
-
Dissolve isatin (1 equivalent) in a 33% aqueous solution of potassium hydroxide (KOH).
-
In a separate flask, dissolve an equimolar amount of acetophenone (the carbonyl compound) in ethanol.
2. Condensation:
-
Slowly add the acetophenone solution to the isatin solution.
-
Heat the resulting mixture to reflux at approximately 85°C for 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
3. Work-up and Isolation:
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water.
-
Carefully acidify the solution with 3 M hydrochloric acid (HCl) to a pH of 5-6. This will precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry to yield 2-phenylquinoline-4-carboxylic acid.
The Doebner Reaction
The Doebner reaction offers an alternative three-component synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1][2]
Experimental Protocol: Synthesis of Cinchophen via Doebner Reaction
This is a general procedure for the Doebner synthesis of Cinchophen.
1. Reaction Mixture:
-
Combine equimolar amounts of aniline, benzaldehyde, and pyruvic acid in absolute ethanol.
2. Reaction Conditions:
-
Heat the mixture to reflux. The reaction time will vary depending on the specific substrates and can be monitored by TLC.
3. Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 2-phenylquinoline-4-carboxylic acid, will often precipitate from the solution.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.
The Gould-Jacobs Reaction (1939)
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines, which can exist in tautomeric equilibrium with 4-quinolones.[5][6] The reaction begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[6][7] This reaction was instrumental in the synthesis of many quinolone antibiotics.[6]
Experimental Protocol: General Gould-Jacobs Synthesis of a 4-Quinolone Core
This protocol describes a modern adaptation of the Gould-Jacobs reaction.[8]
1. Condensation Step:
-
Combine an aniline derivative (1 equivalent) and diethyl ethoxymethylenemalonate (EMME) (1 equivalent).
-
This condensation can be carried out under two conditions:
-
The intermediate, a diethyl anilinomethylene malonate, is formed.
2. Cyclization Step:
-
The intermediate from the previous step is subjected to thermal cyclization. While traditionally done at very high temperatures in solvents like diphenyl ether, a milder alternative is the use of Eaton's reagent (a 1:10 w/w mixture of phosphorus pentoxide in methanesulfonic acid).[8]
-
Heat the intermediate in Eaton's reagent at 80-100°C for 2 hours.[8]
3. Work-up and Isolation:
-
After cyclization, carefully quench the reaction mixture by pouring it onto ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
The 4-quinolone product will precipitate and can be collected by filtration.
Caption: Workflow of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.
The First Therapeutic Quinoline Carboxylic Acid: Cinchophen
One of the earliest quinoline carboxylic acid derivatives to be used therapeutically was Cinchophen (2-phenylquinoline-4-carboxylic acid). First produced in 1887, it was commercially introduced in 1908 as Atophan for the treatment of gout.[9][10] Cinchophen was effective at reducing the buildup of uric acid and gained popularity as a treatment for gout and arthritis.[9][10] However, by the 1920s, reports of severe liver damage began to emerge, with the first fatality recorded in 1925.[9][10] Due to its significant hepatotoxicity, the use of Cinchophen in humans was discontinued in the 1930s.[10]
The Dawn of the Antibiotic Era: The Serendipitous Discovery of Nalidixic Acid
The story of quinolone antibiotics begins with a serendipitous discovery in the 1960s during the synthesis of the antimalarial drug chloroquine.[11][12] Chloroquine, a 4-aminoquinoline, had been synthesized in 1934 and became a crucial antimalarial drug after World War II.[13][14][15] In 1962, while working on chloroquine analogs, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct: 7-chloro-l-ethyl-1, 4-dihydro-4-oxoquinoline-3-carboxylic acid.[16] This compound showed antibacterial activity, and subsequent modifications led to the synthesis of nalidixic acid.[16]
Although technically a naphthyridine and not a quinolone, nalidixic acid is considered the first quinolone drug and the predecessor of all subsequent quinolone antibiotics.[11] It was introduced clinically in 1967 for the treatment of urinary tract infections caused by Gram-negative bacteria.[12][17][18] This accidental discovery marked a pivotal moment, opening a new chapter for quinoline carboxylic acids as antibacterial agents.[19]
Caption: A timeline of key discoveries in the history of quinoline carboxylic acids.
The Evolution of Quinolone Antibiotics: The Introduction of the Fluoroquinolones
Nalidixic acid and other first-generation quinolones had a limited spectrum of activity, primarily against Gram-negative bacteria, and were mainly used for urinary tract infections.[20] The major breakthrough came in the 1970s and 1980s with the discovery that the addition of a fluorine atom at the 6-position and a piperazine ring at the 7-position dramatically increased the potency and broadened the antibacterial spectrum.[21][22] This led to the development of the fluoroquinolones, which revolutionized the treatment of a wide range of bacterial infections.[20][23]
Generations of Quinolones
The development of quinolones is often categorized into generations based on their antibacterial spectrum.[11]
| Generation | Key Compounds | Spectrum of Activity | Clinical Applications |
| First | Nalidixic acid, Cinoxacin, Oxolinic acid | Narrow spectrum, primarily against Gram-negative enteric bacilli.[11][20] | Primarily uncomplicated urinary tract infections.[20][24] |
| Second | Ciprofloxacin, Norfloxacin, Ofloxacin | Expanded Gram-negative coverage (including P. aeruginosa), some Gram-positive and atypical pathogen coverage.[25][26] | Wide range of infections including respiratory, urinary tract, skin, and bone infections.[27] |
| Third | Levofloxacin, Sparfloxacin | Further improved activity against Gram-positive bacteria, especially Streptococcus pneumoniae.[20][27] | Community-acquired respiratory infections. |
| Fourth | Moxifloxacin, Gemifloxacin | Broad-spectrum activity, including Gram-positive, Gram-negative, and anaerobic bacteria.[25][27] | Wide variety of infections, with enhanced activity against anaerobes. |
Mechanism of Action of Quinolone Antibiotics
Quinolones are bactericidal drugs that interfere with bacterial DNA replication.[11][28] Their primary targets are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[24][29][30]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving the torsional stress that occurs during DNA replication and transcription.[24][30]
-
Topoisomerase IV: This enzyme's main role is in the decatenation, or separation, of newly replicated daughter chromosomes.[27][30]
Quinolones act by binding to the complex formed between these enzymes and the bacterial DNA. This creates a stable ternary complex that traps the enzymes in a state where they have cleaved the DNA but are unable to re-ligate it.[30] This leads to the accumulation of double-strand DNA breaks, which arrests DNA replication and ultimately triggers cell death.[11][29] Eukaryotic cells do not possess DNA gyrase or topoisomerase IV, which accounts for the selective toxicity of quinolones against bacteria.[11]
Caption: Mechanism of action of quinolone antibiotics on bacterial topoisomerases.
Conclusion
The history of quinoline carboxylic acids is a testament to the dynamic nature of drug discovery. From an industrial byproduct to a controversial anti-gout medication, and finally to a cornerstone of antibacterial therapy, the journey of this chemical scaffold highlights the interplay of serendipity, rational design, and continuous optimization. The evolution from nalidixic acid to the modern broad-spectrum fluoroquinolones demonstrates how a deep understanding of structure-activity relationships can transform a lead compound into a powerful class of therapeutic agents. As antibiotic resistance continues to pose a global threat, the lessons learned from the rich history of quinoline carboxylic acids will undoubtedly continue to inspire the next generation of drug development professionals.
References
- Quinolone antibiotic. (n.d.). In Wikipedia.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
- Correia, S., Poeta, P., & Ferreira, P. (2017). Mechanism of action of and resistance to quinolones. Journal of Medical Microbiology, 66(5), 551-559. [Link]
- Correia, S., Poeta, P., & Ferreira, P. (2017). Mechanisms of quinolone action and resistance: where do we stand?. Journal of Medical Microbiology, 66(5), 551-559. [Link]
- Science Prof Online. (n.d.). Mode of Action (MOA) of Quinolone Antibiotics.
- Gould–Jacobs reaction. (n.d.). In Wikipedia.
- Sharma, P., & Kumar, V. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 11(10), 4934-4946. [Link]
- Nalidixic acid. (n.d.). In Wikipedia.
- Wolska, K., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2019). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 24(21), 3875. [Link]
- Ball, P. (2000). The quinolones: decades of development and use. The Journal of antimicrobial chemotherapy, 46 Suppl T1, 17–24. [Link]
- Medicines for Malaria Venture. (n.d.). History of antimalarial drugs.
- Tillotson, G. S. (1996). The fluoroquinolone antibacterials: past, present and future perspectives. International journal of antimicrobial agents, 6(4), 215–225. [Link]
- Infection Update. (2020, December 8). Quinolones: Historical development and use. [Link]
- Kumar, S., & Singh, R. (2019). A review on recent development on fluoroquinolones.
- The history of quinolones. (n.d.). ResearchGate.
- Dziegielewski, M., & Biedrzycka, A. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(23), 5604. [Link]
- Ball, P. (2000). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 46(suppl_1), 17-24. [Link]
- Chloroquine. (n.d.). In Wikipedia.
- Ferreira, M., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(7), 1175. [Link]
- Cinchophen. (n.d.). In Wikipedia.
- Gould-Jacobs Reaction. (n.d.). Merck Index.
- Cinchophen. (n.d.). In Wikiwand.
- Wiles, J. A., Bradbury, B. J., & Pucci, M. J. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(10), 4175–4184. [Link]
- Martínez, R., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 20059-20069. [Link]
- The quinolones: Decades of development and use. (n.d.). ResearchGate.
- Nalidixic acid – Knowledge and References. (n.d.). Taylor & Francis Online.
- The history of fluoroquinolones. (n.d.). ResearchGate.
- Synthesis of chloroquine and hydroxychloroquine. (n.d.). ResearchGate.
- National Center for Biotechnology Information. (n.d.). Drug Discovery and Development - Malaria. In Malaria: Obstacles and Opportunities.
- Zhang, M., & Zhang, Y. (2019). Quinolone antibiotics. RSC Medicinal Chemistry, 10(10), 1751-1767. [Link]
- ISGlobal. (2019, April 23).
- Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9270–9285. [Link]
- Chemchart. (n.d.). Cinchophen (132-60-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents.
- Patel, B. A., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(3), 2125–2146. [Link]
- Wang, D., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936359. [Link]
- Tanaka, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 13025–13034. [Link]
- Tanaka, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 13025–13034. [Link]
- Quinoline. (n.d.). In Wikipedia.
- PubChem. (n.d.). Cinchophen.
- CiteSeerX. (n.d.). Synthesis and Biological Evaluation of Schiff Bases of Cinchophen as Antimicrobial Agents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Gould-Jacobs Reaction [drugfuture.com]
- 8. mdpi.com [mdpi.com]
- 9. Cinchophen - Wikipedia [en.wikipedia.org]
- 10. Cinchophen - Wikipedia [en.wikipedia.org]
- 11. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 12. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 13. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 14. Chloroquine - Wikipedia [en.wikipedia.org]
- 15. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Quinolones: Historical development and use | Infection Update [infectweb.com]
- 21. The fluoroquinolone antibacterials: past, present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 24. microbiologyresearch.org [microbiologyresearch.org]
- 25. thepharmajournal.com [thepharmajournal.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. scienceprofonline.com [scienceprofonline.com]
- 29. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Landscape of 6-Chloroquinoline-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold as a Privileged Motif in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry. Its inherent structural features, including its ability to intercalate with DNA and participate in various non-covalent interactions with biological macromolecules, have rendered it a "privileged scaffold" in the design of novel therapeutic agents.[1] Derivatives of quinoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1] Within this versatile chemical family, 6-Chloroquinoline-3-carboxylic acid has emerged as a particularly valuable starting point for the development of potent and selective therapeutic candidates. The presence of the chloro group at the 6-position can significantly influence the molecule's electronic properties and metabolic stability, while the carboxylic acid moiety at the 3-position provides a key handle for chemical modification and potential interaction with biological targets. This technical guide will provide an in-depth exploration of the therapeutic potential of this compound derivatives, with a focus on their applications in oncology and infectious diseases. We will delve into the synthetic strategies employed to generate novel analogs, present key biological data, elucidate the underlying mechanisms of action, and provide detailed experimental protocols to facilitate further research and development in this promising area.
Anticancer Applications: Targeting Key Signaling Pathways
Derivatives of 6-chloroquinoline have shown significant promise as anticancer agents, primarily through their ability to inhibit protein kinases that are critical for cancer cell proliferation and survival.[2] Two of the most prominent signaling pathways targeted by these compounds are the PI3K/Akt/mTOR and the Protein Kinase CK2 pathways.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.[5][6] Derivatives of this compound, specifically N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, have been identified as potent inhibitors of PI3Kα, a key isoform of PI3K.[3][7]
The anticancer activity of these quinolone derivatives is attributed to their ability to bind to the ATP-binding site of the PI3Kα kinase domain.[7] This competitive inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the downstream signaling cascade. The inhibition of PI3Kα leads to the suppression of Akt and mTOR activity, ultimately resulting in the induction of apoptosis and the inhibition of cancer cell proliferation.[3][5]
Diagram of the PI3K/Akt/mTOR Signaling Pathway and Inhibition by 6-Chloroquinoline Derivatives
Caption: Inhibition of PI3Kα by 6-chloroquinoline derivatives blocks the downstream Akt/mTOR signaling cascade.
Several N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are summarized below.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 19 | Caco-2 (colorectal adenocarcinoma) | 17.0 | [3][7] |
| HCT-116 (colon carcinoma) | 5.3 | [3][7] | |
| 21 | Caco-2 (colorectal adenocarcinoma) | 18.9 | [3][7] |
| HCT-116 (colon carcinoma) | 4.9 | [3][7] | |
| 18 | Caco-2 (colorectal adenocarcinoma) | 50.9 | [3][7] |
| HCT-116 (colon carcinoma) | 3.3 | [3][7] | |
| 16 | Caco-2 (colorectal adenocarcinoma) | 37.4 | [3][7] |
| HCT-116 (colon carcinoma) | 8.9 | [3][7] |
Inhibition of Protein Kinase CK2
Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitously expressed serine/threonine kinase that is frequently overexpressed in a wide range of human cancers.[1][8] CK2 plays a crucial role in promoting cell growth, proliferation, and survival, and it is a potent suppressor of apoptosis.[1][9] The dysregulation of CK2 activity is associated with poor prognosis in several cancer types, making it an attractive target for cancer therapy.[8] Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2.[10][11]
These quinoline derivatives act as ATP-competitive inhibitors of CK2, binding to the active site of the kinase and preventing the phosphorylation of its numerous downstream substrates.[10] By inhibiting CK2, these compounds can induce apoptosis and suppress the proliferation of cancer cells.[1] The inhibition of CK2 has been shown to affect multiple signaling pathways that are critical for cancer cell survival, including those involving NF-κB and p53.[9]
Diagram of Protein Kinase CK2 Pro-Survival Signaling and Inhibition
Caption: Inhibition of Protein Kinase CK2 by 3-quinoline carboxylic acid derivatives disrupts pro-survival signaling.
A study on 3-quinoline carboxylic acid derivatives identified several compounds with potent inhibitory activity against protein kinase CK2. The IC50 values for some of the most active derivatives are presented below.
| Derivative Type | Most Active Compounds' IC50 Range (µM) | Reference |
| Tetrazolo-quinoline-4-carboxylic acids | 0.65 - 18.2 | [10][11] |
| 2-Aminoquinoline-3-carboxylic acids | 0.65 - 18.2 | [10][11] |
Antimicrobial Applications: A Renewed Interest in Quinolines
The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery and development of new classes of antimicrobial agents. Quinoline derivatives have a long history of use as antimicrobial drugs, and there is renewed interest in exploring their potential to combat resistant pathogens.[12] Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities.[13][14]
Mechanism of Action: Antimicrobial Effects
The precise mechanisms of action for many novel quinoline-based antimicrobial agents are still under investigation. However, it is believed that they may exert their effects through various mechanisms, including the inhibition of bacterial DNA gyrase and topoisomerase IV, disruption of the cell membrane, and interference with essential metabolic pathways.[9]
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically quantified by their minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Derivative Type | Target Microorganism | MIC Range (µg/mL) | Reference |
| 2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrids | S. pneumoniae | ≤ 0.008 | [9] |
| Quinolone-rhodanine conjugates | M. tuberculosis H37Ra (active state) | 1.9 - 6.9 | [12] |
| Quinolone-rhodanine conjugates | M. tuberculosis H37Ra (dormant state) | 2.2 - 10 | [12] |
Experimental Protocols
Synthesis of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Derivatives
This protocol describes a general procedure for the synthesis of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which have shown promising anticancer activity as PI3Kα inhibitors.[3][7]
Diagram of Synthetic Workflow
Caption: General synthetic workflow for N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine ethyl 6-chloro-4-hydroxy-2-quinolone-3-carboxylate (1 equivalent) and the desired substituted aniline (3 equivalents) in tetrahydrofuran (THF).
-
Solvent Addition: Add a few drops of N,N-dimethylformamide (DMF) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by filtration. Wash the solid sequentially with water, methanol, and THF to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven to obtain the final N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
MTT Assay for In Vitro Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This protocol provides a general procedure for evaluating the cytotoxicity of this compound derivatives against cancer cell lines.[15]
Diagram of MTT Assay Workflow
Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include appropriate controls, such as a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. Its derivatives have demonstrated potent anticancer activity through the inhibition of key signaling pathways, including PI3K/Akt/mTOR and Protein Kinase CK2. Furthermore, the antimicrobial potential of these compounds warrants further investigation in the face of rising drug resistance. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on in-depth mechanistic studies to fully elucidate the molecular targets of these compounds and their effects on cellular signaling networks. In vivo studies in relevant animal models are also crucial to evaluate the efficacy and safety of the most promising candidates. The continued exploration of this compound derivatives is a promising avenue for the discovery of next-generation therapies for cancer and infectious diseases.
References
- Akinleye, A., Avvari, P., Firer, M., & Gallastegui, N. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–1031. [Link]
- Ahmed, K., & Suman, S. (2023). Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise. Molecular and Cellular Biochemistry, 478(4), 899–926. [Link]
- Ahmed, K., Gerber, D. A., & Cochet, C. (2004). Protein kinase CK2 as regulator of cell survival: implications for cancer therapy. Current Cancer Drug Targets, 4(1), 77–84. [Link]
- Sabbah, D. A., Al-Qaisi, J., Al-Nabulsi, S., Al-Mamoori, F., Sweidan, K., & Al-Tarawneh, F. (2020). N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules, 26(1), 73. [Link]
- Janku, F., Hong, D. S., Fu, S., Piha-Paul, S. A., Naing, A., Falchook, G. S., Tsimberidou, A. M., Stepanek, V. M., Moulder, S. L., Lee, J. J., Luthra, R., Zinner, R. G., Kurzrock, R., & Meric-Bernstam, F. (2014). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors.
- Ahmad, S., & Ahmad, K. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 41(19), 9789–9819. [Link]
- Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link]
- Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
- Tew, K. D. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 814131. [Link]
- JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50931. [Link]
- El-Gohary, N. S., & Shaaban, M. I. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403–410. [Link]
- Alzahrani, A. S. (2019). PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. Seminars in Cancer Biology, 59, 125–138. [Link]
- Prudent, R., Sautel, C. F., Moucadel, V., Laudet, B., Filhol, O., & Cochet, C. (2010). In vitro and in vivo assays of protein kinase CK2 activity. Methods in Enzymology, 485, 597–610. [Link]
- Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link]
- ResearchGate. (n.d.). Synthesis of tetrazolo[1,5‐a]quinoline‐4‐carbaldehyde. [Link]
- El-Gohary, N. S., & Shaaban, M. I. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403–410. [Link]
- ResearchGate. (n.d.). Previous methods to prepare tetrazolo[1,5-a]quinolines. [Link]
- Sabbah, D. A., Al-Qaisi, J., Al-Nabulsi, S., Al-Mamoori, F., Sweidan, K., & Al-Tarawneh, F. (2020). N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules, 26(1), 73. [Link]
- Wang, Y., Zhang, Y., Chen, L., Li, J., & Zhang, Y. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. [Link]
- Bekhit, A. A., & Abdel-Aziem, T. (2004). Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents. European Journal of Medicinal Chemistry, 39(3), 249–255. [Link]
- Li, Y., Li, Y., Li, Y., Li, Y., Li, Y., Li, Y., ... & Li, Y. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. [Link]
- Ahmad, S., & Ahmad, K. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 41(19), 9789–9819. [Link]
Sources
- 1. Protein kinase CK2 as regulator of cell survival: implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents [mdpi.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Emergence of Protein Kinase CK2 as a Key Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
6-Chloroquinoline-3-carboxylic Acid: A Technical Guide to its Evaluation as a Protein Kinase CK2 Inhibitor
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinase CK2 is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of numerous human diseases, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of 6-chloroquinoline-3-carboxylic acid as a potential inhibitor of protein kinase CK2. We will delve into the scientific rationale for targeting CK2, the mechanism of action of quinoline-based inhibitors, and provide detailed, field-proven protocols for the comprehensive evaluation of this compound, from initial in vitro kinase assays to cellular target engagement and downstream signaling analysis. This document is intended to serve as a practical resource for researchers in the fields of oncology, cell biology, and medicinal chemistry, facilitating the investigation of novel CK2 inhibitors.
Introduction: The Rationale for Targeting Protein Kinase CK2
Protein kinase CK2, formerly known as casein kinase II, is a highly conserved and ubiquitously expressed enzyme that phosphorylates a vast array of substrates, influencing numerous signaling pathways crucial for cellular homeostasis.[1] Structurally, CK2 typically exists as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[2] A key feature of CK2 is its constitutive activity, which is not dependent on upstream signaling events for activation.[3]
This constant activity renders CK2 a critical node in cellular signaling, and its overexpression has been linked to the development and progression of various cancers.[1] CK2 is known to regulate the stability and function of proteins involved in cell cycle control, apoptosis, and DNA damage repair, thereby contributing to the survival and proliferation of malignant cells.[4] Its role in promoting cancer cell survival, often in a manner described as "non-oncogene addiction," provides a strong rationale for the development of selective CK2 inhibitors as therapeutic agents.[4] The unique structural features of the ATP-binding pocket of CK2, which is smaller than that of many other kinases, present an opportunity for the design of highly selective inhibitors.[5]
The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the basis of numerous approved drugs with a wide range of biological activities.[6] In the context of kinase inhibition, the quinoline scaffold can effectively mimic the purine ring of ATP, enabling it to bind to the ATP-binding site of kinases.[6] The rigid nature of the quinoline ring system provides a solid anchor for the molecule within the active site, while its multiple positions for substitution allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6]
The addition of a carboxylic acid moiety at the 3-position of the quinoline ring has been shown to be a key feature for potent CK2 inhibition. This acidic group can form crucial interactions with key residues in the ATP-binding pocket of CK2, such as Lys68 and Asp175, through the formation of hydrogen bonds.[7] Furthermore, the chloro-substitution at the 6-position can contribute to enhanced binding affinity through hydrophobic interactions and potentially improve the compound's metabolic stability.[6]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. A general and adaptable synthetic route is outlined below, based on established methodologies for the synthesis of quinoline-3-carboxylic acid derivatives.[8]
Synthetic Workflow Diagram
Caption: General synthetic workflow for this compound.
Step-by-Step Synthesis Protocol:
-
Vilsmeier-Haack Reaction: The synthesis commences with the reaction of a substituted acetanilide with a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reaction yields the corresponding 2-chloroquinoline-3-carbaldehyde intermediate.[8]
-
Oxidation: The 2-chloroquinoline-3-carbaldehyde is then oxidized to the carboxylic acid. A common method involves the use of silver nitrate in an alkaline medium, such as sodium hydroxide in ethanol.[8]
-
Purification: The final product, this compound, is purified using standard techniques such as recrystallization or column chromatography to achieve the desired level of purity for biological evaluation.
Mechanism of Action: An ATP-Competitive Inhibitor of CK2
Based on molecular docking studies of related 3-quinoline carboxylic acid derivatives, this compound is predicted to act as an ATP-competitive inhibitor of protein kinase CK2.[7] This mode of inhibition involves the direct binding of the inhibitor to the ATP-binding pocket of the CK2 catalytic subunit, thereby preventing the binding of ATP and subsequent phosphorylation of CK2 substrates.
Key Interactions in the CK2 Active Site
Molecular modeling suggests that the inhibitory activity of this class of compounds is driven by a combination of hydrophobic interactions and hydrogen bonding within the CK2 active site.[7]
-
Hydrophobic Interactions: The quinoline ring system is expected to form hydrophobic contacts with key amino acid residues, including Val66, Ile95, Phe113, Met163, and Ile174.[7]
-
Hydrogen Bonding: The carboxylic acid group at the 3-position is crucial for forming hydrogen bonds with the side chains of Lys68 and Asp175, which are critical for ATP binding.[7]
Visualizing the Inhibitor-Kinase Interaction
Caption: Predicted binding mode of this compound in the CK2 active site.
Experimental Validation: A Step-by-Step Guide
A rigorous and multi-faceted experimental approach is essential to validate the inhibitory activity and mechanism of action of this compound. The following protocols provide a comprehensive framework for this evaluation.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9]
Caption: Workflow for the ADP-Glo™ Kinase Assay.
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer.
-
Dilute recombinant human CK2 enzyme to the desired concentration in Kinase Assay Buffer.
-
Prepare a solution of a suitable CK2 peptide substrate (e.g., RRRDDDSDDD) and ATP in Kinase Assay Buffer.
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in Kinase Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.[10]
-
-
Kinase Reaction:
-
In a 384-well white plate, add 5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 5 µL of the CK2 enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 45-60 minutes.[10]
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[11]
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical assay that confirms the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[12]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for a specified duration (e.g., 1-4 hours).
-
-
Heating Step:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. Include a non-heated control.
-
-
Lysis and Separation:
-
Lyse the cells by performing three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Normalize the protein concentration of all samples.
-
Analyze the levels of soluble CK2α protein by Western blotting using a specific primary antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot the percentage of soluble CK2α as a function of temperature to generate melting curves.
-
A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Cellular Activity: Western Blot Analysis of Downstream Signaling
This method assesses the ability of this compound to inhibit CK2 activity within a cellular context by measuring the phosphorylation status of known CK2 substrates.
Sources
- 1. senhwabio.com [senhwabio.com]
- 2. Phospho-CK2 Substrate [(pS/pT)DXE] MultiMab® Rabbit Monoclonal Antibody mix (#8738) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Kinase CK2 represents a new target to boost Ibrutinib and Venetoclax induced cytotoxicity in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content.protocols.io [content.protocols.io]
- 8. tandfonline.com [tandfonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
An In-Depth Technical Guide to 6-Chloroquinoline-3-carboxylic Acid: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding
This guide provides a comprehensive technical overview of 6-Chloroquinoline-3-carboxylic acid, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental chemical identity, explore validated synthetic routes with mechanistic insights, and contextualize its significance through its application as a key intermediate in the development of targeted therapeutics, particularly protein kinase CK2 inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's properties and utility.
Core Chemical Identity and Physicochemical Properties
This compound is a halogenated heterocyclic compound belonging to the quinoline class. The presence of the chlorine atom at the 6-position and the carboxylic acid at the 3-position makes it a versatile scaffold for further chemical modification. Its unique electronic and structural features are instrumental in its role as a precursor in drug discovery programs.
The International Chemical Identifier (InChI) Key, a hashed, unique representation of the molecule, is UYQIRJWFRMCAID-UHFFFAOYSA-N .[1][2][3] This identifier is crucial for unambiguous database searching and chemical data management.
A summary of its key identifiers and physicochemical properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| InChI Key | UYQIRJWFRMCAID-UHFFFAOYSA-N | [1][2][3][4] |
| CAS Number | 118791-14-3 | [1][2] |
| Molecular Formula | C₁₀H₆ClNO₂ | [1][2] |
| Molecular Weight | 207.61 g/mol | [1][2] |
| Canonical SMILES | C1=CC2=NC=C(C=C2C=C1Cl)C(=O)O | [2] |
| Physical Form | Solid | |
| Melting Point | 228 °C | [5] |
| Purity | Typically ≥98% | [4] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of this compound is most effectively achieved through the oxidation of its corresponding aldehyde, 2-chloroquinoline-3-carbaldehyde. This transformation is a critical step, converting a reactive aldehyde group into a stable carboxylic acid, which is more suitable for subsequent coupling reactions (e.g., amide bond formation).
A well-established method utilizes silver nitrate (AgNO₃) in an alkaline ethanolic solution.[6] This approach is favored for its high efficiency and relatively mild conditions, which preserve the integrity of the quinoline core.
Causality of Reagent Choice:
-
Silver Nitrate (AgNO₃): Silver(I) is a mild oxidizing agent. In an alkaline medium (provided by NaOH), it forms silver oxide (Ag₂O), which is the active oxidant. This is a variation of the Tollens' reaction, selective for aldehydes.
-
Sodium Hydroxide (NaOH): The base is crucial for two reasons. First, it facilitates the formation of the silver oxide oxidant. Second, it deprotonates the initially formed carboxylic acid to its sodium salt, which is soluble in the aqueous ethanol mixture, driving the reaction to completion.
-
Ethanol/Water Solvent System: This provides a homogenous medium for both the organic substrate and the inorganic reagents.
The overall synthetic workflow is depicted below.
Caption: Synthetic pathway from acetanilide to this compound.
Application in Drug Discovery: A Scaffold for Protein Kinase CK2 Inhibitors
Quinoline derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[7] this compound serves as a crucial intermediate in the synthesis of novel therapeutics, notably as a scaffold for inhibitors of Protein Kinase CK2.[6][8]
CK2 is a serine/threonine kinase that is overexpressed in many human cancers. It is involved in cell growth, proliferation, and apoptosis suppression, making it an attractive target for anticancer drug development. The development of potent and selective CK2 inhibitors is an area of intense research.
The carboxylic acid moiety of this compound is a key functional handle. It allows for further chemical elaboration, for instance, through amide coupling to introduce diverse chemical groups that can interact with specific residues in the ATP-binding pocket of the CK2 enzyme. Studies have shown that derivatives of 3-quinoline carboxylic acid can exhibit significant inhibitory activity against CK2, with IC₅₀ values in the low micromolar range.[8]
The logical workflow for developing inhibitors from this scaffold is illustrated below.
Caption: Logic flow for developing kinase inhibitors from the core scaffold.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system adapted from established literature procedures.[6] Each step includes checkpoints to ensure the reaction is proceeding as expected.
Materials and Reagents:
-
2-Chloroquinoline-3-carbaldehyde
-
Silver Nitrate (AgNO₃)
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH), 95%
-
Deionized Water
-
Hydrochloric Acid (HCl), 15% aqueous solution
-
Celite™
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Step-by-Step Methodology:
-
Preparation of Reagent Solutions:
-
Prepare a solution of silver nitrate (1.6 molar equivalents) in warm ethanol.
-
Prepare a solution of sodium hydroxide (5.0 molar equivalents) in 80% aqueous ethanol.
-
Rationale: Preparing solutions beforehand ensures controlled, dropwise addition, which is critical for managing the reaction exotherm and ensuring homogeneity.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-chloroquinoline-3-carbaldehyde (1.0 molar equivalent).
-
Add ethanol (approx. 6 mL per mmol of aldehyde) to create a suspension.
-
Begin vigorous stirring.
-
-
Addition of Oxidant:
-
Add the warm silver nitrate solution to the stirring suspension of the aldehyde.
-
Self-Validation Checkpoint: The suspension should remain stirrable.
-
-
Initiation of Oxidation:
-
Add the sodium hydroxide solution dropwise to the reaction mixture over 15 minutes at room temperature.
-
Causality: Slow addition prevents a rapid, uncontrolled reaction and ensures efficient mixing.
-
Self-Validation Checkpoint: A black precipitate of silver oxide may form. The reaction mixture will typically darken.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
-
-
Workup and Isolation:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts.
-
Rinse the filter cake with a small amount of ethanol.
-
Combine the filtrates and remove the solvent by rotary evaporation.
-
-
Product Precipitation:
-
Dissolve the resulting residue (the sodium salt of the product) in a minimal amount of water.
-
Acidify the solution to pH 1 by slowly adding 15% aqueous HCl.
-
Self-Validation Checkpoint: A solid precipitate of the desired carboxylic acid should form.
-
-
Final Purification:
-
Filter the solid product, wash thoroughly with water (2 x 20 mL) to remove any remaining salts, and dry in a vacuum oven at 60 °C.
-
Safety and Handling
This compound is classified as harmful if swallowed.[2][9] Standard laboratory safety precautions should be employed.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3][9] |
| Signal Word | Warning | [3][9] |
| Hazard Statement | H302: Harmful if swallowed | [2][9] |
| Precautionary Statements | P264, P270, P301+P317, P330, P501 | [2][9] |
| Storage | Store at room temperature in a dry, well-ventilated area. | [4] |
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.
Conclusion
This compound, identified by its InChIKey UYQIRJWFRMCAID-UHFFFAOYSA-N, is more than a simple chemical reagent; it is a strategic building block in the rational design of targeted therapeutics. Its well-defined synthesis, versatile chemical handles, and proven utility as a scaffold for kinase inhibitors underscore its importance to the drug discovery and development community. This guide has provided a technical foundation for understanding and utilizing this compound, from its synthesis in the lab to its application in creating next-generation medicines.
References
- This compound - Amerigo Scientific. [Link]
- This compound | C10H6ClNO2 | CID 14241492 - PubChem. [Link]
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- 6-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 6484158 - PubChem. [Link]
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - Taylor & Francis Online. [Link]
- This compound CAS 118791-14-3 - BIOSYNCE. [Link]
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. [Link]
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. This compound | C10H6ClNO2 | CID 14241492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 118791-14-3 | this compound - AiFChem [aifchem.com]
- 4. This compound | 118791-14-3 [sigmaaldrich.com]
- 5. biosynce.com [biosynce.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 118791-14-3 [sigmaaldrich.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 6-Chloroquinoline-3-carboxylic Acid
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 6-Chloroquinoline-3-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and drug development. The synthetic strategy is built upon the foundational Gould-Jacobs reaction, followed by a series of functional group manipulations to achieve the target structure. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and rationale for each experimental choice, ensuring both reproducibility and a deeper understanding of the process.
Introduction and Significance
Quinoline carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including antibacterial and anticancer drugs. Specifically, this compound serves as a key intermediate for the synthesis of more complex molecules, where the chlorine atom at the 6-position and the carboxylic acid at the 3-position provide versatile handles for further chemical modification. The robust synthesis of this intermediate in high purity is therefore a critical starting point for many drug discovery programs.
The protocol detailed herein follows a logical and field-proven five-step sequence, beginning with the well-established Gould-Jacobs reaction to construct the quinoline core.[1][2] Subsequent chemical transformations are employed to remove an intermediate hydroxyl group and hydrolyze an ester to yield the final product.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a five-step sequence starting from 4-chloroaniline. The overall workflow is depicted below.
Figure 1: Overall synthetic workflow for this compound.
The core of this strategy is the Gould-Jacobs reaction , which efficiently constructs the 4-hydroxyquinoline ring system from an aniline derivative.[3] The subsequent steps are necessary to remove the 4-hydroxy group, which is a common challenge in quinoline synthesis. This is achieved by converting it into a more reactive 4-chloro group, which can then be selectively removed via catalytic hydrogenolysis. The final step is a standard ester hydrolysis to unmask the target carboxylic acid.
Detailed Experimental Protocol
Safety Precautions: This protocol involves hazardous materials and high temperatures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Dowtherm A is a high-boiling point liquid requiring careful handling at elevated temperatures.
Step 1: Synthesis of Diethyl 2-((4-chloroanilino)methylene)malonate
-
Rationale: This is the initial condensation step of the Gould-Jacobs reaction. The nucleophilic nitrogen of 4-chloroaniline attacks the electrophilic carbon of diethyl ethoxymethylenemalonate (EMME), followed by the elimination of ethanol to form the stable enamine product.[1]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Add absolute ethanol as a solvent (approx. 2-3 mL per gram of aniline).
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is typically of sufficient purity for the next step.
-
Step 2: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate
-
Rationale: This step is a thermally induced intramolecular cyclization. At high temperatures (around 250 °C), the intermediate undergoes a 6-electron cyclization onto the aromatic ring, followed by elimination of an ethanol molecule to form the stable 4-hydroxyquinoline (or its 4-oxo tautomer) core.[3][4] A high-boiling, inert solvent like Dowtherm A or diphenyl ether is essential to reach the required temperature.[4]
-
Procedure:
-
Place the dried product from Step 1 into a high-temperature reaction flask containing Dowtherm A (approx. 3-4 mL per gram of substrate).
-
Heat the mixture in a sand bath or with a suitable heating mantle to 250 °C.
-
Maintain this temperature for 20-30 minutes. The cyclization is usually rapid.
-
Cool the reaction mixture to below 100 °C and add hexane or petroleum ether to precipitate the product.
-
Stir the slurry, then collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with hexane to remove the Dowtherm A and dry under vacuum.
-
Step 3: Synthesis of Ethyl 4,6-dichloroquinoline-3-carboxylate
-
Rationale: The 4-hydroxy group is a poor leaving group. To facilitate its removal, it is converted to a 4-chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the dried product from Step 2.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature. CAUTION: This next step is highly exothermic and releases HCl gas.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry thoroughly.
-
Step 4: Synthesis of Ethyl 6-chloroquinoline-3-carboxylate
-
Rationale: This step involves the selective removal of the 4-chloro group via catalytic hydrogenolysis. The C-Cl bond at the 4-position is more reactive towards catalytic reduction than the C-Cl bond at the 6-position due to electronic effects from the ring nitrogen. Palladium on carbon (Pd/C) is an effective catalyst for this transformation. Sodium acetate is added to neutralize the HCl that is formed during the reaction, preventing catalyst poisoning.
-
Procedure:
-
In a hydrogenation flask, dissolve the dried product from Step 3 in ethanol or ethyl acetate.
-
Add anhydrous sodium acetate (1.5-2.0 eq).
-
Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).
-
Seal the flask and purge with hydrogen gas (or use a balloon filled with H₂).
-
Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. CAUTION: Pd/C is flammable when dry and exposed to air. Do not allow the filter cake to dry completely.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Step 5: Synthesis of this compound
-
Rationale: The final step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid.[5] Subsequent acidification protonates the carboxylate salt to yield the final, neutral product.
-
Procedure:
-
Dissolve the crude product from Step 4 in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution.
-
Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl) while stirring in an ice bath.
-
The final product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water to remove salts, and dry under vacuum.
-
Purification and Characterization
The final product can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or a DMF/water mixture.[6][7]
Characterization Data:
-
Compound Name: this compound
-
Molecular Formula: C₁₀H₆ClNO₂[8]
-
Molecular Weight: 207.61 g/mol [8]
-
Appearance: Typically an off-white to yellow solid.
-
Purity (Typical): >98%[9]
-
Analytical Confirmation: The structure and purity should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the quinoline ring.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight (m/z for [M+H]⁺ ≈ 208.0).
-
Melting Point (MP): To assess purity.
-
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| 1 | 4-Chloroaniline | Diethyl ethoxymethylenemalonate | Ethanol | Reflux | 2-3 h | 85-95% |
| 2 | Diethyl 2-((4-chloroanilino)methylene)malonate | (none) | Dowtherm A | ~250 °C | 0.5 h | 80-90% |
| 3 | Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate | POCl₃ | Neat | Reflux | 3-4 h | 75-85% |
| 4 | Ethyl 4,6-dichloroquinoline-3-carboxylate | H₂, Pd/C, NaOAc | Ethanol | RT | 12-24 h | 70-80% |
| 5 | Ethyl 6-chloroquinoline-3-carboxylate | 1. NaOH (aq)2. HCl (aq) | Ethanol/Water | Reflux | 2-4 h | 90-98% |
References
- Reddy, L. V. R., et al. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 6(1), 3-6. [Link]
- Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
- Singh, R., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3249-3257. [Link]
- Wiercigroch, E., et al. (2017). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 22(9), 1478. [Link]
- Merck & Co., Inc. (n.d.). Gould-Jacobs Reaction. The Merck Index Online.
- Mekky, A. E. M., et al. (2020). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 25(22), 5344. [Link]
- Li, J., et al. (2018). Divergent Synthesis of Quinolones and Dihydroepindolidiones via Cu(I)-Catalyzed Cyclization of Anilines with Alkynes. Organic Letters, 20(7), 1892-1896. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14241492, this compound. PubChem. [Link]
- Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-28. [Link]
- Amerigo Scientific. (n.d.). This compound. [Link]
- BIOSYNCE. (n.d.). This compound CAS 118791-14-3. [Link]
- Volyniuk, D., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1-11. [Link]
- Ušćumlić, G. S., & Mijin, D. Ž. (2000). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of the Serbian Chemical Society, 65(10), 691-706.
- Ishkov, Y. V., et al. (2019). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Organic and Pharmaceutical Chemistry Journal, 17(1), 11-17.
- ResearchGate. (2013). How can I purify carboxylic acid? [Link]
- LibreTexts Chemistry. (2020). 21.4: Synthesis of Carboxylic Acids. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 4. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. This compound | 118791-14-3 [sigmaaldrich.com]
The Strategic Application of 6-Chloroquinoline-3-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This nitrogen-containing heterocyclic system is a key component in numerous approved drugs and clinical candidates, demonstrating a broad spectrum of therapeutic activities, including anticancer, antimalarial, antibacterial, and antiviral effects[1]. Its rigid framework can effectively mimic endogenous ligands, such as the purine ring of ATP, enabling it to interact with the ATP-binding sites of various enzymes, particularly protein kinases[1].
Within the diverse family of quinoline derivatives, 6-Chloroquinoline-3-carboxylic acid has emerged as a particularly valuable and versatile building block in drug design. The presence of the chlorine atom at the 6-position can significantly enhance binding affinity through halogen bonding and improve the overall pharmacokinetic profile of the resulting compounds[1]. The carboxylic acid moiety at the 3-position serves as a critical handle for chemical modification, allowing for the strategic introduction of various functionalities to optimize potency, selectivity, and drug-like properties. This document provides an in-depth guide for researchers on the effective utilization of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 118791-14-3 | [2][3] |
| Molecular Formula | C10H6ClNO2 | [3][] |
| Molecular Weight | 207.61 g/mol | [3][] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| Storage | Room temperature | [2] |
| InChI Key | UYQIRJWFRMCAID-UHFFFAOYSA-N | [2][3] |
Synthetic Utility and Key Chemical Transformations
The primary utility of this compound in medicinal chemistry lies in the reactivity of its carboxylic acid group. This functional group is most commonly transformed into an amide, a fundamental linkage in a vast number of biologically active molecules. The formation of an amide bond from a carboxylic acid and an amine is a cornerstone reaction in drug development[5].
Core Application: Amide Bond Formation
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine[5]. A variety of coupling reagents have been developed for this purpose, each with its own advantages and specific use cases.
Below are detailed protocols for common amide coupling reactions utilizing this compound as the starting material.
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol describes a standard and widely used method for amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions[6][7].
Workflow for EDC/HOBt Mediated Amide Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 118791-14-3 [sigmaaldrich.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Method 1: Stability-Indicating Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
An Application Note on the Quantitative Analysis of 6-Chloroquinoline-3-carboxylic Acid
Introduction
This compound is a key heterocyclic compound, often utilized as a building block or appearing as an intermediate in the synthesis of pharmacologically active molecules.[1][2] Its quinoline core is a prevalent scaffold in drug discovery.[3] Accurate and reliable quantification of this compound is critical for process monitoring, quality control of starting materials, and impurity profiling in drug development. This document provides a comprehensive guide to three distinct analytical methods for the quantification of this compound, designed for researchers, quality control analysts, and drug development professionals. The methodologies are grounded in established analytical principles and adhere to the validation framework outlined by the International Council for Harmonisation (ICH).[4][5][6][7]
This guide details protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, and a straightforward UV-Vis Spectrophotometric assay. Each protocol is accompanied by an explanation of the scientific rationale behind the chosen parameters and a discussion on method validation to ensure trustworthiness and scientific integrity.
This method is designed to be stability-indicating, meaning it can accurately quantify this compound in the presence of its degradation products.[5][6] Reversed-phase HPLC is the most common technique for stability-indicating assays due to its high resolving power for small molecules.[8] A C18 column is selected for its hydrophobicity, which is well-suited for retaining the aromatic quinoline structure. The mobile phase is acidified to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape.
Experimental Protocol: HPLC-UV
-
Chromatographic System:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 10.0 80 12.0 80 12.1 20 | 15.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Method 2: High-Sensitivity Quantification by LC-MS/MS
For trace-level quantification, such as in pharmacokinetic studies or for detecting low-level impurities, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity.[9][10] The method utilizes electrospray ionization (ESI) in positive mode, which is effective for nitrogen-containing heterocyclic compounds. Quantification is performed using Multiple Reaction Monitoring (MRM), which monitors a specific precursor-to-product ion transition, significantly reducing matrix interference.[10]
Experimental Protocol: LC-MS/MS
-
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient suitable for fast analysis (e.g., 5% to 95% B in 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Precursor Ion [M+H]⁺: m/z 208.0 (Calculated for C₁₀H₆ClNO₂; MW = 207.61 g/mol ).[11]
-
Product Ions: To be determined by infusing a standard solution and performing a product ion scan. A plausible fragmentation would involve the loss of CO₂ (-44 Da) or other characteristic fragments of the quinoline ring. A hypothetical transition would be m/z 208.0 → 164.0 .
-
Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage according to the specific instrument.
-
-
Preparation of Solutions:
-
Standard Stock and Calibration Standards: Prepare as described for the HPLC-UV method, but at much lower concentrations (e.g., 0.1 to 100 ng/mL), depending on the required sensitivity.
-
Sample Preparation: For biological matrices like plasma, protein precipitation is a common extraction method.[10] Add 3 volumes of cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound) to 1 volume of plasma. Vortex, centrifuge, and inject the supernatant.
-
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Method 3: UV-Vis Spectrophotometry
For rapid, high-concentration measurements where high selectivity is not required (e.g., assay of a pure substance), UV-Vis spectrophotometry is a simple and cost-effective method. Quinoline derivatives are known to absorb UV radiation due to their aromatic structure.
Experimental Protocol: UV-Vis
-
Instrumentation:
-
A calibrated UV-Vis spectrophotometer.
-
-
Procedure:
-
Solvent Selection: Use a solvent in which the analyte is soluble and that is transparent in the measurement region (e.g., Methanol or a 50:50 Acetonitrile:Water mixture).
-
Determine λmax: Scan a solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Standards: Prepare a series of standards in the chosen solvent with concentrations that give absorbances in the linear range of the instrument (typically 0.1 to 1.0 AU).
-
Sample Measurement: Prepare the sample in the same solvent to a concentration that falls within the calibration range. Measure its absorbance at λmax.
-
Quantification: Calculate the concentration of the sample using the calibration curve (Absorbance vs. Concentration).
-
Workflow for UV-Vis Spectrophotometry
Caption: Workflow for UV-Vis Spectrophotometric quantification.
Method Validation According to ICH Guidelines
Any analytical method intended for regulatory submission must be validated to demonstrate its fitness for purpose.[12][4][5] The following parameters should be assessed, with acceptance criteria defined before the validation study.
| Validation Parameter | HPLC-UV / LC-MS/MS | UV-Vis Spectrophotometry | Typical Acceptance Criteria |
| Specificity / Selectivity | Yes | Limited | The method must be able to unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradants, matrix). |
| Linearity | Yes | Yes | Correlation coefficient (r²) ≥ 0.999. |
| Range | Yes | Yes | The range should cover 80-120% of the test concentration for an assay and from the reporting limit to 120% for an impurity test. |
| Accuracy (% Recovery) | Yes | Yes | Typically 98.0% to 102.0% for an assay. |
| Precision (RSD%) | Yes | Yes | Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 2%. |
| Limit of Detection (LOD) | Yes | Yes | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Yes | Yes | Signal-to-Noise ratio of 10:1. The analyte response must be accurate and precise. |
| Robustness | Yes | Yes | The method's performance should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature). |
Forced Degradation Studies for a Stability-Indicating Method
To prove the specificity of the HPLC-UV method, forced degradation studies must be performed on the drug substance.[13][7] The goal is to produce a modest level of degradation (typically 5-20%) to demonstrate that the degradation products do not interfere with the quantification of the parent compound.[7]
Protocol for Forced Degradation
-
Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60 °C for several hours.
-
Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60 °C for several hours.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid drug substance to dry heat (e.g., 80 °C) for 24-48 hours.
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
After exposure, analyze the stressed samples using the proposed HPLC-UV method. The peak for this compound should be well-resolved from all degradation product peaks, and peak purity analysis (using a PDA detector) should confirm its homogeneity.
References
- MedCrave. (2016).
- ResearchGate. (2021).
- Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review.
- Pharmaguideline. (n.d.).
- R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. [Link]
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]
- Semantic Scholar. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. [Link]
- Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361. [Link]
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- D'Avila, F. B., et al. (2019). HPLC methods for chloroquine determination in biological samples and pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 164, 53-65. [Link]
- National Institutes of Health. (2024).
- PubChem. (n.d.). This compound. [Link]
- Amerigo Scientific. (n.d.). This compound. [Link]
- National Institutes of Health. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14).... [Link]
- ResearchGate. (2009).
- MDPI. (2014). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis.... [Link]
- ResearchGate. (2019). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... [Link]
- Bhardwaj, N., et al. (2018). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Turkish Journal of Chemistry, 42(6), 1626-1640. [Link]
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. article.sapub.org [article.sapub.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C10H6ClNO2 | CID 14241492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
High-Performance Liquid Chromatography (HPLC) analysis of quinoline derivatives
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Quinoline Derivatives
Abstract
This comprehensive application guide provides a detailed framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of quinoline derivatives. Quinoline and its analogues are a critical class of heterocyclic aromatic compounds with widespread applications in pharmaceuticals, dyes, and agrochemicals.[1][2] Their diverse structures necessitate robust analytical methods for quality control, stability testing, and pharmacokinetic studies. This document, intended for researchers, scientists, and drug development professionals, offers a narrative built on core scientific principles, explaining the causality behind experimental choices. It includes detailed, field-proven protocols for quantitative analysis and stability-indicating assays, guidance on method validation according to ICH guidelines, and troubleshooting advice.
Introduction: The Analytical Importance of Quinoline Derivatives
The quinoline scaffold, a fused benzene and pyridine ring system, is a cornerstone in medicinal chemistry and material science.[3][4] Derivatives such as quinine and chloroquine have been pivotal in combating malaria, while others form the basis of modern anticancer agents and antibiotics.[2] The chemical properties of the quinoline ring—specifically its aromaticity, planarity, and the basic nitrogen atom (pKa of the conjugate acid is ~4.9)—govern its interactions and biological activity.[3]
Given their potency and potential toxicity, the precise and accurate quantification of quinoline derivatives is paramount.[1][5] HPLC, particularly in the reversed-phase mode (RP-HPLC), is the preeminent technique for this purpose.[6] It offers high resolution, sensitivity, and adaptability for analyzing these compounds in diverse matrices, from bulk drug substances to complex biological fluids.[5][7]
The Chromatographic Principle: Mastering the Separation
The successful HPLC analysis of quinoline derivatives hinges on controlling their retention and elution from a chromatographic column. For these moderately polar, basic compounds, reversed-phase chromatography is the method of choice.
Core Principle: In RP-HPLC, the stationary phase (e.g., C18-silica) is nonpolar, while the mobile phase is a polar aqueous-organic mixture. The quinoline analyte partitions between these two phases. Highly nonpolar derivatives will have a stronger affinity for the stationary phase, leading to longer retention times, while more polar derivatives will elute earlier.
The Critical Role of pH: The basic nitrogen atom in the quinoline ring is easily protonated in acidic conditions. Operating the mobile phase at a pH below the pKa of the analyte (e.g., pH 2.5-4.0) is essential. This ensures the molecule carries a consistent positive charge, which significantly improves peak shape by preventing undesirable interactions with residual, negatively charged silanol groups on the silica-based stationary phase—a primary cause of peak tailing.[7][8]
Strategic Method Development
A robust HPLC method is not developed by chance; it is the result of systematic optimization. The following section details the rationale behind selecting the critical parameters for quinoline analysis.
Column (Stationary Phase) Selection
The column is the heart of the separation. The choice of stationary phase chemistry dictates the primary interaction mechanism with the analyte.
-
C18 (Octadecylsilane): This is the workhorse for quinoline analysis. Its high hydrophobicity provides strong retention for the aromatic ring system, making it an excellent starting point for most derivatives.[5][9][10]
-
C8 (Octylsilane): A less retentive alternative to C18, useful for highly nonpolar quinoline derivatives that might be too strongly retained on a C18 column, leading to excessively long run times.
-
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions between the phenyl groups in the stationary phase and the aromatic quinoline ring. This can be invaluable for resolving structurally similar isomers or impurities that are difficult to separate on a standard C18 column.
-
Naphthylpropyl: This stationary phase has been shown to be effective in separating complex mixtures of quinoline alkaloids where C18 columns fail to provide adequate resolution.[6]
A typical starting column dimension for analytical work is 4.6 x 150 mm with 5 µm particles, which offers a good balance of efficiency and backpressure.[9][10]
Mobile Phase Composition
The mobile phase modulates the analyte's retention and is the primary tool for optimizing selectivity.
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for quinoline analysis. Its lower viscosity results in higher column efficiency, and its UV transparency at low wavelengths is advantageous. Methanol can be an alternative and may offer different selectivity.
-
Aqueous Phase & pH Control: An acidic modifier is non-negotiable for good chromatography of these basic compounds.
-
0.1% Formic Acid (in water): Ideal for LC-MS applications due to its volatility. Provides a pH of ~2.7.[11]
-
0.1% Trifluoroacetic Acid (TFA): A stronger ion-pairing agent that can yield very sharp peaks but may suppress MS signal and is difficult to remove from the column.
-
Phosphate Buffers (e.g., 20 mM Potassium Phosphate at pH 3.0): Offer excellent pH control and are perfect for UV-based analyses. However, they are not volatile and will damage an MS detector.[7]
-
Isocratic vs. Gradient Elution
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. This is suitable for simple mixtures or for the routine assay of a single compound.[12]
-
Gradient Elution: The proportion of the organic modifier is increased during the run. This is essential for analyzing complex mixtures of quinoline derivatives with a wide range of polarities or for stability-indicating methods where degradation products must be separated from the parent peak.[7][13]
Detector Settings
The aromatic nature of the quinoline ring makes it a strong chromophore, ideal for UV detection.
-
UV/Vis Detector: Quinolines typically exhibit strong absorbance between 220-250 nm and another band around 300-330 nm. A wavelength of ~225 nm is often used for general-purpose detection.[5][13]
-
Photodiode Array (PDA) Detector: This is highly recommended. A PDA detector acquires the entire UV spectrum for each peak, which is invaluable for assessing peak purity—a critical requirement for stability-indicating methods.[14] It also aids in identifying the optimal detection wavelength.
-
Mass Spectrometry (MS): For definitive identification of impurities or metabolites, coupling HPLC with an MS detector is the gold standard.[15]
Visual Workflow: HPLC Method Development Strategy
The following diagram outlines the logical decision-making process for developing a robust HPLC method for quinoline derivatives.
Caption: A decision tree for systematic HPLC method development.
Experimental Protocols
The following protocols are robust starting points that can be adapted for specific quinoline derivatives.
Protocol 1: Quantitative Assay of a Quinoline Derivative in a Pharmaceutical Formulation
This protocol describes a standard RP-HPLC method for determining the potency of a quinoline-based active pharmaceutical ingredient (API).
1. Chromatographic Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA Detector | Standard, reliable instrumentation. PDA allows for peak purity checks. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | General purpose column with good retention for quinolines.[10] |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water with 0.1% Formic Acid | Simple, robust mobile phase for a single analyte. Acid ensures protonation and good peak shape.[11] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | PDA at 230 nm (or λmax of the specific derivative) | Provides good sensitivity for the quinoline chromophore. |
| Injection Vol. | 10 µL | A common volume to avoid column overload. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any early-eluting impurities. |
2. Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the quinoline derivative reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Preparation: If analyzing tablets, grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 10 mg of the API into a 100 mL volumetric flask. Add ~70 mL of mobile phase, sonicate for 15 minutes to dissolve, dilute to volume, and mix well. Filter the solution through a 0.45 µm PTFE syringe filter before injection.
3. System Suitability Test (SST)
-
Inject the standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0.
4. Analysis & Calculation
-
Inject the standard and sample solutions in duplicate.
-
Calculate the amount of quinoline derivative in the sample using the following formula: Amount (mg) = (Area_Sample / Area_Standard) * (Conc_Standard) * (Dilution_Factor)
Protocol 2: Stability-Indicating Method Development via Forced Degradation
This protocol is essential for identifying potential degradation products and ensuring the analytical method can separate them from the parent API, as required by ICH guidelines.[16][17]
1. Forced Degradation Study
-
Prepare a stock solution of the quinoline API at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Expose the API solution to the following stress conditions[14][18]:
-
Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat the solution at 80°C for 48 hours.
-
Photolytic: Expose the solution to light in a photostability chamber (ICH Q1B).
-
-
Neutralize the acidic and basic samples before injection. The goal is to achieve 5-20% degradation of the parent compound.[17]
2. Stability-Indicating HPLC Method
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Good starting point; may need to switch to a phenyl column if co-elution occurs. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile and provides necessary pH control. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting nonpolar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temp. | 30 °C | Ensures reproducibility. |
| Detection | PDA Detector (e.g., 200-400 nm) | Crucial for identifying peaks and assessing peak purity across all stressed samples.[14] |
| Injection Vol. | 10 µL | Standard volume. |
3. Gradient Elution Program
| Time (min) | % Mobile Phase B (ACN) |
|---|---|
| 0.0 | 5 |
| 25.0 | 95 |
| 30.0 | 95 |
| 30.1 | 5 |
| 35.0 | 5 |
4. Analysis
-
Inject all stressed samples, an unstressed control, and a blank.
-
Use the PDA detector to evaluate peak purity of the parent API peak in the presence of degradation products.
-
The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.
Visual Workflow: General HPLC Analysis Process
This diagram illustrates the end-to-end process for a typical HPLC analysis.
Caption: Standard operational workflow for HPLC analysis.
Method Validation According to ICH Q2(R1) Guidelines
Once a method is developed, it must be validated to prove it is fit for its intended purpose.[19] Validation is a regulatory requirement and ensures the trustworthiness of the analytical data.[16][20]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is from the analyte of interest, free from interference from excipients, impurities, or degradants. | Peak purity index > 0.999 (from PDA); baseline resolution between peaks. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (R²) ≥ 0.999 for a minimum of 5 concentration levels.[12] |
| Accuracy | To measure the closeness of the test results to the true value. Usually performed by spike/recovery studies. | Mean recovery between 98.0% and 102.0%.[9][16] |
| Precision | To assess the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | RSD ≤ 2.0% for both repeatability and intermediate precision.[12] |
| LOD & LOQ | Limit of Detection (LOD) is the lowest concentration that can be detected. Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temp, ±5% in organic modifier). | System suitability criteria must be met under all varied conditions. |
Troubleshooting Common HPLC Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with silanols; column overload; extra-column dead volume. | Ensure mobile phase pH is at least 2 units below analyte pKa. Reduce sample concentration. Check and shorten tubing. |
| Inconsistent Retention Times [21] | Inadequate column equilibration; mobile phase composition drift; temperature fluctuations; pump malfunction. | Equilibrate column for at least 10-15 column volumes. Prepare fresh mobile phase daily. Use a column oven. Check pump for leaks and pressure fluctuations. |
| Baseline Drift/Noise [21] | Mobile phase not degassed; detector lamp aging; contaminated mobile phase or column. | Degas mobile phase. Check lamp energy/hours and replace if necessary. Use high-purity HPLC-grade solvents. |
| Ghost Peaks | Contamination in injection system; carryover from previous injection. | Run blank injections. Implement a robust needle wash step in the autosampler method. |
Conclusion
The HPLC analysis of quinoline derivatives is a powerful and essential tool in pharmaceutical development and quality control. A successful method relies on a thorough understanding of the analyte's chemistry and the principles of reversed-phase chromatography. By systematically developing and validating a method—starting with a C18 column, controlling mobile phase pH to ensure sharp peaks, and using a PDA detector for peak purity assessment—scientists can generate accurate, reliable, and reproducible data. The protocols and strategies outlined in this guide provide a solid foundation for tackling the analytical challenges associated with this important class of compounds.
References
- Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.
- Mechotech. (n.d.). Quinoline – Structure, Properties, and Applications.
- Wikipedia. (n.d.). Quinoline.
- Britannica. (n.d.). Quinoline.
- Sciencemadness Wiki. (n.d.). Quinoline.
- ResearchGate. (2020). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
- International Journal of Research in Pharmacy and Science. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3-YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE.
- ResearchGate. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- IOPscience. (2020). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
- National Institutes of Health (NIH). (2013). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776).
- ResearchGate. (2010). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
- ResearchGate. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines.
- SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.
- ResearchGate. (2018). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC.
- Open Access Journals. (2015). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
- MedCrave online. (2016). Forced Degradation Studies.
- AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained.
- International Journal of Creative Research Thoughts. (2023). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- Conquer Scientific. (2023). Enhancing Data Quality in HPLC Analysis: Troubleshooting Common Challenges.
- ScienceDirect. (2007). Sample preparation in analysis of pharmaceuticals.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing.
- G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions.
- Phenomenex. (n.d.). HPLC Column Selection Guide.
- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
- ResearchGate. (2019). HPLC chromatograms of quinoline and 2-hydroxyquinoline.
- Agilent. (2021). How Do I Choose? A guide to HPLC column selection.
- alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
Sources
- 1. mechotech.in [mechotech.in]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 4. Quinoline | Description, Drugs, & Uses | Britannica [britannica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 11. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. ijsred.com [ijsred.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. gmi-inc.com [gmi-inc.com]
- 16. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. ijarsct.co.in [ijarsct.co.in]
- 21. conquerscientific.com [conquerscientific.com]
Experimental workflow for synthesizing 3-chloroquinoline HCl
An Experimental Workflow for the Synthesis of 3-Chloroquinoline Hydrochloride
Application Note and Protocol
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 3-chloroquinoline hydrochloride, a key intermediate in pharmaceutical research and drug development. The workflow is based on the well-established Sandmeyer reaction, chosen for its reliability and high yield. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices. It includes detailed procedures for synthesis, purification, characterization, and salt formation, along with critical safety protocols and a visual workflow diagram to ensure procedural clarity and success for researchers in the field.
Introduction and Scientific Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the treatment of malaria.[1] 3-chloroquinoline, in particular, serves as a versatile building block for the synthesis of more complex molecules. Its preparation is a frequent necessity in drug discovery laboratories.
While several methods exist for the synthesis of the 3-chloroquinoline core, including the reaction of indole with chloroform under phase-transfer catalysis, this guide details the Sandmeyer reaction of 3-aminoquinoline.[2][3] This classical approach was selected for its superior reported yields (typically 65-70%) and the high purity of the resulting product.[2] The procedure involves two main stages: the diazotization of 3-aminoquinoline to form a reactive diazonium salt, followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion. The resulting 3-chloroquinoline free base is then converted to its hydrochloride salt to improve its stability, crystallinity, and solubility in aqueous media, which are often desirable properties for downstream applications.[4]
Overall Reaction Scheme
Image of the chemical reaction from 3-aminoquinoline to 3-chloroquinoline, and then to 3-chloroquinoline HCl.
Materials, Reagents, and Apparatus
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount (mmol) | Mass/Volume | Source |
| 3-Aminoquinoline | C₉H₈N₂ | 144.17 | - | 10.0 | 1.44 g | Sigma-Aldrich |
| Concentrated HCl | HCl | 36.46 | ~12 M | - | 15 mL | Fisher Scientific |
| Sodium Nitrite | NaNO₂ | 69.00 | - | 11.0 | 0.76 g | Acros Organics |
| Copper(I) Chloride | CuCl | 99.00 | - | 12.0 | 1.2 g | Alfa Aesar |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | ~100 mL | VWR |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | - | As needed | J.T. Baker |
| Saturated NaHCO₃ | NaHCO₃ | 84.01 | aq. soln. | - | As needed | Lab Prepared |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | ~50 mL | EMD Millipore |
| 2 M HCl in Et₂O | HCl | 36.46 | 2.0 M | - | As needed | Sigma-Aldrich |
Apparatus
-
Magnetic stirrer with heating plate
-
Ice-salt bath
-
250 mL three-neck round-bottom flask
-
Dropping funnel
-
Thermometer (-20 to 100 °C)
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Detailed Experimental Protocol
Part A: Diazotization of 3-Aminoquinoline
-
Initial Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar and a thermometer, dissolve 3-aminoquinoline (1.44 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).
-
Cooling: Place the flask in an ice-salt bath and cool the solution to between 0-5°C with vigorous stirring. It is critical to maintain this temperature range to ensure the stability of the diazonium salt intermediate.
-
Nitrite Addition: Separately, dissolve sodium nitrite (0.76 g, 11 mmol) in water (5 mL). Transfer this solution to a dropping funnel.
-
Diazotization: Add the sodium nitrite solution dropwise to the cooled 3-aminoquinoline solution over 15-20 minutes. Causality: The slow, dropwise addition is essential to control the exothermic reaction and prevent the temperature from rising above 5°C, which could lead to the premature decomposition of the diazonium salt and the formation of unwanted side products (e.g., phenols).
-
Stirring: After the addition is complete, continue to stir the mixture vigorously at 0-5°C for an additional 30 minutes to ensure the reaction proceeds to completion.[2] The resulting solution contains the in situ generated quinoline-3-diazonium chloride.
Part B: Sandmeyer Reaction
-
Catalyst Preparation: In a separate beaker, dissolve copper(I) chloride (1.2 g, 12 mmol) in concentrated hydrochloric acid (10 mL).
-
Reaction: Add the freshly prepared, cold diazonium salt solution from Part A portion-wise to the copper(I) chloride solution at room temperature. This should be done in a well-ventilated fume hood.
-
Observation: Vigorous evolution of nitrogen gas (N₂) will be observed upon addition. Causality: The Cu(I) catalyst facilitates the decomposition of the diazonium salt, leading to the formation of a quinolinyl radical, evolution of N₂ gas, and subsequent trapping of the radical by a chloride ion to form the desired product.
-
Heating: Once the gas evolution subsides, gently heat the reaction mixture to 60°C for 1 hour to ensure the complete decomposition of any remaining diazonium salt.[2]
Part C: Workup and Purification of 3-Chloroquinoline (Free Base)
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully neutralize the mixture by adding a saturated sodium bicarbonate (NaHCO₃) solution until the evolution of CO₂ gas ceases and the pH is approximately 7-8. This step quenches the excess acid.
-
Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash them once with water (30 mL) to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator. The crude product will be obtained as a yellow to brown liquid or solid.[4]
-
Purification (Optional but Recommended): The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-chloroquinoline.
Part D: Conversion to 3-Chloroquinoline Hydrochloride
-
Dissolution: Dissolve the purified 3-chloroquinoline free base in a minimal amount of anhydrous diethyl ether.
-
Precipitation: While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until no further precipitation is observed. Causality: The basic nitrogen atom on the quinoline ring is protonated by HCl, forming the insoluble hydrochloride salt which precipitates out of the non-polar ether solvent.
-
Isolation: Collect the resulting white to off-white crystalline solid by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Drying: Dry the final product, 3-chloroquinoline hydrochloride, under vacuum. The expected yield is 65-70% based on the starting 3-aminoquinoline.[2]
Experimental Workflow Visualization
Caption: Workflow diagram for the synthesis of 3-chloroquinoline HCl via the Sandmeyer reaction.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: White to off-white crystalline powder.[4]
-
Melting Point: A sharp melting range is indicative of high purity.[4] The literature value for the free base is not consistently reported, but the hydrochloride salt is expected to have a significantly higher melting point.[4]
-
FTIR (KBr, cm⁻¹): Look for characteristic peaks corresponding to C-Cl stretching, C=N and C=C stretching of the quinoline ring, and aromatic C-H stretching.
-
¹H NMR (DMSO-d₆, δ ppm): The proton NMR spectrum should show distinct signals in the aromatic region (typically 7.5-9.5 ppm) consistent with the 3-chloroquinoline structure.
-
¹³C NMR (DMSO-d₆, δ ppm): The carbon spectrum will confirm the number and type of carbon atoms in the molecule.
-
Purity (HPLC): Purity can be quantitatively assessed using High-Performance Liquid Chromatography.
Safety and Handling Precautions
This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive and can cause severe burns.[5] Handle with extreme care, wearing gloves, goggles, and a lab coat.
-
Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
-
Diazonium Salts: Diazonium salts are thermally unstable and potentially explosive, especially when dry.[2] Do not isolate the diazonium salt intermediate. Always keep it in solution and at a low temperature (0-5°C).
-
Phosphorus Oxychloride (Mentioned for context, not used here): While not used in this specific protocol, other chlorination procedures may use phosphorus oxychloride, which is extremely toxic, corrosive, and reacts violently with water.[6][7][8][9] Extreme caution is required if using alternative methods involving this reagent.
-
General Handling: Avoid inhalation of vapors and direct contact with all chemicals.[5][6] Ensure proper waste disposal procedures are followed according to institutional guidelines.
References
- A Comparative Guide to the Synthesis of 3-Chloroquinoline for Researchers. (2025). Benchchem.
- Synthesis of 3-chloroquinoline. PrepChem.com.
- Phosphorus oxychloride - Report. CAMEO Chemicals, NOAA.
- SAFETY DATA SHEET - Phosphorus Oxychloride. (2015). Spectrum Chemical.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- 3-Chloroquinoline synthesis. ChemicalBook.
- PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. (2015). Loba Chemie.
- Phosphorus Oxychloride Safety Inform
- Phosphorus oxychloride Product Safety Assessment. (2015). Lanxess.
- 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them.
- Technical Guide: 3-Chloroquinoline Hydrochloride - Physicochemical Profile. (2025). Benchchem.
- Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile.
- 3-Chloroquinoline | 612-59-9. Sigma-Aldrich.
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry.
- 3-Chloroquinoline | C9H6ClN | CID 69164. PubChem, NIH.
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Taylor & Francis Online.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. lobachemie.com [lobachemie.com]
- 8. my.airliquide.com [my.airliquide.com]
- 9. lanxess.com [lanxess.com]
Application Notes & Protocols: Synthesis of 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction
Introduction and Significance
2-Chloroquinoline-3-carbaldehydes are a pivotal class of heterocyclic compounds, serving as highly versatile intermediates in synthetic organic chemistry and medicinal chemistry. The quinoline scaffold itself is a privileged structure found in numerous natural products and synthetic drugs, exhibiting a wide array of pharmacological activities including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The presence of a reactive aldehyde group at the C3 position and a labile chlorine atom at the C2 position makes these molecules powerful building blocks for the construction of complex, fused heterocyclic systems and for the derivatization of lead compounds in drug discovery programs.[2]
The Vilsmeier-Haack reaction stands as the most prominent and efficient synthetic route to access these valuable intermediates. This one-pot cyclization and formylation method utilizes readily available N-arylacetamides (acetanilides) as starting materials, offering a regioselective and scalable pathway to the desired quinoline core.[4][5] This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and critical insights for researchers and drug development professionals aiming to leverage this powerful transformation.
The Vilsmeier-Haack Reaction: Mechanistic Deep Dive
The synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides is a classic example of the Vilsmeier-Haack reaction's power in ring annulation. The reaction proceeds through two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic attack, cyclization, and hydrolysis sequence.
Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[6] This in situ preparation occurs at low temperatures (typically 0-5 °C) to control the exothermic reaction and generates a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6][7][8] This reagent is the key formylating species in the reaction.
Electrophilic Substitution, Cyclization, and Hydrolysis
The electron-rich aromatic ring of the N-arylacetamide acts as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This is followed by an intramolecular cyclization where the acetamide's carbonyl oxygen attacks the newly formed iminium carbon, initiating the formation of the quinoline ring. Subsequent elimination and rearrangement steps, driven by the reaction conditions, lead to the chlorinated quinoline intermediate. The final step occurs during aqueous work-up, where the iminium salt moiety is hydrolyzed to the carbaldehyde, yielding the final product.[9]
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.
Experimental Protocols & Workflow
The choice of chlorinating agent and reaction conditions can be adapted based on the substrate and desired scale. Below are two robust, commonly employed protocols.
Protocol A: Synthesis using Phosphorus Oxychloride (POCl₃)
This protocol is a widely documented method for the synthesis of 2-chloroquinoline-3-carbaldehydes.[7][10]
Materials:
-
Substituted Acetanilide (1.0 eq)
-
N,N-Dimethylformamide (DMF) (Anhydrous, ~15.0 eq relative to POCl₃)
-
Phosphorus Oxychloride (POCl₃) (3.0 - 5.0 eq)
-
Crushed Ice / Ice Water
-
Ethyl Acetate (for recrystallization)
Procedure:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, add anhydrous DMF. Cool the flask in an ice-salt bath to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Ensure the temperature is maintained below 5 °C throughout the addition. Stir the resulting mixture for an additional 30 minutes at this temperature.
-
Substrate Addition: Add the substituted acetanilide portion-wise to the cold Vilsmeier reagent solution. The addition should be controlled to keep the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat it in a water bath at 60-80 °C for 4-16 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with stirring. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethyl acetate to yield the pure 2-chloroquinoline-3-carbaldehyde.[7][10]
Protocol B: Synthesis using Phosphorus Pentachloride (PCl₅)
This method is an effective alternative, particularly for certain substrates.[1][4]
Materials:
-
Substituted Acetanilide (1.0 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq)
-
Phosphorus Pentachloride (PCl₅) (4.5 eq)
-
Crushed Ice / Ice Water
-
Ethanol (for recrystallization)
Procedure:
-
Reagent Preparation: In a suitable reaction vessel, cool DMF to below 0 °C using an ice-salt bath.
-
Vilsmeier Reagent Formation: Slowly and portion-wise, add phosphorus pentachloride (PCl₅) to the cooled DMF while stirring vigorously. Maintain the temperature below 0 °C during this highly exothermic addition. Stir for 15-20 minutes to ensure complete formation of the reagent.
-
Substrate Addition: Add the corresponding substituted acetanilide in portions to the reaction mixture, ensuring the temperature remains low.
-
Reaction: Once the addition is complete, fit the flask with a reflux condenser and heat the mixture at 80-90 °C for 7-10 hours.[4] Monitor the reaction by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture to 0 °C and pour it slowly into ice water. Stir for approximately 10-15 minutes to ensure complete precipitation.
-
Purification: Collect the precipitate by filtration, wash repeatedly with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to obtain the purified 2-chloroquinoline-3-carbaldehyde.[4]
Caption: Figure 2: General Experimental Workflow.
Data Summary & Product Characterization
The efficiency of the Vilsmeier-Haack reaction can vary depending on the electronic nature of the substituents on the starting acetanilide.
| Starting Material (Substituent) | Chlorinating Agent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Acetanilide | POCl₃ | 16 | 60 | 72 | [10] |
| 4-Chloroacetanilide | POCl₃ | - | - | 68 | [10] |
| 4-Methoxyacetanilide | POCl₃ | - | - | 62 | [10] |
| 4-Nitroacetanilide | POCl₃ | - | - | 72 | [10] |
| Acetanilide | PCl₅ | 7-10 | 80-90 | 75-85 | [4] |
Product Characterization: The successful synthesis of 2-chloroquinoline-3-carbaldehydes can be confirmed using standard spectroscopic techniques.
-
¹H NMR: A characteristic singlet for the aldehyde proton appears in the downfield region, typically between δ 10.5 and 11.2 ppm. Aromatic protons will appear between δ 7.2 and 8.8 ppm.[10]
-
IR Spectroscopy: A strong absorption band corresponding to the aldehyde carbonyl (C=O) stretch is observed around 1680-1715 cm⁻¹. Additional peaks for aromatic C=C stretching are seen between 1450-1600 cm⁻¹.[10]
-
Physical Properties: The products are typically crystalline solids with well-defined melting points. For example, the parent 2-chloroquinoline-3-carbaldehyde has a melting point of 142-146 °C.[10]
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive/wet reagents (DMF, POCl₃).- Insufficient heating time or temperature.- Starting material is electron-poor. | - Use anhydrous DMF and freshly distilled POCl₃.- Increase reaction time and/or temperature, monitoring by TLC.- The reaction works best with electron-rich or neutral acetanilides.[11] |
| Formation of Dark, Tarry Byproducts | - Reaction temperature was too high, especially during reagent formation.- Prolonged heating. | - Strictly maintain low temperatures (<5 °C) during the addition of POCl₃/PCl₅.- Optimize reaction time to avoid decomposition. |
| Difficulty in Product Precipitation | - Insufficient hydrolysis of the intermediate.- Product is soluble in the acidic aqueous layer. | - Ensure the reaction mixture is poured into a large volume of ice and stirred well.- Neutralize the aqueous mixture carefully with a base (e.g., NaHCO₃ solution) to facilitate precipitation. |
References
- PrepChem.com. Synthesis of Vilsmeier reagent.
- International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- Scirp.org. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
- ResearchGate. Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities.
- International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
- RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
- Google Patents. Method for preparing vilsmeier reagent.
- Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.
- Hindawi. Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications.
- RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- PubChem. 2-Chloro-3-quinolinecarboxaldehyde.
- Wikipedia. Vilsmeier reagent.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
- Wikipedia. Vilsmeier–Haack reaction.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. newsama.com [newsama.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. ijsr.net [ijsr.net]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
The Strategic Role of 6-Chloroquinoline-3-carboxylic Acid in Modern Drug Synthesis: Application Notes and Protocols for Researchers
The quinoline motif is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among the vast library of quinoline derivatives, 6-chloroquinoline-3-carboxylic acid stands out as a pivotal intermediate, offering a versatile scaffold for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its role in the synthesis of targeted therapies such as protein kinase inhibitors. We will delve into the rationale behind its use, detailed synthetic protocols, and the mechanistic underpinnings of the key chemical transformations.
The Quinoline Core: A Privileged Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged structure" in drug discovery. This is due to its ability to interact with a wide range of biological targets with high affinity. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the planar aromatic system allows for π-π stacking interactions with aromatic amino acid residues in proteins. Furthermore, the quinoline scaffold provides multiple points for chemical modification, allowing for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
The introduction of a chlorine atom at the 6-position and a carboxylic acid at the 3-position of the quinoline ring, as in this compound, further enhances its utility as a drug intermediate. The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the quinoline ring system, potentially modulating its binding affinity to target proteins. The carboxylic acid group at the 3-position is a key functional handle for further chemical modifications, most notably for the formation of amide bonds, which are prevalent in many drug molecules.
Application in the Synthesis of Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of protein kinase activity is a hallmark of many human diseases, particularly cancer. As a result, protein kinase inhibitors have emerged as a major class of targeted cancer therapeutics.
The quinoline scaffold has been extensively utilized in the design of protein kinase inhibitors. The planar quinoline ring can mimic the adenine moiety of ATP, the natural substrate for protein kinases, allowing it to bind to the ATP-binding site of these enzymes and inhibit their activity. Derivatives of 2-chloroquinoline-3-carboxylic acid have been investigated as inhibitors of protein kinase CK2, a constitutively active serine/threonine kinase that is overexpressed in many cancers.[1][2][3] These studies have shown that modifications of the quinoline-3-carboxylic acid core can lead to potent and selective inhibitors of this important cancer target.[1][2][3]
Case Study: The Synthesis of Cabozantinib - A Tyrosine Kinase Inhibitor
While not directly synthesized from this compound, the synthesis of the multi-tyrosine kinase inhibitor Cabozantinib provides an excellent illustration of the strategic importance of the chloroquinoline scaffold in the development of modern cancer drugs. Cabozantinib is approved for the treatment of medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. Its synthesis involves the key intermediate 4-chloro-6,7-dimethoxyquinoline, a close structural analog of our topic intermediate.
The synthesis of Cabozantinib highlights two critical reactions that are directly applicable to this compound: nucleophilic aromatic substitution at the chloro-position and amide bond formation.
Experimental Protocols
This section provides detailed, step-by-step protocols for key reactions involving chloroquinoline intermediates, drawing upon established synthetic routes for kinase inhibitors like Cabozantinib.[4][5]
Protocol 1: Synthesis of a 4-Anilinoquinoline Intermediate via Nucleophilic Aromatic Substitution
This protocol describes the substitution of the chlorine atom on a chloroquinoline scaffold with an aniline derivative, a key step in the synthesis of many kinase inhibitors.
Materials:
-
4-Chloro-6,7-dimethoxyquinoline
-
4-Aminophenol
-
Sodium Hydride (NaH)
-
Dimethyl Sulfoxide (DMSO)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMSO, add 4-aminophenol (1.1 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Add 4-chloro-6,7-dimethoxyquinoline (1.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Acidify the mixture with 1N HCl to pH ~2-3.
-
Basify with 1N NaOH to pH ~9-10 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford the 4-(6,7-dimethoxyquinolin-4-yloxy)aniline intermediate.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong base is required to deprotonate the hydroxyl group of 4-aminophenol, forming the more nucleophilic phenoxide anion.
-
DMSO: A polar aprotic solvent is used to dissolve the reactants and facilitate the SNAr reaction.
-
Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with moisture in the air.
-
Heating: Provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
Protocol 2: Amide Bond Formation using a Coupling Reagent
This protocol details the formation of an amide bond between a carboxylic acid and an amine, a common final step in the synthesis of many drug molecules.
Materials:
-
1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid
-
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline (from Protocol 1)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolve 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid (1.0 eq.) and the aniline intermediate from Protocol 1 (1.0 eq.) in anhydrous DCM or DMF.
-
Add the coupling reagent (TBTU or HATU, 1.1 eq.) to the solution.
-
Add the organic base (DIPEA or TEA, 2.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final amide product.
Causality Behind Experimental Choices:
-
Coupling Reagent (TBTU/HATU): These reagents activate the carboxylic acid by forming a highly reactive activated ester, which is readily attacked by the amine nucleophile.
-
Organic Base (DIPEA/TEA): A non-nucleophilic base is used to neutralize the acid formed during the reaction and to facilitate the formation of the activated ester.
-
Anhydrous Solvents: The reaction is sensitive to water, which can hydrolyze the activated ester intermediate.
Data Presentation
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (HPLC) (%) |
| 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline | C₁₇H₁₆N₂O₃ | 296.32 | 85-95 | >98 |
| Cabozantinib | C₂₈H₂₄FN₃O₅ | 501.51 | 80-90 | >99 |
Visualizations
Experimental Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for the synthesis of a kinase inhibitor.
Mechanism of Amide Bond Formation
Caption: Mechanism of coupling reagent-mediated amide bond formation.
Conclusion
This compound and its structural analogs are undeniably valuable intermediates in the synthesis of complex pharmaceutical agents, particularly in the realm of targeted cancer therapies. The strategic placement of the chloro and carboxylic acid functionalities provides a versatile platform for the construction of molecules with tailored biological activities. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers in drug discovery and development, facilitating the efficient synthesis and exploration of novel quinoline-based therapeutics.
References
- Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link][1][8]
- ResearchGate. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. [Link][9]
- Química Organica.org. Synthesis of Fluoroquinolone Antibiotics. [Link][10]
- Google Patents. (2021). Preparation method of cabozantinib or salt thereof. [4]
- Google Patents. (2020).
- PubMed Central. (2005). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews, 29(3), 517-537. [Link][5]
- PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link][2][4]
- MDPI. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 27(19), 6543. [Link][11]
- Amerigo Scientific. This compound. [Link][13]
- ResearchGate. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. [Link][14]
Sources
- 1. Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN112979544A - Preparation method of cabozantinib or salt thereof - Google Patents [patents.google.com]
- 5. CN109836382B - Preparation method of cabozantinib malate and intermediate thereof - Google Patents [patents.google.com]
Application and Protocol for the Structural Elucidation of Quinoline-3-Carboxylic Acids using NMR Spectroscopy
Introduction: The Pivotal Role of NMR in Characterizing Quinoline-3-Carboxylic Acids
Quinoline-3-carboxylic acids and their derivatives represent a privileged scaffold in medicinal chemistry and drug development, exhibiting a wide array of biological activities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable analytical technique for the unambiguous structural confirmation, purity assessment, and detailed stereochemical analysis of these compounds.[1][2][3] Its ability to provide atom-level connectivity and spatial information is crucial for researchers in synthesis, lead optimization, and quality control.
This comprehensive guide provides a detailed, field-proven protocol for the complete NMR analysis of quinoline-3-carboxylic acids. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that researchers can not only execute the experiments but also adeptly interpret the resulting data and troubleshoot potential issues. The protocols described herein are designed to form a self-validating system for structural elucidation.
Part 1: Foundational Principles and Strategic Workflow
The complete structural assignment of a quinoline-3-carboxylic acid derivative relies on a logical and systematic series of NMR experiments. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident and complete picture of the molecule.
The general workflow begins with simple one-dimensional (1D) experiments (¹H and ¹³C NMR) to provide an overview of the proton and carbon environments. This is followed by a suite of two-dimensional (2D) experiments to establish connectivity between atoms.
Caption: A logical workflow for the comprehensive NMR analysis of quinoline-3-carboxylic acids.
Part 2: Detailed Experimental Protocols
Sample Preparation: The Foundation of High-Quality Spectra
The quality of the final NMR spectrum is profoundly affected by the initial sample preparation.[4] Meticulous attention to detail at this stage is critical for obtaining high-resolution data.
Protocol Steps:
-
Weighing the Sample: Accurately weigh the sample.
-
Solvent Selection and Rationale: The choice of a deuterated solvent is paramount. The solvent must dissolve the analyte completely, be inert, and its residual signal should not obscure important regions of the spectrum.
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): This is often the solvent of choice for quinoline-3-carboxylic acids.[1][6] Its high polarity effectively dissolves the acidic and often polar compounds. A key advantage is that the acidic proton of the carboxylic acid is often observable as a broad singlet, which can be confirmed by a D₂O exchange experiment.[1]
-
Methanol-d₄ (CD₃OD): A good alternative if solubility in DMSO-d₆ is an issue. However, the acidic proton will rapidly exchange with the deuterium of the solvent's hydroxyl group and become invisible.
-
Chloroform-d (CDCl₃): Generally less suitable for the free acid due to lower polarity, but may be used for ester or amide derivatives. Note that CDCl₃ can be slightly acidic and may interact with sensitive compounds.[5]
-
-
Dissolution and Filtration: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] To remove any particulate matter, which can severely degrade spectral quality by distorting magnetic field homogeneity, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added.[1] However, for most modern spectrometers, referencing to the residual solvent peak is sufficiently accurate.
NMR Data Acquisition
The following parameters are typical for a 400 or 500 MHz NMR spectrometer and may require adjustment based on the specific instrument, probe, and sample concentration.[1]
Table 1: Typical 1D NMR Data Acquisition Parameters
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Spectral Width | 16 ppm | Covers the typical chemical shift range for organic molecules. |
| Number of Scans | 16-32 | Provides good signal-to-noise for moderately concentrated samples. | |
| Relaxation Delay (d1) | 1.0 - 2.0 s | Allows for sufficient relaxation of protons between pulses for quantitative analysis. | |
| Acquisition Time | 2.0 - 4.0 s | Ensures good digital resolution in the resulting spectrum. | |
| ¹³C NMR | Spectral Width | 240 ppm | Encompasses the full range of carbon chemical shifts. |
| Number of Scans | 1024 or more | Required due to the low natural abundance and sensitivity of the ¹³C nucleus. | |
| Relaxation Delay (d1) | 2.0 s | Standard value for qualitative spectra. | |
| Pulse Program | zgpg30 | A standard proton-decoupled experiment with a 30° pulse angle to reduce experiment time. | |
| DEPT-135 | Pulse Program | dept135 | Used to differentiate between CH, CH₂, and CH₃ signals (CH/CH₃ positive, CH₂ negative). |
Part 3: Data Processing and Interpretation
Modern NMR software automates much of the data processing, which involves Fourier transformation, phase correction, and baseline correction.[7] The primary task for the researcher is the interpretation of the processed spectra.
Analysis of 1D Spectra (¹H and ¹³C)
The initial analysis focuses on the 1D spectra to identify key functional groups and the general environment of protons and carbons.
Expected Chemical Shifts and Coupling Constants:
The quinoline ring system has characteristic chemical shift regions. The presence of the electron-withdrawing carboxylic acid group at the C3 position significantly influences the chemical shifts of nearby protons and carbons, particularly H-2 and H-4.
Table 2: Typical ¹H and ¹³C NMR Data for the Quinoline-3-carboxylic Acid Core (in DMSO-d₆)
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | Typical ³JHH (Hz) | ¹³C Chemical Shift (δ, ppm) |
| 2 | ~9.2 - 9.4 | d | ~2.0 Hz (J₂,₄) | ~150 - 153 |
| 3 | - | - | - | ~125 - 128 |
| 4 | ~8.7 - 8.9 | d | ~2.0 Hz (J₄,₂) | ~138 - 141 |
| 5 | ~8.0 - 8.2 | d | ~8.5 Hz (J₅,₆) | ~128 - 130 |
| 6 | ~7.7 - 7.9 | t | ~7.5 Hz (J₆,₅, J₆,₇) | ~127 - 129 |
| 7 | ~7.9 - 8.1 | t | ~7.8 Hz (J₇,₆, J₇,₈) | ~132 - 135 |
| 8 | ~8.1 - 8.3 | d | ~8.0 Hz (J₈,₇) | ~129 - 131 |
| 4a | - | - | - | ~128 - 130 |
| 8a | - | - | - | ~148 - 150 |
| COOH | ~13.0 - 14.0 | br s | - | ~166 - 169 |
Note: These are approximate values. Actual shifts can vary depending on other substituents on the ring.[1][8][9] The coupling constants between adjacent protons on the benzene portion of the quinoline ring are typically in the range of 6-8 Hz.[10]
Elucidation using 2D NMR Spectroscopy
2D NMR experiments are crucial for assembling the molecular structure by revealing through-bond correlations.[11][12][13]
Caption: Key 2D NMR correlations for assigning the quinoline-3-carboxylic acid core.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[13] In the quinoline system, it is invaluable for tracing the connectivity of the protons on the benzene ring (H-5 through H-8).[1] A cross-peak between H-5 and H-6, H-6 and H-7, and H-7 and H-8 will be observed, confirming their sequence. A very weak correlation may be seen between H-2 and H-4 (⁴JHH).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (¹JCH).[13][14] It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of protonated carbons. For example, the proton at ~9.2 ppm will show a correlation to the carbon at ~151 ppm, identifying them as H-2 and C-2, respectively.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[13][14]
-
Key HMBC Correlations for Confirmation:
-
H-2 will show correlations to C-3 , C-4 , and C-8a . The correlation to the quaternary C-3 is definitive.
-
H-4 will show correlations to C-3 , C-5 , C-8a , and the carboxyl carbon (COOH) . The correlation to the carboxyl carbon is a powerful confirmation of the substituent's position.
-
H-5 will show correlations to C-4 , C-7 , and the quaternary carbon C-4a .
-
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in three-dimensional space, regardless of their through-bond connectivity.[1] For a relatively planar molecule like quinoline, it can confirm the proximity of adjacent protons, such as H-4 and H-5.[1]
Conclusion
By systematically applying the 1D and 2D NMR experiments outlined in this protocol, researchers can achieve a complete and validated structural characterization of novel quinoline-3-carboxylic acids. The integration of ¹H, ¹³C, COSY, HSQC, and HMBC data provides a robust, self-validating system that ensures the correct assignment of every atom in the molecular framework. This detailed understanding is fundamental to advancing drug discovery and development projects based on this important heterocyclic core.
References
- BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
- Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar.
- Johns, S. R., & Willing, R. I. (1976). ¹³C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) ³JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622. [Link]
- University of Ottawa. (n.d.).
- University of Alberta. (n.d.).
- Ukrainets, I. V., et al. (2010). ¹H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.
- ResearchGate. (n.d.). Figure S3. ¹H NMR spectrum of 3b. [Link]
- American Chemical Society. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
- Canadian Science Publishing. (n.d.). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. [Link]
- Science.gov. (n.d.). cosy hsqc hmbc: Topics. [Link]
- Hore, P. J. (n.d.). NMR Data Processing. University of Oxford. [Link]
- ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm)
- PubMed Central. (n.d.). Chirality Sensing of N-Heterocycles via ¹⁹F NMR. [Link]
- University of Arizona. (n.d.). 2D NMR. [Link]
- TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
- San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
- ResearchGate. (2025). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link]
- ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. [Link]
- Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons. [Link]
- Organomation. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 5. organomation.com [organomation.com]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 12. youtube.com [youtube.com]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. princeton.edu [princeton.edu]
Crystallization Techniques for 6-Chloroquinoline-3-carboxylic Acid: Application Notes and Protocols
This comprehensive guide provides detailed application notes and protocols for the crystallization of 6-chloroquinoline-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document offers a deep dive into the principles and practices of obtaining high-purity crystalline forms of this compound. Moving beyond a simple recitation of steps, this guide elucidates the rationale behind methodological choices, ensuring a robust understanding and empowering researchers to troubleshoot and optimize their crystallization processes.
Foundational Understanding: Physicochemical Properties and Impurity Profile
A successful crystallization strategy begins with a thorough understanding of the target molecule's properties and the likely impurities from its synthesis.
Physicochemical Characteristics of this compound
This compound is a solid at room temperature with a reported melting point of approximately 228°C[1]. Its molecular structure, featuring a planar quinoline ring system, a chlorine substituent, and a carboxylic acid group, dictates its solubility behavior. The presence of the carboxylic acid and the nitrogen atom in the quinoline ring allows for hydrogen bonding, while the chlorinated aromatic system contributes to its relatively nonpolar character. This amphiphilic nature suggests that a range of solvents, from polar to moderately nonpolar, could be suitable for crystallization, either as single solvents or in binary mixtures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO₂ | [2][3][4] |
| Molecular Weight | 207.61 g/mol | [2][3][4] |
| Melting Point | 228°C | [1] |
| Appearance | Solid | [3] |
| Purity (Typical) | >98% | [1] |
Anticipating Impurities: A Synthesis-Based Approach
The purity of the final crystalline product is contingent on effectively separating it from impurities introduced during synthesis. A common synthetic route to this compound involves the Vilsmeier-Haack reaction of a corresponding acetanilide to form an intermediate, 2-chloroquinoline-3-carbaldehyde, which is then oxidized to the final carboxylic acid.
This synthetic pathway suggests the potential for the following impurities:
-
Unreacted Starting Materials: Residual acetanilide precursors.
-
Intermediate Aldehyde: Incomplete oxidation can lead to the presence of 2-chloroquinoline-3-carbaldehyde.
-
Byproducts of the Vilsmeier-Haack Reaction: Residual dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), or their degradation products.
-
Oxidation Byproducts: Impurities formed from over-oxidation or side reactions during the conversion of the aldehyde to the carboxylic acid.
Understanding this impurity profile is critical for selecting a crystallization solvent system that maximizes the solubility of these impurities in the mother liquor while minimizing the solubility of the desired product.
Strategic Solvent Selection for Crystallization
The cornerstone of a successful crystallization is the choice of an appropriate solvent or solvent system. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.
Recommended Solvents for Screening
Based on the structure of this compound and general principles for similar heterocyclic compounds, the following solvents are recommended for initial screening:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Aromatic Hydrocarbons: Toluene
-
Amides: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) (often as the "good" solvent in a binary system)
The Power of Binary Solvent Systems
For compounds like this compound, a binary solvent system often provides superior results compared to a single solvent. This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a "poor" solvent (in which it is sparingly soluble) to induce crystallization. A common and effective combination for quinoline-based carboxylic acids is a mixture of DMF or DMSO (good solvents) and an alcohol like methanol or ethanol (poor solvents).
Crystallization Protocols
The following protocols provide step-by-step methodologies for the crystallization of this compound. Safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be observed at all times.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward crystallization method and should be attempted first if a suitable single solvent is identified during screening.
Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the selected solvent (e.g., ethanol or ethyl acetate).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent in small portions until a clear solution is obtained at the solvent's boiling point. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Further Cooling: To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 2: Binary-Solvent (Anti-Solvent) Recrystallization
This method is particularly useful when the compound is highly soluble in one solvent and poorly soluble in another.
Methodology:
-
Dissolution in "Good" Solvent: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., DMF or DMSO) with gentle heating.
-
Addition of "Poor" Solvent: While the solution is still warm, add a "poor" solvent (e.g., methanol or ethanol) dropwise until the solution becomes slightly turbid.
-
Redissolution: If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the cold "poor" solvent for washing the crystals.
Protocol 3: Vapor Diffusion for High-Quality Single Crystals
For obtaining high-quality single crystals suitable for X-ray diffraction, vapor diffusion is a highly effective, albeit slower, method.
Methodology:
-
Prepare the Solution: Dissolve the purified this compound in a small volume of a relatively volatile "good" solvent (e.g., DMF or a mixture of DMF and a more volatile solvent) in a small, open vial.
-
Set up the Diffusion Chamber: Place the vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a wide-mouthed jar with a lid).
-
Introduce the Anti-Solvent: Add a larger volume of a more volatile "poor" solvent (e.g., methanol or ethanol) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Incubate: Seal the outer container and leave it undisturbed in a vibration-free location at a constant temperature. The vapor of the "poor" solvent will slowly diffuse into the solution of the compound, gradually decreasing its solubility and promoting the slow growth of high-quality crystals.
-
Harvesting: Once suitable crystals have formed (this can take several days to weeks), carefully remove the vial and isolate the crystals.
Visualization of Crystallization Workflow
The following diagram illustrates the decision-making process for selecting an appropriate crystallization strategy for this compound.
Caption: Decision workflow for crystallization of this compound.
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The solution is too concentrated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the solute-solvent mixture. | - Reheat the solution to dissolve the oil, add more solvent, and cool slowly. - Try a different solvent with a lower boiling point. |
| No Crystals Form | The solution is too dilute, or the compound is too soluble in the chosen solvent at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (for binary systems). - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. |
| Poor Recovery | Too much solvent was used, or the crystals are significantly soluble in the cold solvent. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals. - Ensure the flask is sufficiently cooled in an ice bath before filtration. - Use a minimal amount of cold solvent for washing. |
| Low Purity | The chosen solvent does not effectively discriminate between the product and impurities. | - Try a different solvent or a binary solvent system. - Consider a preliminary purification step, such as column chromatography, before crystallization. |
Conclusion
The successful crystallization of this compound is a critical step in its purification and isolation. By understanding the compound's physicochemical properties and potential impurities, and by systematically screening solvents and applying the appropriate crystallization technique, researchers can consistently obtain high-purity material. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing and optimizing a crystallization process tailored to the specific needs of the researcher.
References
- BIOSYNCE. (n.d.). This compound CAS 118791-14-3.
- PubChem. (n.d.). This compound.
- Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
- Amerigo Scientific. (n.d.). This compound.
Sources
Derivatization of 6-Chloroquinoline-3-carboxylic Acid for Biological Assays: Application Notes and Protocols
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The inherent versatility of the quinoline scaffold allows for functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the numerous quinoline-based starting materials, 6-chloroquinoline-3-carboxylic acid stands out as a particularly valuable building block for the synthesis of novel bioactive compounds.
This application note provides a comprehensive guide to the derivatization of this compound, focusing on three key synthetic transformations: amidation and esterification at the C-3 carboxylic acid position, and Suzuki-Miyaura cross-coupling at the C-6 chloro position. We will delve into the rationale behind these derivatization strategies, provide detailed, field-proven protocols, and discuss the subsequent biological evaluation of the resulting compounds.
Strategic Derivatization of this compound
The strategic modification of the this compound scaffold allows for the exploration of a broad chemical space to identify potent and selective drug candidates. The two primary sites for derivatization, the C-3 carboxylic acid and the C-6 chloro group, offer distinct opportunities for modulating the biological activity of the resulting molecules.
-
Derivatization at the C-3 Position: The carboxylic acid at the C-3 position is a key handle for introducing a variety of functional groups through amidation and esterification reactions. These modifications can significantly impact the compound's interaction with biological targets, as well as its solubility and cell permeability.[3]
-
Derivatization at the C-6 Position: The chloro group at the C-6 position is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, which can profoundly influence the compound's biological activity and target specificity.[4]
Caption: Derivatization strategies for this compound.
Protocols for Derivatization
Protocol 1: Amidation of this compound via EDC/HOBt Coupling
Amide bond formation is a fundamental transformation in drug discovery, and the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) provides a mild and efficient method for the synthesis of quinoline-3-carboxamides.[5][6]
Materials:
-
This compound
-
Substituted aniline or amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline or amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-6-chloroquinoline-3-carboxamide.
Caption: Experimental workflow for EDC/HOBt mediated amidation.
Protocol 2: Steglich Esterification of this compound
The Steglich esterification is a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8][9] This method is particularly useful for coupling sterically hindered substrates or those sensitive to acidic conditions.[10]
Materials:
-
This compound
-
Substituted alcohol or phenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq), the desired alcohol or phenol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM, cool the mixture to 0 °C.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester derivative.
Protocol 3: Suzuki-Miyaura Cross-Coupling of 6-Chloroquinoline Derivatives
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, allowing for the introduction of aryl or heteroaryl moieties at the C-6 position of the quinoline ring.[4]
Materials:
-
6-Chloroquinoline-3-carboxamide or 6-chloroquinoline-3-carboxylate ester
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine the 6-chloroquinoline derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) for 8-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-arylquinoline derivative.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Evaluation of Derivatized Compounds
Anticancer Activity
Quinoline derivatives have shown significant promise as anticancer agents, with mechanisms of action that include the inhibition of tubulin polymerization, and the modulation of key signaling pathways involving enzymes like PI3Kα and EGFR.[4][11][12]
Protocol 4: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized quinoline derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized quinoline derivatives (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
Table 1: Representative Anticancer Activity of Quinoline-3-Carboxamide Derivatives
| Compound | Substituent (R) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference |
| 1 | 4-Fluorophenyl | 8.9 | 37.4 | [4] |
| 2 | 4-Chlorophenyl | 3.3 | 50.9 | [4] |
| 3 | 4-Bromophenyl | 5.3 | 17.0 | [4] |
| 4 | 4-Methylphenyl | 4.9 | 18.9 | [4] |
| 5 | Furan-2-yl | - | 3.36 | [13] |
| 6 | Thiophen-2-yl | - | 5.07 | [13] |
Mechanism of Action: Tubulin Polymerization Inhibition
A significant number of anticancer quinoline derivatives exert their cytotoxic effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[11][14] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
Protocol 5: In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer
-
Synthesized quinoline derivatives
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer.
-
Add the synthesized quinoline derivative at various concentrations.
-
Initiate polymerization by adding GTP and increasing the temperature to 37 °C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.
-
Determine the IC₅₀ value for the inhibition of tubulin polymerization.
Antimicrobial Activity
Quinoline derivatives are also well-known for their broad-spectrum antimicrobial activity.[15][16]
Protocol 6: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
Synthesized quinoline derivatives
-
96-well microtiter plates
-
Bacterial inoculum
Procedure:
-
Perform a serial two-fold dilution of the synthesized compounds in MHB in a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Table 2: Representative Antimicrobial Activity of Quinoline Derivatives
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolone-3-carboxylic acid derivative | S. aureus | 0.125 - 32 | [15][17] |
| Quinolone-3-carboxylic acid derivative | E. coli | 0.12 - >1024 | [13][18] |
| 2-Chloroquinoline ester derivative | S. aureus | >100 | [19] |
| 2-Chloroquinoline ester derivative | E. coli | >100 | [19] |
Structure-Activity Relationship (SAR) Insights
The derivatization of this compound has provided valuable insights into the structure-activity relationships governing the biological activity of this class of compounds.
-
Anticancer Activity: For quinoline-3-carboxamides, the nature of the substituent on the amide nitrogen is crucial for cytotoxic activity. Electron-withdrawing groups on the aromatic ring of the N-aryl substituent, such as halogens, have been shown to enhance anticancer potency against cell lines like HCT-116 and MCF-7.[4][20] The presence of a 6-chloro substituent on the quinoline ring also appears to be favorable for activity.[1]
-
Antimicrobial Activity: The antimicrobial activity of quinoline derivatives is highly dependent on the substitution pattern. For many quinolone antibiotics, the carboxylic acid at the C-3 position is essential for their antibacterial action. Modifications at the C-6 position can also significantly influence the spectrum and potency of antimicrobial activity.
Conclusion
This compound is a versatile and valuable scaffold for the development of novel therapeutic agents. The derivatization strategies outlined in this application note, including amidation, esterification, and Suzuki-Miyaura cross-coupling, provide a robust platform for generating diverse libraries of compounds for biological screening. The detailed protocols for synthesis and biological evaluation will enable researchers to efficiently explore the therapeutic potential of this privileged heterocyclic motif. Future work should focus on further optimization of the lead compounds identified through these derivatization strategies to develop drug candidates with improved efficacy and safety profiles.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-salahi, R., Al-Qadasy, Z. A., Al-Salahi, O., ... & Al-Mekhlafi, N. A. (2021). N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules, 26(21), 6527. [Link]
- Singh, H., Singh, A., & Singh, D. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812. [Link]
- Thomas, N. M., Alharbi, M., Muripiti, V., & Banothu, J. (2022). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2269-2280. [Link]
- El-Sayed, M. A., El-Gazzar, M. G., & Ahmed, M. F. (2025). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports, 15(1), 1-15. [Link]
- Abo-Elmagd, M. I., Abdel-Aziz, M., El-Sayed, M. A., & El-Malah, A. A. (2021). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC advances, 11(52), 32938-32953. [Link]
- Abdel-Aziz, M., El-Sayed, M. A., & Abo-Elmagd, M. I. (2022). IC50 Values of Lead Drug Candidates in HCT-116 Colon Carcinoma Cells...
- Aly, R. M., El-Feky, S. A., & El-Sayed, M. A. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic chemistry, 75, 266-279. [Link]
- Thomas, N. M., Alharbi, M., Muripiti, V., & Banothu, J. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity, 1-32. [Link]
- Bruno, G., Costantino, L., Curinga, C., Maccari, R., Monforte, F., Nicolò, F., ... & Vigorita, M. G. (2007). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Journal of medicinal chemistry, 50(15), 3618-3626. [Link]
- Abbas, S. E., Abdel-Aziz, M., & El-Sayed, M. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(52), 31213-31226. [Link]
- Abdel-Aziz, M., El-Sayed, M. A., & Abo-Elmagd, M. I. (2022). (a) IC50 values of the 3D-cultured HCT116 cell line. The average of...
- Králová, P., Soral, M., & Gucky, T. (2025). Selective esterifications of alcohols and phenols through carbodiimide couplings.
- Kumar, A., Singh, A., & Sharma, P. (2023). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
- Kumar, A., Kumar, R., & Sharma, P. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 94(10), 1139-1165. [Link]
- Abo-Elmagd, M. I., Abdel-Aziz, M., & El-Sayed, M. A. (2021). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 11(52), 32938-32953. [Link]
- Wikipedia contributors. (2023, December 16). Steglich esterification. In Wikipedia, The Free Encyclopedia. [Link]
- Kumar, A., Singh, R. K., & Sharma, P. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(12), 151634. [Link]
- Abdel-Aziz, M., El-Sayed, M. A., & Abo-Elmagd, M. I. (2022). Tubulin polymerization inhibition of the tested compounds.
- Singh, R., Kumar, A., & Sharma, P. (2025). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde.
- Organic Chemistry Portal. (n.d.).
- Sharma, G., Kumar, A., & Sharma, P. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 5, 100898. [Link]
- Lukianov, O., Volynets, H., Starosyla, S., Bdzhola, V., & Yarmoluk, S. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 148-156. [Link]
- Cho, N., Kim, H. R., & Park, H. (2004). Cytotoxic activities of 6-arylamino-7-halo-5, 8-quinolinediones against human tumor cell lines. Archives of pharmacal research, 27(11), 1125-1128. [Link]
- Chavan, N. D., Gudem, M., & Mandewale, M. C. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
- Aapptec. (n.d.). Coupling Reagents. [Link]
- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2019). MIC values (mg/mL) of antimicrobial agents against E. coli strains.
- Kaur, J., & Chhibber, S. (2019). Antimicrobial Metabolites against Methicillin-Resistant Staphylococcus aureus from the Endophytic Fungus Neofusicoccum australe. Molecules, 24(17), 3054. [Link]
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- ResearchGate. (2015).
- Brehm-Stecher, B. F., & Johnson, E. A. (2003). Sensitization of Staphylococcus aureus and Escherichia coli to Antibiotics by the Sesquiterpenoids Nerolidol, Farnesol, Bisabolol, and Apritone. Antimicrobial agents and chemotherapy, 47(10), 3357-3360. [Link]
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
- Rahman, M. A., Islam, M. S., & Begum, M. (2023). Determination of MIC of Different Antibiotics against Intermediate Isolates of S. aureus at a Tertiary Care Hospital by E-test. Journal of Rajshahi Medical College, 31(1), 22-27. [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 13. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Antimicrobial Metabolites against Methicillin-Resistant Staphylococcus aureus from the Endophytic Fungus Neofusicoccum australe | MDPI [mdpi.com]
- 16. Sensitization of Staphylococcus aureus and Escherichia coli to Antibiotics by the Sesquiterpenoids Nerolidol, Farnesol, Bisabolol, and Apritone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. saudijournals.com [saudijournals.com]
- 18. researchgate.net [researchgate.net]
- 19. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Chloroquinoline-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Chloroquinoline-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in this synthetic sequence. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting steps to help you improve your reaction yields and final product purity.
Section 1: Synthesis Overview & General FAQs
This section provides a high-level overview of the most common synthetic pathway and answers general questions regarding the critical parameters.
FAQ 1: What is the most common and efficient synthetic route to this compound?
The most robust and frequently cited method for synthesizing this compound involves a two-step process.[1][2] This pathway is generally favored for its reliability and the commercial availability of the starting materials.
-
Step 1: Vilsmeier-Haack Reaction: 4-Chloroacetanilide is treated with a Vilsmeier reagent (typically formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) to yield the intermediate, 2,6-dichloroquinoline-3-carbaldehyde.[3][4]
-
Step 2: Oxidation: The resulting aldehyde is then selectively oxidized to the desired this compound. A common and effective method for this transformation is oxidation using silver nitrate in an alkaline medium.[1]
The overall workflow is summarized in the diagram below.
Caption: Two-step synthesis of this compound.
FAQ 2: What are the critical parameters influencing the overall yield?
Success in this synthesis hinges on careful control of conditions in both steps.
-
For the Vilsmeier-Haack Reaction:
-
Stoichiometry: An excess of the Vilsmeier reagent is crucial. Typically, a 3:7 ratio of acetanilide to POCl₃ and a 1:2.5 ratio of acetanilide to DMF (by moles) is a good starting point.[5]
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be done at 0°C. The subsequent reaction with the acetanilide is typically performed at an elevated temperature (e.g., 70-80°C), and maintaining this temperature is key to driving the reaction to completion without excessive byproduct formation.[5]
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent reagent quenching and yield loss.
-
-
For the Oxidation Step:
-
pH Control: The oxidation with silver nitrate is performed under basic conditions (using NaOH) to facilitate the reaction. Subsequent acidification must be carefully controlled to a pH of ~1-2 to ensure complete precipitation of the carboxylic acid product.[1]
-
Temperature: The oxidation is typically run at room temperature. Applying heat is usually unnecessary and may promote side reactions.[1]
-
Work-up: Filtration of the silver salts and other solids before acidification is a critical step to ensure the purity of the final isolated product.
-
Section 2: Troubleshooting Guide: Vilsmeier-Haack Reaction
This section addresses specific issues you might encounter during the synthesis of the 2,6-dichloroquinoline-3-carbaldehyde intermediate.
Q1: My yield of 2,6-dichloroquinoline-3-carbaldehyde is consistently low. What are the likely causes and solutions?
Low yields in this step are common and can usually be traced back to reagent quality, stoichiometry, or temperature control.
Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where the Vilsmeier reagent acts as the electrophile. The reaction's success depends on generating a sufficient concentration of this potent electrophile and ensuring the substrate can react with it effectively.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
POCl₃: Use a freshly opened bottle or redistill older stock. POCl₃ can hydrolyze over time to phosphoric acid, which is ineffective.
-
DMF: Use anhydrous DMF. Water aggressively consumes the Vilsmeier reagent.
-
-
Optimize Stoichiometry:
-
The reaction of an acetanilide requires excess Vilsmeier reagent for both formylation and cyclization. Ensure you are using at least 3 equivalents of POCl₃ relative to your starting acetanilide.[5]
-
-
Strict Temperature Management:
-
Reagent Formation: Add POCl₃ dropwise to DMF at 0°C with vigorous stirring. A temperature spike here can degrade the reagent.
-
Reaction with Acetanilide: After adding the acetanilide, heat the mixture consistently (e.g., 75°C) for the recommended time (typically 4-6 hours). Inconsistent heating can lead to an incomplete reaction.
-
-
Ensure Proper Work-up:
-
The reaction is quenched by pouring it onto crushed ice. This must be done carefully and slowly. A rapid, uncontrolled quench can cause localized heating and degradation of the product.
-
Q2: The reaction mixture turns dark brown or black, and I isolate a tar-like substance instead of a crystalline product. Why?
This is a classic sign of a runaway reaction or decomposition, often caused by poor temperature control.
Causality: The Vilsmeier-Haack reaction is highly exothermic. If the heat generated is not dissipated effectively, the temperature can rise uncontrollably, leading to polymerization and decomposition of both the starting material and the product.
Preventative Measures:
-
Controlled Addition: Add the acetanilide portion-wise to the Vilsmeier reagent at a controlled temperature, rather than all at once.
-
Efficient Stirring: Ensure the reaction mixture is stirred vigorously to maintain a homogenous temperature throughout the flask.
-
Scale Considerations: When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Use a suitable reaction vessel and consider a cooling bath to manage the initial exotherm upon mixing the acetanilide.
| Symptom | Possible Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive (hydrolyzed) POCl₃ or wet DMF.2. Insufficient amount of Vilsmeier reagent.3. Reaction temperature too low. | 1. Use fresh, anhydrous reagents.2. Increase molar ratio of POCl₃/DMF to acetanilide.3. Maintain reaction temperature at 70-80°C after addition. |
| Dark, Tarry Reaction Mixture | 1. Poor temperature control during reagent mixing or reaction.2. Impure starting materials. | 1. Add reagents slowly with efficient cooling/stirring.2. Recrystallize 4-chloroacetanilide before use. |
| Difficult Product Isolation | 1. Incomplete hydrolysis during work-up.2. Product is too soluble in the work-up solvent. | 1. Stir the quenched mixture thoroughly until all ice melts and a uniform slurry forms.2. After quenching in ice water, extract with a solvent like ethyl acetate. |
Section 3: Troubleshooting Guide: Oxidation to Carboxylic Acid
This section focuses on the conversion of the aldehyde intermediate to the final carboxylic acid product.
Q1: My oxidation reaction is incomplete, and I recover a lot of starting aldehyde. How can I drive it to completion?
Incomplete oxidation is typically an issue of stoichiometry or inefficient mixing.
Causality: The oxidation of an aldehyde with Ag⁺ requires a basic medium. The hydroxide ion participates in the reaction, and the silver (I) is reduced to elemental silver (Ag⁰), which precipitates. If the mixture is not sufficiently basic or the reagents are not stoichiometrically correct, the reaction will stall.
Detailed Protocol for Optimized Oxidation: [1][2]
-
Dissolution: Suspend the 2,6-dichloroquinoline-3-carbaldehyde (1 equivalent) in ethanol (e.g., 6 mL per 0.01 mol).
-
Silver Nitrate Addition: In a separate flask, dissolve silver nitrate (AgNO₃, 1.6 equivalents) in a warm mixture of ethanol and water. Add this solution to the aldehyde suspension while stirring.
-
Base Addition: Prepare a solution of sodium hydroxide (NaOH, 5 equivalents) in aqueous ethanol. Add this NaOH solution dropwise to the reaction mixture over 15-20 minutes at room temperature. The mixture will likely turn dark as elemental silver precipitates.
-
Reaction Time: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up (Filtration): Filter the reaction mixture through a pad of Celite® to remove the precipitated silver and any other solids. Wash the pad with water.
-
Work-up (Acidification): Combine the filtrate and washings. Remove the ethanol via rotary evaporation. Add water to the residue to dissolve the sodium salt of the product. Cool the solution in an ice bath and acidify to pH ~1 by slowly adding concentrated HCl.
-
Isolation: The this compound will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum.
Q2: The yield is high, but my final product is discolored or contains impurities. What went wrong?
This often points to an incomplete work-up or side reactions.
Causality: The primary impurity is often unreacted starting material. Another possibility is the co-precipitation of silver salts if the filtration step is not performed carefully. Discoloration may arise from minor degradation products.
Purification Strategy:
-
Recrystallization: The most effective method for purifying the final product is recrystallization. A solvent system like DMF/water or ethanol/water is often effective.
-
Acid-Base Extraction: For stubborn impurities, you can dissolve the crude product in a dilute basic solution (e.g., 5% NaHCO₃), filter out any insoluble neutral impurities (like the starting aldehyde), and then re-precipitate the pure acid by adding HCl.[6]
Caption: Logical flowchart for troubleshooting low product yield.
Section 4: Alternative Synthetic Approaches
Q3: I've seen the Gould-Jacobs reaction mentioned for quinoline synthesis. Can it be used for this molecule?
Yes, the Gould-Jacobs reaction is a powerful tool for building the quinoline core, but for this specific target, it produces a precursor that requires further modification.[7][8]
The Process: The reaction of 4-chloroaniline with diethyl ethoxymethylenemalonate (DEMM), followed by thermal cyclization, yields ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate .[7][9]
Key Considerations:
-
High-Temperature Cyclization: The critical step is the thermal cyclization of the anilinomethylenemalonate intermediate. This typically requires high temperatures (around 250°C), often in a high-boiling solvent like diphenyl ether (Dowtherm A).[7] These conditions can sometimes lead to charring and reduced yields.
-
Microwave Synthesis: Modern approaches often use microwave heating, which can dramatically reduce reaction times (from hours to minutes) and improve yields by minimizing byproduct formation through rapid, controlled heating.[10]
-
Further Steps Needed: The resulting product has a hydroxyl group at the 4-position. To arrive at this compound, this hydroxyl group would need to be removed, which involves additional synthetic steps (e.g., chlorination to 4,6-dichloroquinoline followed by selective de-chlorination), making this route less direct than the Vilsmeier-Haack pathway.
The cyclization step is a pericyclic reaction, as illustrated below.
Caption: Key thermal cyclization step in the Gould-Jacobs reaction.
References
- Zhang, X., Campo, M. A., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(5), 763–766. [Link]
- Yao, T., Zhang, X., & Larock, R. C. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of the American Chemical Society, 126(35), 11164–11165. [Link]
- Campo, M. A., & Larock, R. C. (2002). Synthesis of Substituted Quinolines by the Palladium-Catalyzed Annulation of N-(2-Alkynyl)anilines. Journal of the American Chemical Society, 124(48), 14326–14327. [Link]
- Chen, Y., & Li, Z. (2023).
- Wang, L., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Organic & Biomolecular Chemistry, 19(45), 9946-9950. [Link]
- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515. [Link]
- Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]
- Merck Index. (n.d.). Gould-Jacobs Reaction. Royal Society of Chemistry. [Link]
- Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]
- International Journal of Science and Research (IJSR). (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Volume 4 Issue 11. [Link]
- Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
- ResearchGate. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. [Link]
- Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.
- KPU Pressbooks. (n.d.). 7.
- ResearchGate. (n.d.). Gould–Jacobs reaction. [Link]
- Jain, N. F., & Masse, C. E. (n.d.).
- ResearchGate. (2015). Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs... [Link]
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
- Ishkov, Y. V., et al. (2022). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Organic and Pharmaceutical Chemistry Journal, 20(4), 11-18. [Link]
- Chemrevise. (n.d.). 6.1.3 revision guide carboxylic acids and esters. [Link]
- Ishkov, Y. V., et al. (2022). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Organic and Pharmaceutical Chemistry Journal. [Link]
- ResearchGate. (2013). How can I purify carboxylic acid? [Link]
- PubChem. (n.d.). This compound. [Link]
- Hamama, W. S., et al. (2018).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Gould-Jacobs Reaction [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. ablelab.eu [ablelab.eu]
Technical Support Center: Synthesis of 2-Chloroquinoline-3-carboxylic Acids
Welcome to the technical support center for the synthesis of 2-chloroquinoline-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges and ensure the integrity of your experimental outcomes.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 2-chloroquinoline-3-carboxylic acids, providing insights into their root causes and offering validated solutions.
Issue 1: Low or No Yield of the Desired 2-Chloroquinoline-3-carboxylic Acid
Question: My reaction has resulted in a very low yield of the target 2-chloroquinoline-3-carboxylic acid. What are the likely causes and how can I improve the outcome?
Answer:
Low yields can stem from several factors, primarily related to the specific synthetic route employed. The most common methods for constructing the quinoline core are the Friedländer, Pfitzinger, and Camps syntheses, each with its own set of potential pitfalls.[1][2][3]
Probable Causes & Solutions:
-
Incomplete Vilsmeier-Haack Reaction: The synthesis of the precursor, 2-chloroquinoline-3-carbaldehyde, often relies on the Vilsmeier-Haack reaction.[4][5] Incomplete reaction can be a major contributor to low yields.
-
Solution: Ensure that the phosphorus oxychloride (POCl3) and dimethylformamide (DMF) are of high purity and used in the correct stoichiometry. The reaction temperature and time are also critical; monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
-
Suboptimal Oxidation of the Aldehyde: The conversion of the 3-carbaldehyde to the 3-carboxylic acid is a crucial oxidation step.
-
Side Reactions in Friedländer Synthesis: The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be prone to side reactions like aldol condensation of the ketone starting material, especially under basic conditions.[1][8]
-
Pfitzinger Reaction Issues: The Pfitzinger synthesis condenses isatin with a carbonyl compound in the presence of a strong base.[10][11] Incomplete hydrolysis of isatin to the keto-acid intermediate can hinder the reaction.
Issue 2: Formation of Impurities and Byproducts
Question: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?
Answer:
The formation of byproducts is a common challenge. Understanding the potential side reactions for your chosen synthetic pathway is key to minimizing their formation.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Synthetic Route | Probable Cause | Mitigation Strategy |
| Hydrolysis of the 2-chloro group | General | Presence of water during the reaction or workup, especially at elevated temperatures or under strongly acidic/basic conditions.[13] | Conduct reactions under anhydrous conditions. Use dry solvents and reagents. Minimize exposure to strong acids or bases during purification.[13] The product of this side reaction is 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.[7] |
| Disubstitution | From 2,3-dichloro precursors | Use of excess nucleophile (e.g., cyanide) when starting from a di-chloro quinoline.[13] | Carefully control the stoichiometry of the nucleophile. A slight excess or equimolar amount is recommended.[13] |
| Decarboxylation | General | High reaction temperatures, especially in the presence of acid or base.[14][15] | Maintain careful temperature control. Avoid unnecessarily high temperatures during the reaction and purification steps. |
| Aldol Condensation | Friedländer Synthesis | Use of strong basic catalysts with enolizable ketones. | Employ acid catalysis or milder bases. Using an imine analog of the starting aniline can also prevent this side reaction.[8] |
| Formation of Isomeric Products | Camps Cyclization | The intramolecular condensation of an o-acylaminoacetophenone can lead to two different hydroxyquinoline isomers. | The ratio of isomers is dependent on reaction conditions and the structure of the starting material. Careful control of temperature and base concentration can favor the formation of one isomer. |
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the 2-chloroquinoline-3-carboxylic acid from the reaction mixture. What are the recommended purification techniques?
Answer:
Purification can be challenging due to the physical properties of the product and the nature of the impurities. A multi-step approach is often necessary.
Recommended Purification Protocol:
-
Initial Precipitation: After the reaction is complete, the crude product is typically precipitated by acidifying the reaction mixture with an acid like HCl to a pH of 1.[7] This step helps to separate the acidic product from neutral and basic impurities.
-
Washing: The filtered solid should be washed thoroughly with water to remove any inorganic salts and water-soluble impurities.[7]
-
Recrystallization: This is a crucial step for obtaining a pure product. Suitable solvents for recrystallization include ethanol, or a mixture of DMF and isopropanol.[7] The choice of solvent will depend on the specific substituents on the quinoline ring.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexane is a common starting point, with the polarity adjusted as needed based on TLC analysis.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of 2-chloroquinoline-3-carboxylic acids.
Q1: What are the most common starting materials for the synthesis of 2-chloroquinoline-3-carboxylic acids?
The most direct precursor is often 2-chloroquinoline-3-carbaldehyde.[4][16] This aldehyde is typically synthesized from the corresponding acetanilide via the Vilsmeier-Haack reaction.[5][17] The subsequent step is the oxidation of the aldehyde to the carboxylic acid.[7]
Q2: Are there alternative synthetic routes that do not proceed through the 3-carbaldehyde intermediate?
Yes, classical quinoline syntheses can be adapted. For instance, the Pfitzinger reaction, starting from isatin and a suitable carbonyl compound, directly yields a quinoline-4-carboxylic acid, which would require subsequent modification to achieve the desired 2-chloro-3-carboxylic acid structure.[10][11][12] Similarly, the Friedländer synthesis can provide substituted quinolines that could potentially be converted to the target molecule.[1][18]
Q3: How does the presence of substituents on the aniline ring affect the reaction?
Substituents on the aniline starting material can significantly influence the reaction's outcome. Electron-donating groups generally facilitate the electrophilic cyclization steps in reactions like the Vilsmeier-Haack and Friedländer syntheses. Conversely, strong electron-withdrawing groups can deactivate the ring, making the reaction more difficult and potentially leading to lower yields. The position of the substituent also plays a crucial role in directing the cyclization.
Q4: What safety precautions should be taken during the synthesis?
-
Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Strong Bases and Acids: The use of strong bases like potassium hydroxide and strong acids like hydrochloric acid requires careful handling to avoid chemical burns.[11]
-
General Precautions: Always work in a well-ventilated area. Be aware of the potential hazards of all chemicals used by consulting their Safety Data Sheets (SDS).
III. Visualizing Key Processes
To aid in understanding the complex chemical transformations, the following diagrams illustrate a key synthetic pathway and a troubleshooting workflow.
Diagram 1: Synthetic Pathway from Acetanilide
Caption: A common synthetic route to 2-chloroquinoline-3-carboxylic acids.
Diagram 2: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low product yield.
IV. References
-
Camps, R. Ber.1899 , 22, 3228.
-
Pfitzinger Quinoline Synthesis. (n.d.). Retrieved from [Link]
-
Camps Quinoline Synthesis. (n.d.). Retrieved from [Link]
-
Lozynskyi, A., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 110-119. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7014-7047. [Link]
-
Abdel-Wahab, B. F. (2013). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2013, 932498. [Link]
-
2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2016). ResearchGate. [Link]
-
Pfitzinger reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Friedländer synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. (2010). ResearchGate. [Link]
-
The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved from [Link]
-
Camps Reaction and Related Cyclizations. (2021). ResearchGate. [Link]
-
Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100-110. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. [Link]
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Publishing. [Link]
-
2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). (2018). ResearchGate. [Link]
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2015). International Journal of Science and Research (IJSR). [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2022). ACS Omega. [Link]
-
A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (2019). Chemistry of Heterocyclic Compounds. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
-
Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions. (2019). ResearchGate. [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Semantic Scholar. [Link]
-
Method for the preparation of quinoline-2,3-dicarboxylic acid. (1988). Google Patents.
-
Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2017). ACS Catalysis. [Link]
-
Decarboxylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Chemistry Decarboxylation Reaction - Sathee NEET. (n.d.). Retrieved from [Link]
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (1975). ResearchGate. [Link]
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. newsama.com [newsama.com]
- 5. chemijournal.com [chemijournal.com]
- 6. ijsr.net [ijsr.net]
- 7. tandfonline.com [tandfonline.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Decarboxylation [organic-chemistry.org]
- 15. SATHEE: Chemistry Decarboxylation Reaction [satheeneet.iitk.ac.in]
- 16. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Chloroquinoline
Welcome to the Technical Support Center dedicated to the synthesis of 3-chloroquinoline. This resource is designed for researchers, chemists, and professionals in drug development who are encountering challenges in obtaining high yields and purity for this critical chemical intermediate. Here, we will explore common synthetic routes, troubleshoot potential issues, and provide in-depth, field-proven insights to optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section addresses the most common initial queries and problems encountered during the synthesis of 3-chloroquinoline.
Q1: My reaction yield is consistently low. What are the first things I should check?
A1: Low yields in quinoline synthesis can often be attributed to a few key factors. Systematically review the following:
-
Reagent Quality: Ensure all reagents, especially the starting aniline or indole derivative and solvents, are pure and dry. Moisture can significantly interfere with many of the reaction mechanisms, particularly those involving strong acids or bases.
-
Inert Atmosphere: For reactions sensitive to oxidation, ensure you are working under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: Verify that the reaction is being conducted at the optimal temperature. Deviations can lead to incomplete reactions or the formation of side products.
-
Stirring Efficiency: In heterogeneous mixtures, ensure that stirring is vigorous enough to ensure proper mixing of reactants.
Q2: I'm observing a lot of tar-like material in my reaction flask. What's causing this and how can I prevent it?
A2: Tar formation is a common issue in many quinoline syntheses, often due to polymerization of starting materials or intermediates under harsh acidic or high-temperature conditions. To mitigate this:
-
Moderate Reaction Conditions: If possible, use milder reaction conditions. This could involve using a less concentrated acid, a lower temperature, or a shorter reaction time.
-
Controlled Addition of Reagents: Add reagents, especially strong acids or oxidizing agents, slowly and with efficient cooling to control exothermic reactions.
-
Use of a Moderator: In reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate can help to control the reaction's vigor and reduce charring.
Q3: My TLC plate shows multiple spots, and I'm not sure which one is my product. How can I identify the 3-chloroquinoline?
A3: Besides co-spotting with a known standard, you can use spectroscopic methods for positive identification. For 3-chloroquinoline, you would expect to see characteristic signals in:
-
¹H NMR: Aromatic protons typically appear in the range of 7.0-9.0 ppm.
-
¹³C NMR: Aromatic carbons will have signals in the range of 120-150 ppm. The specific shifts will depend on the solvent used. It is always best to compare your spectra with a known reference.[1]
Q4: How do I choose the best synthetic route for my needs?
A4: The optimal synthetic route depends on several factors: the availability and cost of starting materials, the desired scale of the reaction, and the available laboratory equipment. The following table provides a brief comparison of common methods.
| Synthesis Method | Starting Materials | Typical Yield | Advantages | Disadvantages |
| From Indole | Indole, Chloroform | ~45%[2] | Readily available starting material, mild conditions.[2] | Moderate yield, potential for byproduct formation.[2] |
| Sandmeyer Reaction | 3-Aminoquinoline | 65-70%[2] | Good to high yield, well-established reaction.[2] | Starting material may require synthesis, handling of diazonium salts requires caution.[2] |
| Vilsmeier-Haack | Acetanilide derivatives | Good to Moderate | Versatile for substituted quinolines. | Requires handling of POCl₃. |
| Gould-Jacobs | Anilines, Malonic esters | Varies | Good for 4-hydroxyquinoline precursors. | High temperatures often required.[3] |
Part 2: Deep Dive - Troubleshooting by Synthetic Method
This section provides detailed troubleshooting for specific and common synthetic routes to 3-chloroquinoline and its precursors.
Method 1: Synthesis from Indole and Chloroform (Phase-Transfer Catalysis)
This method involves the reaction of indole with chloroform in a biphasic system using a phase-transfer catalyst.
Q: My yield for the indole-based synthesis is much lower than the reported ~45%. What are the likely causes?
A: Several factors can impact the yield of this reaction:
-
Inefficient Phase-Transfer: The phase-transfer catalyst (e.g., triethylbenzylammonium chloride) is crucial. Ensure it is active and used in the correct molar ratio. Inefficient stirring will also hamper the transfer of reactants between the aqueous and organic phases.
-
Incorrect pH of the Aqueous Layer: The reaction relies on the generation of dichlorocarbene from chloroform in the presence of a strong base. The concentration of the sodium hydroxide solution is critical. A 50% aqueous solution is typically used.[2]
-
Reaction Temperature: The reaction is typically run at around 50°C.[2] Lower temperatures will slow the reaction down, while significantly higher temperatures may lead to decomposition of the product or catalyst.
-
Reaction Time: This reaction is often run for 24 hours.[2] Shorter reaction times may result in incomplete conversion.
Experimental Protocol: Synthesis of 3-Chloroquinoline from Indole [2]
-
Prepare a solution of indole (1.17 g, 10 mmol) in chloroform (50 mL).
-
To this solution, add a 50% aqueous solution of sodium hydroxide (20 mL).
-
Add triethylbenzylammonium chloride (0.23 g, 1 mmol) as the phase-transfer catalyst.
-
Stir the biphasic mixture vigorously at 50°C for 24 hours.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Sandmeyer Reaction of 3-Aminoquinoline
This is a high-yield method but requires careful handling of potentially explosive diazonium salts.[2]
Q: I am having trouble with the diazotization step. What are the critical parameters?
A: Successful diazotization requires strict temperature control.
-
Temperature: The reaction must be kept cold (0-5°C) to prevent the premature decomposition of the diazonium salt.[2] Use an ice-salt bath to maintain this temperature.
-
Rate of Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of 3-aminoquinoline. This helps to control the exotherm of the reaction and maintain the low temperature.
-
Acidity: The reaction is carried out in a mixture of concentrated hydrochloric acid and water to ensure the formation of nitrous acid from sodium nitrite and to keep the diazonium salt in solution.[2]
Q: The final yield is low despite a successful diazotization. Where could the product be lost?
A: Product loss can occur during the Sandmeyer reaction itself or during workup.
-
Copper(I) Chloride Quality: The CuCl acts as a catalyst. Ensure it is fresh and of good quality.
-
Decomposition of Diazonium Salt: Add the cold diazonium salt solution portion-wise to the CuCl solution at room temperature.[2] Too rapid addition can lead to uncontrolled decomposition and side reactions.
-
Incomplete Reaction: After the addition, heating the reaction mixture (e.g., to 60°C) helps to ensure the complete decomposition of the diazonium salt and formation of the product.[2]
-
Workup and Extraction: Ensure the reaction mixture is properly neutralized before extraction. Incomplete neutralization can lead to poor extraction efficiency. Use an adequate amount of an appropriate organic solvent for extraction.
Experimental Protocol: Synthesis of 3-Chloroquinoline from 3-Aminoquinoline [2]
-
Diazotization:
-
Dissolve 3-aminoquinoline (1.44 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, maintaining the temperature below 5°C.
-
Stir for an additional 30 minutes at this temperature.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 g, 12 mmol) in concentrated hydrochloric acid (10 mL).
-
Add the freshly prepared diazonium salt solution portion-wise to the CuCl solution at room temperature.
-
Heat the reaction mixture to 60°C for 1 hour.
-
-
Workup:
-
Cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by recrystallization or column chromatography.
-
Method 3: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for synthesizing 2-chloro-3-formylquinolines from N-arylacetamides. The formyl group can then be removed if 3-chloroquinoline is the desired final product.
Q: My Vilsmeier-Haack reaction is giving a poor yield. What factors should I optimize?
A: The Vilsmeier-Haack reaction is sensitive to several parameters:
-
Reagent Stoichiometry: The molar ratio of the acetanilide to the Vilsmeier reagent (formed from DMF and POCl₃) is critical. An excess of the Vilsmeier reagent is often used.
-
Temperature Control: The initial formation of the Vilsmeier reagent is typically done at 0-5°C. The subsequent cyclization reaction is then heated (e.g., to 90°C). Careful temperature control is necessary to avoid side reactions.
-
Substituent Effects: The reaction is facilitated by electron-donating groups on the N-arylacetamide. If your substrate has electron-withdrawing groups, you may need to use more forcing conditions.
-
Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.
Q: I am getting a mixture of regioisomers. How can I improve the regioselectivity?
A: The regioselectivity of the Vilsmeier-Haack cyclization is influenced by the substituents on the aromatic ring of the acetanilide. The cyclization generally occurs at the position para to an activating group. If both ortho positions are available, a mixture of products can be formed. Careful consideration of the electronics of your specific substrate is necessary.
Part 3: Visualization & Advanced Topics
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms can aid in troubleshooting. Below are simplified diagrams for some of the key reactions.
Caption: Simplified workflow for the Vilsmeier-Haack reaction.
Caption: Workflow for the Sandmeyer synthesis of 3-chloroquinoline.
Advanced Topic: Purification of Crude 3-Chloroquinoline
Q: My crude product is an oil/dark solid. What is the best way to purify it?
A: The choice of purification method depends on the nature of the impurities.
-
Column Chromatography: This is a very effective method for removing both polar and non-polar impurities. Silica gel is a common stationary phase, and a gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.[2]
-
Recrystallization: If the crude product is a solid, recrystallization can be a good option for removing small amounts of impurities. A solvent screen should be performed to find a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be used.
-
Acid-Base Extraction: As a quinoline, the product is basic and can be extracted into an acidic aqueous solution, leaving non-basic organic impurities behind. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
Safety First: Handling Reagents
Many of the reagents used in these syntheses are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Phosphorus oxychloride (POCl₃): Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[4]
-
Concentrated Acids (H₂SO₄, HCl): Highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.[4]
-
Chloroform (CHCl₃): A suspected carcinogen and is toxic. Always handle in a fume hood.
-
Diazonium Salts: Potentially explosive, especially when dry. Keep them in solution and at low temperatures.[2]
Always work in a well-ventilated area and wear appropriate PPE.[5][6][7] Dispose of chemical waste according to your institution's guidelines.[8]
References
- A Comparative Guide to the Synthesis of 3-Chloroquinoline for Researchers. (n.d.). Benchchem.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances.
- Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. (2005). ChemInform.
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (2005). Indian Journal of Chemistry - Section B.
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar.
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry.
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- 3-Chloroquinoline. (n.d.). PubChem.
- 3-Chloroquinoline hydrochloride handling and safety precautions. (n.d.). Benchchem.
- Gould–Jacobs reaction. (n.d.). Wikipedia.
- Combes quinoline synthesis. (n.d.). Wikipedia.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society.
- Chloroquine. (n.d.). NIST WebBook.
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry.
- Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. (2017). Molecules.
- 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (2012). Arkivoc.
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry.
- Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
- Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita.
- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). Semantic Scholar.
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
- Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
- 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them. (n.d.). Google Patents.
- Gould Jacobs Quinoline forming reaction. (n.d.). Biotage.
- Purification method of 8-hydroxyquinoline crude product. (n.d.). Google Patents.
- Preparing & Handling Chemical Solutions. (2023). The Science Blog.
- Sandmeyer reaction. (n.d.). Wikipedia.
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). LinkedIn.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Deaminative chlorination of aminoheterocycles. (2021). Nature Chemistry.
- Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. (2020). European Journal of Chemistry.
- Combes quinoline synthesis. (n.d.). ResearchGate.
- Reagent Safety & PPE. (2020). Protocols.io.
- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. (n.d.). Benchchem.
- 3-Chloroquinoline. (n.d.). Chemsrc.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ablelab.eu [ablelab.eu]
- 4. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 5. reagent.co.uk [reagent.co.uk]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. Reagent Safety & PPE [protocols.io]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis, a cornerstone in medicinal chemistry and materials science. Quinoline and its derivatives are integral to a vast array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents, making their efficient synthesis a critical endeavor.[1][2]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the most common named reactions in quinoline synthesis. Our focus is on explaining the causality behind experimental choices to empower you to overcome common challenges, improve yields, and ensure the reproducibility of your results.
Part 1: General Troubleshooting and FAQs
This section addresses broad challenges that can be encountered across various quinoline synthesis methods.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a large amount of tar, making purification difficult. What are the general causes and how can I minimize it?
A1: Tar formation is a frequent issue in many classical quinoline syntheses, particularly those employing strong acids and high temperatures like the Skraup and Doebner-von Miller reactions.[3][4] The primary cause is the acid-catalyzed polymerization of reactants or intermediates, such as α,β-unsaturated aldehydes or ketones.[4][5]
-
To minimize tarring:
-
Optimize Temperature: Avoid excessively high temperatures. Use the lowest effective temperature to initiate and sustain the reaction.[4][5]
-
Use a Moderator: In vigorous reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) can help control the reaction rate and reduce charring.[3][4]
-
Controlled Reagent Addition: Slow and careful addition of strong acids with efficient cooling is crucial to prevent localized hotspots that promote polymerization.[4]
-
Biphasic Solvent Systems: For the Doebner-von Miller reaction, using a biphasic system (e.g., aqueous acid with toluene) can sequester the polymerizable carbonyl compound in the organic phase, reducing its self-polymerization.[5]
-
Q2: I am struggling with poor regioselectivity in my synthesis. What factors control this and how can I improve it?
A2: Poor regioselectivity is a common challenge when using unsymmetrical starting materials, especially in the Friedländer, Combes, and Conrad-Limpach-Knorr syntheses.[6][7] The regiochemical outcome is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions.[7]
-
Key Influencing Factors:
-
Electronic Effects: The electron-donating or -withdrawing nature of substituents on the aniline and the carbonyl reactant can direct the cyclization.
-
Steric Hindrance: Bulky substituents can favor the formation of the less sterically hindered product.[7][8]
-
Reaction Conditions: The choice of catalyst (acidic vs. basic), solvent, and temperature can significantly influence the reaction pathway.[7] For instance, in the Conrad-Limpach-Knorr synthesis, lower temperatures favor the 4-quinolone (kinetic product), while higher temperatures yield the 2-quinolone (thermodynamic product).[9][10]
-
-
Strategies for Control:
-
Catalyst Selection: The choice between Lewis and Brønsted acids, or the use of base catalysts, can favor one regioisomer over another.[11][12]
-
Substrate Modification: Introducing a directing group or modifying substituents to enhance steric or electronic bias can steer the reaction.[7]
-
Systematic Optimization: Varying the solvent, temperature, and reaction time can help identify conditions that favor the desired isomer.[7]
-
Q3: My yields are consistently low. What are the potential causes beyond obvious side reactions?
A3: Low yields can stem from several factors that are not always immediately apparent.
-
Incomplete Reaction: Ensure sufficient reaction time and optimal temperature. Monitor the reaction progress using TLC or LC-MS.[6]
-
Substituent Effects: Strong electron-withdrawing groups on the aniline ring can deactivate it, requiring harsher conditions and potentially leading to lower yields.[3][13] Conversely, highly reactive substrates with strong electron-donating groups may be prone to other side reactions.[5]
-
Purification Losses: The workup and purification process, especially when dealing with tarry residues, can be a major source of product loss. Effective purification methods like steam distillation for volatile quinolines are crucial.[3][4][14]
-
Catalyst Deactivation: In some catalytic processes, the catalyst may be deactivated by reactants, products, or intermediates.[15]
Q4: Are there greener or more efficient alternatives to traditional high-temperature synthesis methods?
A4: Yes, modern synthetic methods offer significant advantages. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically shorter reaction times (minutes vs. hours), higher yields, and improved product purity.[16][17][18] This is due to efficient, direct heating of the reaction mixture.[16]
-
Advantages of Microwave Synthesis:
-
Rapid Heating: Enables fast reaction rates.
-
Solvent Choice: Polar solvents like DMF, DMSO, and ethanol are common, but solvent-free conditions are also highly effective and environmentally friendly.[16]
-
Improved Control: Dedicated scientific microwave reactors allow for precise temperature and pressure control, enhancing reproducibility and safety.[16]
-
Greener Protocols: Many microwave-assisted procedures align with the principles of green chemistry by reducing energy consumption and solvent waste.[19][20]
-
Part 2: Synthesis-Specific Troubleshooting Guides
This section provides detailed troubleshooting for specific named reactions used in quinoline synthesis.
The Skraup Synthesis
The Skraup synthesis involves reacting aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form quinoline. It is known for being highly exothermic and prone to tar formation.[3][4][21]
Troubleshooting Skraup Synthesis
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction is too violent or uncontrollable | Highly exothermic nature of the reaction.[3][4] | Immediate Action: Cool the flask in an ice-water bath.[3] Prevention: Add ferrous sulfate (FeSO₄) as a moderator to slow the reaction.[3][4] Ensure slow, controlled addition of sulfuric acid with cooling.[4] |
| Low Yield | Incomplete reaction; deactivation by substituents (e.g., -NO₂ group); purification losses.[3][13] | Increase reflux time after the initial exotherm subsides.[3] For deactivated anilines, consider harsher conditions or alternative syntheses. Use steam distillation for efficient purification from tar.[3][4] |
| Significant Tar Formation | Polymerization of acrolein (from glycerol dehydration) under harsh acidic conditions.[3] | Use a moderator like FeSO₄.[4] Avoid excessively high temperatures.[4] |
| Product Purification is Difficult | The crude product is often a thick, tarry residue.[4] | Make the reaction mixture alkaline and perform steam distillation to isolate the volatile quinoline.[3][14] The distillate can then be subjected to solvent extraction.[3] |
Workflow Diagram: Skraup Synthesis Troubleshooting
Caption: Decision tree for troubleshooting common Skraup synthesis issues.
The Doebner-von Miller Reaction
This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, catalyzed by acid.[12] Like the Skraup synthesis, its main drawback is the polymerization of the carbonyl reactant.[5]
Troubleshooting Doebner-von Miller Reaction
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield & Significant Polymer Formation | Acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[5] | Use a biphasic solvent system (e.g., aqueous HCl/toluene) to sequester the carbonyl compound.[5] Optimize acid concentration; consider milder Lewis acids (e.g., ZnCl₂, SnCl₄).[5][12] Control the reaction temperature carefully.[5] |
| Product contaminated with dihydroquinolines | Incomplete oxidation of the dihydroquinoline intermediate in the final step.[5] | Ensure a sufficient amount of the oxidizing agent is used. Consider post-reaction oxidation with an agent like DDQ or MnO₂.[5] |
| Reaction fails with substituted anilines | Strong electron-withdrawing groups deactivate the aniline, preventing the initial Michael addition.[5] | Harsher reaction conditions may be required, but this can increase tar formation. An alternative synthesis method may be more suitable. |
The Friedländer Synthesis
The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by acid or base.[11][22] It is a versatile method but can suffer from regioselectivity issues and harsh reaction conditions.[7][11]
Troubleshooting Friedländer Synthesis
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Harsh reaction conditions (high temperature, strong acid/base) leading to degradation.[11] | Use milder catalysts. Recent studies show that catalysts like molecular iodine or p-toluenesulfonic acid can be effective under solvent-free conditions.[11][23] Microwave irradiation can also provide milder conditions and shorter reaction times.[17][24] |
| Poor Regioselectivity with Unsymmetrical Ketones | Condensation can occur on either side of the carbonyl group.[6][7] | Modify the substrate to introduce a directing group. Systematically screen catalysts (acidic vs. basic) and solvents to find optimal conditions for the desired isomer.[7][11] |
| Reaction does not proceed | Low reactivity of the starting materials. | Choose an appropriate catalyst. Acid catalysts (e.g., H₂SO₄, TFOH) or base catalysts (e.g., KOtBu, DBU) can be used depending on the substrate.[11] Ensure the carbonyl compound has an active α-methylene group.[22] |
Reaction Scheme: Friedländer Synthesis
Caption: General workflow for the Friedländer quinoline synthesis.
The Combes Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of an aniline with a β-diketone.[8][21]
Troubleshooting Combes Synthesis
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to cyclize | Strong electron-withdrawing groups on the aniline (e.g., -NO₂) can inhibit the electrophilic aromatic substitution step.[1][25] | This method is generally unsuitable for strongly deactivated anilines. Consider an alternative synthesis route. |
| Poor Regioselectivity with Unsymmetrical Diketones | Steric and electronic factors influencing the rate-determining annulation step.[8] | Increasing the bulk of substituents on the diketone can direct the cyclization. The electronic nature of the aniline substituents also plays a key role.[8] |
| Low Yield | Inefficient cyclization. | A strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, is required to promote the ring closure.[1][21] |
Part 3: Optimized Experimental Protocols
Protocol 1: Microwave-Assisted Friedländer Synthesis
This protocol is a rapid and efficient modification of the classical Friedländer synthesis, utilizing microwave irradiation.[17]
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Cyclic or acyclic ketone (1.2 mmol)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Microwave synthesis vial
Procedure:
-
Combine the 2-aminobenzophenone and the ketone in a microwave synthesis vial.
-
Add neat acetic acid to act as both the solvent and catalyst.
-
Seal the vial and place it in a scientific microwave reactor.
-
Irradiate the mixture at 160 °C for 5 minutes.[17]
-
After the reaction, cool the vial to room temperature.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous NaOH or ammonia).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Moderated Skraup Synthesis
This protocol incorporates ferrous sulfate to control the exothermicity of the reaction, enhancing safety and reproducibility.[3][4]
Materials:
-
Aniline (1.0 mol)
-
Glycerol (2.5 mol)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (small catalytic amount)
-
Concentrated Sulfuric Acid (2.0 mol)
-
Nitrobenzene (0.5 mol, as oxidizing agent)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, add the aniline, glycerol, and ferrous sulfate.
-
With efficient stirring and cooling in an ice bath, slowly add the concentrated sulfuric acid through the dropping funnel.[4]
-
Add the nitrobenzene to the mixture.
-
Gently heat the mixture to initiate the reaction. An exothermic reaction will begin, indicated by boiling.
-
Once the reaction starts, remove the heat source. The reaction's own heat should sustain the reflux. If the reaction becomes too vigorous, cool the flask immediately.[3][4]
-
After the initial vigorous phase subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
For work-up, allow the mixture to cool. Carefully make the mixture alkaline with an excess of NaOH solution.
-
Perform steam distillation to separate the quinoline product from the tarry residue.[3][4]
-
Extract the quinoline from the distillate using an organic solvent.
References
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications.
- J&K Scientific LLC. (n.d.). Friedländer Synthesis.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
- PubMed. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis.
- Combes Quinoline Synthesis. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- OSTI.GOV. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation.
- ACS Publications. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
- Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.
- ResearchGate. (n.d.). Effects of solvent on the Friedländer synthesis of quinolines.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone.
Sources
- 1. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) | OSTI.GOV [osti.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. tandfonline.com [tandfonline.com]
- 21. iipseries.org [iipseries.org]
- 22. jk-sci.com [jk-sci.com]
- 23. Friedlaender Synthesis [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
- 25. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Stability and storage conditions for 6-Chloroquinoline-3-carboxylic acid
Welcome to the technical support guide for 6-Chloroquinoline-3-carboxylic acid (CAS 118791-14-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this important synthetic intermediate. Adherence to these guidelines is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1] While room temperature storage is acceptable for short-term use,[2] for extended periods, storage at -20°C is advised to minimize potential degradation, especially as some quinoline derivatives can be moisture-sensitive.[3]
Q2: Is this compound sensitive to light or air?
A2: The available safety data sheets do not indicate specific sensitivity to light or air under normal laboratory conditions. However, as a general good laboratory practice for complex organic molecules, it is prudent to store the compound in an opaque container to protect it from light and to minimize exposure to air by keeping the container tightly sealed.
Q3: What solvents are compatible with this compound for preparing stock solutions?
A3: While specific solubility data is not extensively provided in the initial search results, quinoline carboxylic acids are generally soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). When preparing stock solutions for biological assays, it is crucial to consider the tolerance of the experimental system to these solvents. For other applications, solubility can be tested in small quantities in solvents like methanol or ethanol.
Q4: What are the known chemical incompatibilities of this compound?
A4: this compound should not be stored or mixed with strong oxidizing agents.[4][3] Contact with such substances could lead to a vigorous reaction and decomposition of the compound.
Q5: How can I confirm the purity of my this compound sample?
A5: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The expected molecular weight is approximately 207.61 g/mol .[5]
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify storage conditions. If not stored at low temperatures and protected from moisture, consider using a fresh batch of the compound. |
| Poor solubility in a chosen solvent | The compound may have limited solubility in the selected solvent. | Test solubility in a small amount of alternative solvents such as DMF or DMSO. Gentle warming and sonication may aid dissolution. |
| Unexpected reaction products | Contamination or reaction with incompatible substances. | Ensure all glassware is clean and dry. Avoid contact with strong oxidizing agents.[4][3] |
| Discoloration of the solid material | Potential degradation or presence of impurities. | Assess purity using analytical methods like HPLC or NMR. If significant impurities are detected, purification or a new sample may be necessary. |
Experimental Protocols
Protocol for a Basic Stability Study
This protocol outlines a fundamental approach to assess the stability of this compound under various conditions.
1. Sample Preparation:
- Accurately weigh 5 mg of this compound into three separate, labeled amber glass vials.
- Prepare three sets of these vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, and a condition with exposure to light at room temperature).
2. Storage:
- Store each set of vials under the designated conditions.
3. Time Points:
- Establish time points for analysis (e.g., Day 0, Week 1, Week 4, Week 12).
4. Analysis:
- At each time point, retrieve one vial from each storage condition.
- Dissolve the contents in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to a known concentration.
- Analyze the sample by reverse-phase HPLC with a C18 column and a UV detector.
- Compare the peak area and retention time of the main compound and look for the appearance of any new peaks, which would indicate degradation products.
5. Data Interpretation:
- A decrease in the peak area of the parent compound over time indicates degradation. The rate of degradation can be calculated for each storage condition to determine the optimal storage parameters.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting issues with this compound.
Caption: Troubleshooting workflow for this compound.
References
- BIOSYNCE. This compound CAS 118791-14-3.
- PubChem. This compound.
Sources
Technical Support Center: Identifying Impurities in 6-Chloroquinoline-3-carboxylic Acid
Welcome to the technical support guide for the analysis of 6-Chloroquinoline-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and troubleshooting impurities. Ensuring the purity of this critical chemical intermediate is paramount for the safety and efficacy of downstream active pharmaceutical ingredients (APIs). This guide synthesizes field-proven insights with established analytical principles to help you navigate common challenges in impurity profiling.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in a sample of this compound?
A1: Impurities in a new drug substance are typically categorized into organic impurities, inorganic impurities, and residual solvents.[1] For this compound, organic impurities are the most common concern and can arise from the manufacturing process or degradation.[2] These include:
-
Starting Materials: Unreacted precursors from the synthesis route.
-
Intermediates: Partially reacted molecules that did not proceed to the final product.[2]
-
By-products: Formed from side reactions during synthesis. An example could be an isomeric quinoline derivative.
-
Degradation Products: Resulting from the breakdown of the final molecule due to factors like heat, light, or hydrolysis.[3]
Q2: What is the best initial analytical technique for a quick purity assessment?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard technique for an initial purity assessment.[4][5] It is highly effective for separating, identifying, and quantifying non-volatile organic impurities.[4] A well-developed HPLC method can provide a clear chromatogram where the main peak represents this compound and smaller peaks represent potential impurities.
Q3: I see several unexpected peaks in my HPLC chromatogram. What is my next step?
A3: The first step is to systematically determine the origin of the peaks. This involves a process of elimination:
-
Confirm System Integrity: Inject a blank (mobile phase) to ensure the peaks are not from system contamination.
-
Verify Sample Preparation: Ensure the solvent used to dissolve the sample is not contributing to the impurity profile.
-
Use a Reference Standard: If available, compare the chromatogram to a certified reference standard to identify known impurities.
-
Proceed to Identification: If the peaks are confirmed to be from the sample, the next step is structural elucidation using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
Q4: At what concentration level should I be concerned about an impurity?
A4: The International Council for Harmonisation (ICH) Q3A (R2) guidelines provide a framework for this.[7][8] The action required depends on the Maximum Daily Dose (MDD) of the final drug product. For a typical drug substance with an MDD of ≤ 2 g/day , the thresholds are:
-
Reporting Threshold: 0.05%. Impurities above this level must be reported.[1]
-
Identification Threshold: 0.10%. Impurities at or above this level must have their structures identified.[3]
-
Qualification Threshold: 0.15%. This is the level at which an impurity's biological safety must be assessed.[2]
Impurity Troubleshooting Guide
Unexpected results are a common occurrence in analytical chemistry. This section provides a structured approach to troubleshooting and identifying unknown impurities in your this compound samples.
Potential Organic Impurities
The synthesis and storage of this compound can lead to various process-related and degradation impurities. A proactive approach involves understanding what these impurities might be and how to detect them.
| Impurity Type | Potential Source | Primary Analytical Technique | Secondary/Confirmatory Technique |
| Starting Materials | Incomplete reaction | HPLC-UV, GC-MS | LC-MS |
| Isomeric Impurities | Non-specific reactions | HPLC-UV (with a high-resolution column) | 2D NMR Spectroscopy |
| By-products | Side reactions during synthesis | LC-MS | NMR, Preparative LC for isolation |
| Degradation Products | Exposure to heat, light, acid, base, or oxidation | Stability-Indicating HPLC Method, LC-MS | High-Resolution Mass Spectrometry (HRMS) |
| Residual Solvents | Purification and reaction steps | Gas Chromatography (GC-FID/MS) | Headspace GC |
Workflow for Impurity Identification
A logical workflow is crucial for the efficient identification of unknown impurities. The process begins with detection and separation, followed by structural elucidation.
Caption: Workflow for the identification of impurities in this compound.
Detailed Experimental Protocols
To ensure trustworthy and reproducible results, the following detailed protocols are provided. These methods serve as a validated starting point for your laboratory.
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol describes a robust reverse-phase HPLC method for the separation and quantification of impurities.
1. Instrumentation and Columns:
-
System: High-Performance Liquid Chromatograph with a UV detector.[9]
-
Column: Dikma Diamonsil C18 (5 µm, 4.6 mm × 250 mm) or equivalent.[9]
-
Rationale: A C18 column provides excellent hydrophobic retention for the quinoline ring structure, while the 250 mm length ensures high resolution for separating closely eluting impurities.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[9]
-
Injection Volume: 10 µL[9]
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm[9]
-
Rationale: A gradient elution is necessary to separate impurities with a wide range of polarities. Formic acid helps to protonate the carboxylic acid group, leading to sharper peak shapes.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. System Suitability Test (Self-Validation):
-
Purpose: To verify that the chromatographic system is performing adequately.
-
Procedure: Prepare a standard solution of this compound at 1 mg/mL. Inject this solution five times consecutively.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
Protocol 2: LC-MS for Impurity Identification
This protocol is designed to obtain the molecular weight of unknown impurities detected by the HPLC-UV method.
1. Instrumentation:
-
System: Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Ion Trap).[10]
-
Ionization Source: Electrospray Ionization (ESI).
-
Rationale: ESI is a soft ionization technique suitable for polar molecules like quinoline derivatives, often yielding a clear molecular ion peak ([M+H]+ or [M-H]-).[4]
2. LC and MS Conditions:
-
LC Method: Use the same HPLC method as described in Protocol 1 to ensure retention time correlation.
-
MS Polarity: Acquire data in both positive and negative ion modes to maximize the chance of detecting the molecular ion.
-
Mass Range: Scan from m/z 100 to 500.
-
Key Insight: For a chlorinated compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion. A single chlorine atom results in two peaks, [M]+ and [M+2]+, with an intensity ratio of approximately 3:1.[11] This is a powerful diagnostic tool.
Protocol 3: NMR for Structural Elucidation
NMR spectroscopy is the definitive technique for unambiguous structure determination.[12][13]
1. Sample Preparation:
-
Isolate the impurity of interest using preparative HPLC if necessary.
-
Dissolve 5-10 mg of the purified impurity in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Transfer the solution to an NMR tube.
2. NMR Experiments:
-
¹H NMR: Provides information about the number of different types of protons and their neighboring environments.[14]
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms. For example, an HMBC spectrum can show long-range correlations between protons and carbons, helping to piece the molecular structure together.[15]
-
Rationale: For quinoline derivatives, the chemical shifts and coupling constants of the aromatic protons are highly diagnostic of the substitution pattern on the rings.[16]
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting unknown peaks observed during HPLC analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. jpionline.org [jpionline.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. repository.uncw.edu [repository.uncw.edu]
- 15. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis [mdpi.com]
- 16. tsijournals.com [tsijournals.com]
Scale-up considerations for 6-Chloroquinoline-3-carboxylic acid production
<_ _ _ _>
Welcome to the technical support center for the scale-up production of 6-Chloroquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the common challenges encountered during the synthesis of this important chemical intermediate. The following information is curated from established synthetic protocols and practical field experience to ensure scientific integrity and reproducibility.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals, including antimalarial drugs like chloroquine.[1][2] Its production, typically achieved through the Gould-Jacobs reaction, presents several challenges, particularly during scale-up.[3] This guide will address common issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower you in your experimental design and execution.
Core Synthesis Pathway: The Gould-Jacobs Reaction
The primary route for synthesizing this compound involves a multi-step process. Understanding this pathway is crucial for effective troubleshooting.
Sources
Overcoming poor solubility of quinoline derivatives in assays
A Guide to Overcoming Poor Solubility in Experimental Assays
Welcome to the technical support center for researchers working with quinoline derivatives. As a Senior Application Scientist, I've seen firsthand how the promising biological activities of these heterocyclic compounds can be hampered by a common, yet significant, hurdle: poor aqueous solubility.[1][2][3] This guide is designed to provide you with not just solutions, but a deep, mechanistic understanding of why quinoline derivatives often precipitate in aqueous assay buffers and how to systematically overcome this challenge.
The flat, aromatic structure of the quinoline ring system lends itself to strong intermolecular π-stacking and crystalline lattice formation, making it energetically unfavorable for these molecules to dissolve in water. This guide provides a logical, step-by-step approach to diagnosing and solving these solubility issues, ensuring your in vitro data is accurate, reproducible, and truly reflective of your compound's activity.
Troubleshooting & FAQs
This section is structured to address the most common issues encountered in the lab. We'll move from the simplest and most common problem to more complex challenges, providing detailed explanations and protocols along the way.
Q1: My quinoline derivative, dissolved in a DMSO stock, precipitates immediately when I add it to my aqueous assay buffer. What's my first move?
This is the most frequent solubility problem, often called "compound crashing." It happens because the compound is highly soluble in the organic stock solvent (like DMSO) but insoluble in the final aqueous environment. The sudden solvent shift causes the compound to fall out of solution.[4]
Core Issue: You are observing a lack of kinetic solubility. This is the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous medium over a short time frame.[5][6] It is often higher than the true thermodynamic solubility (the concentration at equilibrium) because it can form a temporary supersaturated state.[6][7][8]
Your First Move: A Systematic Troubleshooting Workflow
Before trying more complex formulation strategies, follow this logical progression to identify the simplest effective solution.
Q2: How do I correctly use pH modification for my quinoline derivative?
Mechanistic Insight: Quinolines are weak bases.[9][10][11] The nitrogen atom in the quinoline ring can be protonated at acidic pH. This protonated form is an ion, which is significantly more soluble in polar solvents like water than the neutral, uncharged form.[12][13] Solubility is therefore highly pH-dependent. At pH values below the compound's pKa, the protonated, more soluble form dominates.[12]
Protocol for pH Optimization:
-
Determine pKa: Find the pKa of your specific quinoline derivative. If it's not published, you can use computational prediction tools or perform a simple titration experiment. The pKa of the parent quinoline molecule is approximately 4.9.[12]
-
Select Buffer pH: Choose an assay buffer with a pH that is 1 to 2 units below the compound's pKa. This will ensure that the majority of the compound is in its protonated, soluble state.
-
Small-Scale Test: Before changing your entire experiment, perform a small-scale solubility test. Prepare your compound in the new, lower-pH buffer and visually inspect for precipitation over the planned duration of your assay.
-
Validate Assay Compatibility: CRITICAL STEP! You must confirm that the new buffer pH does not negatively impact your assay target (e.g., enzyme activity, cell viability). Run positive and negative controls for your assay in the new buffer to ensure its integrity is maintained.
Q3: Co-solvents and surfactants seem like easy fixes. What are the trade-offs and how do I choose?
While effective, these agents are not inert and can interfere with your assay. The key is to use the lowest effective concentration.
| Strategy | Mechanism of Action | Recommended Starting Agents | Pros | Cons & Assay Interferences |
| Co-solvents | Water-miscible organic solvents that reduce the overall polarity of the solvent, making it more favorable for hydrophobic compounds to dissolve.[14][15][16] | DMSO, Ethanol, Polyethylene Glycol (PEG 300/400), Propylene Glycol | Simple to use, effective for many compounds.[14] | Can denature proteins at high concentrations. DMSO can directly inhibit some enzymes and affect cell membranes.[17][18][19] Always keep final concentration ≤1% (v/v) . |
| Surfactants | Amphiphilic molecules that form micelles above a certain concentration (the CMC). Hydrophobic compounds partition into the hydrophobic core of the micelle, effectively solubilizing them in the bulk aqueous solution.[20][21][22][23] | Tween® 20/80, Pluronic® F-68 (non-ionic surfactants are generally preferred for biological assays due to lower toxicity) | Very effective at low concentrations (typically 0.01-0.1%). | Can interfere with protein-protein interactions, disrupt cell membranes, and may coat surfaces, affecting assay readings.[24][25] The free drug concentration available to the target may be lower than the total concentration. |
Self-Validating Protocol:
-
Determine Lowest Effective Concentration: Perform a dose-response test with your solubilizing agent. Find the minimum concentration required to keep your compound in solution for the duration of the assay.
-
Run Vehicle Controls: This is non-negotiable. Run a parallel experiment containing only the assay buffer plus the solubilizing agent at the chosen concentration (without your quinoline derivative). This will reveal any baseline effects of the agent on your assay readout.
-
Test with a Known Inhibitor/Activator: If possible, test a known reference compound for your assay in the presence of the solubilizing agent. A significant shift in its IC50/EC50 value indicates interference.
Q4: I've heard about cyclodextrins. When should I consider using them?
Cyclodextrins are an excellent, often superior, choice when simple co-solvents or surfactants fail or interfere with the assay.
Mechanistic Insight: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[26][27][28] Poorly soluble quinoline derivatives can become "guest" molecules, partitioning into the hydrophobic "host" cavity to form a water-soluble inclusion complex.[26][] This sequesters the hydrophobic part of the molecule from the water, dramatically increasing its apparent solubility without altering the bulk solvent properties as much as co-solvents do.[]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with very high water solubility, excellent for creating parenteral formulations.
Protocol for Using Cyclodextrins:
-
Select a Cyclodextrin: HP-β-CD is a good starting point for in vitro assays.
-
Prepare a Concentrated Solution: Make a stock solution of the cyclodextrin in your assay buffer (e.g., 10-20% w/v).
-
Determine Required Concentration: Add increasing amounts of the cyclodextrin solution to your compound and determine the concentration needed to achieve and maintain solubility (a phase-solubility study).
-
Validate Assay Compatibility: As with other excipients, run vehicle controls and test reference compounds to ensure the cyclodextrin itself does not interfere with your biological system. Other molecules in your assay (e.g., substrates) could potentially compete for the cyclodextrin cavity.[30]
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. DeepDyve.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
- Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Ovid.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed.
- Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications.
- Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. ijpsr.com.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. PubMed.
- What are the effects of surfactants on the solubilization of hydrophobic substances? Blog.
- Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PubMed Central.
- Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate.
- Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications.
- The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
- Solubilization of Hydrophobic Dyes in Surfactant Solutions. PubMed Central.
- Drug solubilization and in vitro toxicity evaluation of lipoamino acid surfactants. ElectronicsAndBooks.
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
- Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
- How to enhance drug solubility for in vitro assays? ResearchGate.
- How to optimize between negative effects of organic solvents or surfactants and the solubility of the drug? ResearchGate.
- Surfactant Solutions as Media for Dissolution Testing of A Poorly Water-Soluble Drug. Semantic Scholar.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central.
- Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. CoLab.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
Sources
- 1. Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights | CoLab [colab.ws]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest [proquest.com]
- 13. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpbr.in [ijpbr.in]
- 15. ijmsdr.org [ijmsdr.org]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pub.geus.dk [pub.geus.dk]
- 20. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 21. jocpr.com [jocpr.com]
- 22. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
Technical Support Center: Preventing Polymerization During Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate one of the most persistent challenges in classical quinoline synthesis: unwanted polymerization. The formation of tar and polymeric materials is a common side reaction that can drastically reduce yields and complicate purification.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to help you optimize your synthetic outcomes.
Troubleshooting Guides by Synthesis Type
The propensity for polymerization varies depending on the specific quinoline synthesis method employed. Below are tailored troubleshooting guides for the most common classical syntheses.
1. The Skraup Synthesis
The Skraup synthesis is notoriously exothermic and employs harsh acidic and oxidizing conditions, making it highly susceptible to tar formation and polymerization of intermediates like acrolein.[2][3]
Q1: My Skraup synthesis is extremely vigorous, leading to a black, tarry goo instead of the desired product. How can I control the reaction and minimize charring?
A1: The violent exothermicity of the Skraup reaction is a primary contributor to polymerization and tar formation.[2] Effective heat management is critical.
-
Root Cause: The reaction between aniline, glycerol, sulfuric acid, and an oxidizing agent is highly exothermic.[3] Localized hotspots accelerate the acid-catalyzed polymerization of acrolein, which is formed in situ from the dehydration of glycerol.[3][4]
-
Preventative Measures & Protocol:
-
Use a Moderator: Ferrous sulfate (FeSO₄) is a commonly used moderator that makes the reaction less violent.[2][3] Boric acid can also be employed for this purpose.[2][3] The moderator appears to function by extending the reaction over a longer period, preventing an uncontrollable surge in temperature.[5]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally to the aniline-glycerol mixture with efficient cooling in an ice bath.[2]
-
Efficient Stirring: Ensure vigorous and constant stirring throughout the addition and reaction process to dissipate heat effectively and prevent the formation of localized hotspots.[2]
-
Gentle Initiation: Heat the mixture gently to initiate the reaction. Once the exothermic phase begins, remove the external heat source and be prepared to cool the flask if the reaction becomes too vigorous.[6]
-
Q2: Despite controlling the exotherm, I'm still getting significant amounts of a rubbery, unworkable solid. What's causing this and how can I avoid it?
A2: This issue often points to an excess of acrolein, the key intermediate that undergoes polymerization.
-
Root Cause: An excess of acrolein, generated from glycerol, can readily self-polymerize under the strong acidic conditions of the reaction, leading to the formation of high-molecular-weight polymers.[5][7]
-
Troubleshooting Steps:
-
Stoichiometric Control: Carefully control the stoichiometry of glycerol to aniline. While a slight excess of glycerol may be used to drive the reaction, a large excess should be avoided.
-
Moderator Addition: As mentioned previously, the use of ferrous sulfate can also help mitigate this by controlling the reaction rate and preventing localized overheating that can accelerate polymerization.[5]
-
Post-Reaction Work-up: Proper work-up is crucial for separating the quinoline product from the tarry residue. A typical procedure involves carefully pouring the cooled reaction mixture into a large volume of water, followed by basification with sodium hydroxide to liberate the free quinoline base.[1][6] Steam distillation is then a common and effective method to isolate the volatile quinoline from the non-volatile polymer.[1]
-
2. The Doebner-von Miller Synthesis
A frequent and significant issue in the Doebner-von Miller reaction is the polymerization of the α,β-unsaturated aldehyde or ketone starting material under strong acid catalysis, leading to low yields and intractable tars.[1][8]
Q3: My Doebner-von Miller reaction is resulting in a thick, dark tar with a very low yield of the desired quinoline. What is the main cause and the most effective solution?
A3: This is the most common failure mode in this synthesis, directly caused by the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl starting material.[6][8]
-
Root Cause: Strong Brønsted or Lewis acids, necessary for the reaction, are potent catalysts for the polymerization of electron-deficient alkenes like acrolein or crotonaldehyde.[8]
-
Primary Solution: Biphasic Solvent System
-
Mechanism of Action: The most effective strategy is to sequester the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene), while the aniline salt resides in the acidic aqueous phase. This drastically reduces the concentration of the carbonyl compound in the acidic medium, thus minimizing its self-polymerization.[2][5][8]
-
Experimental Protocol (Biphasic System):
-
In a round-bottom flask equipped with a reflux condenser and an addition funnel, dissolve the aniline in aqueous hydrochloric acid.
-
Heat the mixture to reflux.
-
In the addition funnel, dissolve the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) in toluene.
-
Add the toluene solution dropwise to the refluxing acidic aniline solution over 1-2 hours.[6]
-
Continue refluxing for an additional 4-6 hours after the addition is complete, monitoring the reaction by TLC.[6]
-
-
Q4: Besides a biphasic system, are there other parameters I can adjust to reduce polymer formation?
A4: Yes, optimizing reactant concentration and catalyst choice can further suppress polymerization.
-
Troubleshooting Steps:
-
Slow Addition of Reactants: Even in a single-phase system, a slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help maintain its concentration at a low level, favoring the desired reaction pathway over polymerization.[2][6]
-
Catalyst Optimization: While strong acids are required, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the best balance between reaction rate and byproduct formation.[8][9] Milder Lewis acids may be preferable in some cases.[8]
-
Temperature Control: Avoid excessive temperatures. The reaction should be maintained at the lowest effective temperature that allows for a reasonable reaction rate, as higher temperatures promote polymerization.[8]
-
3. The Combes Synthesis
The Combes synthesis, which condenses an aniline with a β-diketone, is generally less prone to the aggressive polymerization seen in the Skraup or Doebner-von Miller reactions. However, side reactions can still occur under the acidic cyclization conditions.
Q5: I am observing some charring and byproduct formation during the acid-catalyzed cyclization step of my Combes synthesis. How can I achieve a cleaner reaction?
A5: While less common, polymerization or degradation can occur if the cyclization conditions are too harsh. The key is to optimize the acid catalyst and temperature for the final ring-closing step.
-
Root Cause: The cyclization step involves an electrophilic aromatic substitution, which is the rate-determining step.[10] Highly acidic conditions and high temperatures can lead to side reactions and degradation of the enamine intermediate or the final product.
-
Preventative Measures:
-
Choice of Acid Catalyst: Concentrated sulfuric acid is common, but other catalysts like polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH), or even milder Lewis acids can be effective and may lead to cleaner reactions.[4] A screening of catalysts is recommended for new substrates.
-
Temperature Management: The cyclization should be performed at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction by TLC to avoid prolonged heating after the reaction has reached completion.
-
Substrate Purity: Ensure the purity of both the aniline and the β-diketone starting materials. Impurities can lead to unexpected side reactions.
-
Frequently Asked Questions (FAQs)
Q: Are there general-purpose polymerization inhibitors I can add to my reaction?
A: While the use of specific polymerization inhibitors is more common for monomer storage, their application within the harsh conditions of quinoline synthesis is not well-documented and can be complex. Traditional inhibitors like hydroquinone may not be effective under strong acid catalysis. The primary strategies for preventing polymerization during these syntheses revolve around controlling reaction conditions (temperature, concentration, catalyst) rather than adding external inhibitors.[2][8]
Q: How can I effectively remove polymeric byproducts during purification?
A: Separating the desired quinoline from tarry polymers is a critical step.
-
For Liquid Quinolines: Steam distillation is highly effective for volatile quinolines, as the polymeric residues are non-volatile.[1] Vacuum distillation is another option for higher-boiling quinolines.
-
For Solid Quinolines: After the initial work-up and extraction, column chromatography is often necessary.[11] The non-polar quinoline will typically elute before the highly polar polymeric materials. Recrystallization can also be an effective final purification step.[11]
Q: Can the choice of solvent impact polymerization?
A: Absolutely. As highlighted in the Doebner-von Miller section, using a biphasic solvent system is a powerful technique to physically separate the polymerizable substrate from the acidic catalyst, thereby inhibiting polymerization.[5][8]
Visualizing Polymerization Pathways and Prevention
To better understand the core issue, the following diagrams illustrate the problematic polymerization pathway and the strategic intervention points.
Caption: Acid-catalyzed polymerization of carbonyl monomers.
Caption: Strategic interventions to inhibit polymerization.
Summary of Prevention Strategies
| Synthesis Method | Primary Cause of Polymerization | Key Prevention Strategy | Secondary Measures |
| Skraup | Extreme exotherm, acid-catalyzed polymerization of in situ acrolein.[2] | Use of moderators (e.g., FeSO₄) to control exotherm.[2][3] | Slow addition of H₂SO₄, efficient stirring, gentle heating.[2] |
| Doebner-von Miller | Acid-catalyzed self-polymerization of α,β-unsaturated carbonyl substrate.[8] | Employ a biphasic (aqueous/organic) solvent system.[5][8] | Slow reactant addition, optimize acid catalyst and temperature.[2][8] |
| Combes | Harsh conditions (acid/heat) during the final cyclization step. | Optimize choice of acid catalyst (e.g., PPA, p-TsOH).[4] | Use minimum effective temperature, ensure starting material purity. |
References
- Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Benchchem. (n.d.). Preventing side product formation in quinoline synthesis.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Benchchem. (n.d.). Side reactions in the synthesis of quinoline derivatives.
- Pharmaguideline. (n.d.). Preparation and Properties of Quinoline.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Benchchem. (n.d.). Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds.
- Manickam, M. (n.d.). Combes Quinoline Synthesis.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Google Patents. (n.d.). Polymerization of acrolein - US3258451A.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. iipseries.org [iipseries.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3258451A - Polymerization of acrolein - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Concentration in Quinoline Reactions
Welcome to the Technical Support Center for catalyst optimization in quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst concentration and achieve optimal reaction outcomes. Quinolines are a vital class of heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1][2] Their synthesis, often reliant on catalytic methods, presents unique challenges. This resource provides in-depth, experience-driven insights to troubleshoot common issues and refine your experimental approach.
Understanding the Critical Role of Catalyst Concentration
In quinoline synthesis, the catalyst is a pivotal component that dictates reaction rate, yield, and selectivity. The concentration, or loading, of the catalyst is a parameter that requires careful optimization. Insufficient catalyst can lead to sluggish or incomplete reactions, while excessive amounts can promote unwanted side reactions, increase costs, and complicate product purification.[3][4]
Several classic named reactions are employed for quinoline synthesis, including the Friedländer, Skraup, Combes, and Doebner-von Miller reactions.[5][6] Each of these methods can be influenced differently by the choice and concentration of the catalyst, which can range from traditional Brønsted and Lewis acids to modern transition-metal complexes and nanocatalysts.[1][2]
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal starting catalyst concentration for my quinoline synthesis?
A1: The ideal starting point depends on the specific reaction, catalyst type, and substrates. For many common quinoline syntheses like the Friedländer or Doebner-von Miller reactions, a catalyst loading of 5-10 mol% is a conventional starting point when using acid or metal-based catalysts.[3] For novel reactions or catalyst systems, a survey of the literature for analogous transformations is highly recommended. It's often beneficial to start with a lower concentration (e.g., 2-5 mol%) and incrementally increase it while monitoring the reaction progress.
Q2: What are the signs that my catalyst concentration is too low?
A2: The most common indicator of insufficient catalyst loading is a slow or stalled reaction.[4] You might observe the persistence of starting materials over an extended period, as monitored by techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Low conversion rates and consequently low product yields are direct consequences of suboptimal catalyst concentration.[3]
Q3: Conversely, what are the indications of excessive catalyst concentration?
A3: Using too much catalyst can be as problematic as using too little. Signs of excessive catalyst loading include the formation of significant amounts of byproducts, often appearing as extra spots on a TLC plate.[7] In some cases, particularly with strong acid catalysts or high temperatures, this can lead to the formation of dark, tarry substances, which are polymeric byproducts that can make product isolation exceedingly difficult.[4][7] Increased costs and potential issues with metal contamination in the final product are also important considerations.
Q4: Can the quinoline product itself inhibit the catalyst?
A4: Yes, this is a critical and often overlooked issue. The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can coordinate strongly with the active metal center of many catalysts, particularly those based on transition metals like palladium.[8][9] This coordination can block the active sites, leading to a phenomenon known as product inhibition or catalyst poisoning.[8] This can manifest as a reaction that starts well but then slows down or stops before reaching completion.
Q5: How does the choice between a homogeneous and a heterogeneous catalyst affect concentration optimization?
A5: The choice between homogeneous and heterogeneous catalysts has significant practical implications.[5]
-
Homogeneous catalysts are in the same phase as the reactants and often offer high activity and selectivity, allowing for lower catalyst loadings under milder conditions. However, their removal from the reaction mixture can be challenging.[5]
-
Heterogeneous catalysts are in a different phase (e.g., a solid catalyst in a liquid reaction mixture), which simplifies their separation and allows for recycling.[5] They may sometimes require higher loadings or more forcing conditions to achieve the same activity as their homogeneous counterparts. Optimization for heterogeneous catalysts also involves considering mass transfer limitations.
Troubleshooting Guides
Guide 1: Low Reaction Yield or Incomplete Conversion
This is one of the most frequent challenges encountered in quinoline synthesis. The troubleshooting workflow below provides a systematic approach to diagnosing and resolving this issue, with a focus on catalyst concentration.
Workflow for Troubleshooting Low Yield:
Caption: A decision tree for troubleshooting low yields in quinoline synthesis.
Step-by-Step Protocol for Optimizing Catalyst Loading:
-
Establish a Baseline: Set up a control reaction with your standard catalyst concentration (e.g., 5 mol%).
-
Prepare Parallel Reactions: In parallel, set up reactions with varying catalyst loadings. A typical range to explore would be 2 mol%, 5 mol%, 10 mol%, and 15 mol%.
-
Maintain Consistent Conditions: Ensure all other reaction parameters (temperature, solvent volume, reactant stoichiometry, and stirring rate) are identical across all experiments.
-
Monitor Progress: At regular intervals, take small aliquots from each reaction and analyze them by TLC or LC-MS to track the consumption of starting materials and the formation of the product.
-
Analyze and Conclude: After a set reaction time, quench the reactions and determine the yield for each catalyst concentration. Plotting yield versus catalyst loading will help identify the optimal concentration range where the yield plateaus. Further increases beyond this point are unlikely to be beneficial and may lead to side reactions.
| Catalyst Loading (mol%) | Observed Conversion (at 4h) | Isolated Yield (%) | Notes |
| 2 | 35% | 28% | Reaction is slow. |
| 5 | 85% | 78% | Good conversion and yield. |
| 10 | 98% | 92% | Near-complete conversion, optimal yield. |
| 15 | >99% | 91% | No significant yield improvement, potential for byproduct formation. |
| Data is illustrative and will vary based on the specific reaction. |
Guide 2: Significant Byproduct or Tar Formation
The formation of impurities and tar is a clear sign that the reaction conditions are too harsh or that the catalyst is promoting undesired reaction pathways.
Workflow for Mitigating Byproduct Formation:
Caption: A workflow for troubleshooting excessive byproduct and tar formation.
Key Strategies to Improve Selectivity:
-
Reduce Catalyst Concentration: This is often the first and most effective step. High local concentrations of the catalyst can accelerate side reactions.
-
Lower the Reaction Temperature: Many side reactions, such as polymerization, have higher activation energies than the desired product formation.[7] Reducing the temperature can therefore disproportionately slow down these undesired pathways.[10]
-
Change the Catalyst: If reducing concentration and temperature is ineffective, the catalyst itself may be too reactive for the substrate. For instance, in the Doebner-von Miller reaction, strong Brønsted acids can promote tar formation, and switching to a milder Lewis acid might be beneficial.[7] Similarly, in Friedländer synthesis, milder catalysts like iodine or various metal salts can offer better selectivity.[3][11]
-
Consider Solvent Effects: The solvent can play a significant role in reaction selectivity. In some cases, moving to a more coordinating solvent can temper the activity of a highly reactive catalyst.
Guide 3: Catalyst Deactivation
Catalyst deactivation is a common issue, especially in reactions involving nitrogen heterocycles like quinolines.[8] Deactivation can be caused by poisoning, fouling, or thermal degradation.[8][9]
Signs of Catalyst Deactivation:
-
A reaction that starts but then stalls before completion.[9]
-
The need for progressively higher catalyst loadings in subsequent runs (for recyclable catalysts).[9]
-
A visible change in the catalyst's appearance (e.g., color change, aggregation).
Strategies to Address Catalyst Deactivation:
-
Identify the Cause:
-
Poisoning: As mentioned, the quinoline nitrogen is a common poison for transition metal catalysts.[8]
-
Fouling: Insoluble byproducts can physically block the active sites of heterogeneous catalysts.[8]
-
Sintering: At high temperatures, the metal nanoparticles on a supported catalyst can clump together, reducing the active surface area.[8]
-
-
Implement Solutions:
-
For Poisoning: Consider using a more poison-resistant catalyst. For palladium-catalyzed reactions, the use of electron-rich ligands can sometimes mitigate the poisoning effect of the quinoline nitrogen. In some syntheses, the catalyst is added in portions throughout the reaction to maintain a sufficient concentration of active catalyst.
-
For Fouling: Ensure adequate stirring to keep the catalyst suspended and minimize the deposition of byproducts. If fouling is severe, a post-reaction washing step for the catalyst may be necessary for recycling.
-
For Sintering: Avoid excessively high reaction temperatures.[5] If high temperatures are required, choose a catalyst with a more thermally stable support.
-
Conclusion
Optimizing catalyst concentration is a multifaceted process that is central to the successful synthesis of quinolines. It requires a systematic approach that balances reaction rate and yield against selectivity and cost. By understanding the underlying principles of catalysis and methodically troubleshooting common issues such as low yield, byproduct formation, and catalyst deactivation, researchers can significantly improve the efficiency and robustness of their synthetic protocols. This guide provides a framework for this optimization process, grounded in both fundamental chemical principles and practical, field-proven experience.
References
- Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde - Benchchem.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH.
- Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
- Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline - Benchchem.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega.
- Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis - Benchchem.
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed.
- Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) - OSTI.GOV.
- byproduct formation in the Doebner-von Miller reaction - Benchchem.
- Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- Technical Support Center: Optimizing Synthesis of Novel Quinoline Compound 106 - Benchchem.
- Technical Support Center: Optimizing Friedländer Synthesis - Benchchem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iipseries.org [iipseries.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Minimizing byproduct formation in Doebner hydrogen-transfer reactions
Welcome to the Technical Support Center for the Doebner reaction, with a specialized focus on the hydrogen-transfer variant. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to quinoline-4-carboxylic acids while minimizing byproduct formation. Here, we will delve into the mechanistic nuances of this powerful reaction and provide practical, field-tested advice to troubleshoot common experimental challenges.
Introduction: The Doebner Reaction and the Hydrogen-Transfer Advantage
The Doebner reaction, a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid, is a cornerstone in the synthesis of quinoline-4-carboxylic acids—a scaffold of immense importance in medicinal chemistry.[1][2] However, the classical Doebner reaction can be plagued by low yields, especially when employing anilines bearing electron-withdrawing groups.[1][3] The Doebner hydrogen-transfer modification addresses this limitation by altering the final oxidation step, leading to improved yields and a broader substrate scope.[4][5]
This guide will focus on the intricacies of the hydrogen-transfer mechanism and provide solutions to common pitfalls, ensuring you can harness the full potential of this elegant transformation.
Frequently Asked Questions (FAQs)
Q1: My Doebner hydrogen-transfer reaction is producing a significant amount of a byproduct that appears to be a reduced amine corresponding to my starting aldehyde. Why is this happening and how can I prevent it?
A1: This is a classic hallmark of a successful Doebner hydrogen-transfer reaction and, in fact, confirms the desired mechanistic pathway is operational.
Causality: The Doebner hydrogen-transfer reaction relies on an internal redox process.[1][4] An intermediate dihydroquinoline is oxidized to the aromatic quinoline product. The oxidizing agent in this case is not an external reagent but rather an imine formed in situ from the condensation of the starting aniline and aldehyde.[1][4] In the process of oxidizing the dihydroquinoline, the imine is reduced, yielding the corresponding secondary amine byproduct.[4]
Troubleshooting & Optimization:
-
Stoichiometry is Key: The formation of this byproduct is mechanistically unavoidable. A 1:1 molar ratio of the desired quinoline product to the reduced amine byproduct is often observed.[4] Therefore, it is crucial to account for this in your reaction stoichiometry and subsequent purification strategy.
-
Purification Strategy: The amine byproduct can typically be removed during workup or by standard purification techniques like column chromatography. An acidic wash during the aqueous workup can protonate the basic amine byproduct, facilitating its separation from the desired acidic quinoline product.
Q2: I'm observing significant tar and polymer formation in my reaction, leading to a low yield and difficult purification. What is the cause and how can I mitigate it?
A2: Tar and polymer formation is one of the most common side reactions in Doebner and related quinoline syntheses, often stemming from the polymerization of the aldehyde or other reactive intermediates under acidic conditions.[6][7]
Causality: The strong acidic conditions, typically employing Brønsted or Lewis acids, required to catalyze the Doebner reaction can also promote the self-condensation and polymerization of aldehydes, especially α,β-unsaturated aldehydes that can form in situ.[6][7] Excessive heat can exacerbate this issue.[6]
Troubleshooting & Optimization:
-
Optimize Acid Catalyst and Concentration: While an acid catalyst is necessary, its strength and concentration can be fine-tuned. Consider screening different Lewis acids (e.g., BF₃·THF, SnCl₄, ZnCl₂) and Brønsted acids (e.g., p-TsOH, HCl) to find an optimal balance between reaction rate and byproduct formation.[1][6] Milder Lewis acids may be preferable.[6]
-
Control Reaction Temperature: Avoid excessive heating. Maintain the lowest temperature at which the reaction proceeds at a reasonable rate.[6] A gradual increase in temperature or stepwise heating can also help control exothermic processes that might lead to localized overheating and polymerization.[3]
-
Slow Addition of Reagents: Adding the aldehyde or pyruvic acid solution dropwise over an extended period can maintain a low concentration of these reactive species at any given time, thus favoring the desired three-component reaction over polymerization.[3][8]
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Acetonitrile (MeCN) has been shown to be an excellent solvent for the Doebner hydrogen-transfer reaction, sometimes offering easier workup compared to more traditional solvents like ethanol.[1][5]
Q3: My reaction is sluggish and gives a low yield, particularly with my electron-deficient aniline. What adjustments can I make?
A3: Anilines with electron-withdrawing groups are notoriously less reactive in classical Doebner reactions, which is precisely the problem the hydrogen-transfer variant is designed to solve.[1][3][5] However, optimization is still often necessary.
Causality: The nucleophilicity of the aniline is crucial for the initial condensation with the aldehyde and the subsequent cyclization step. Electron-withdrawing groups reduce this nucleophilicity, slowing down the reaction rate.[1]
Troubleshooting & Optimization:
-
Catalyst Selection: For less reactive anilines, a more potent Lewis acid catalyst like BF₃·THF has been shown to be effective.[4][5]
-
Temperature and Reaction Time: These reactions may require higher temperatures (e.g., 65 °C) and longer reaction times to achieve good conversion.[3][4] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Ensure Anhydrous Conditions: Lewis acids are sensitive to moisture. Ensure your reagents and solvent are dry to maintain the catalyst's activity.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in Doebner hydrogen-transfer reactions.
Caption: Troubleshooting workflow for the Doebner hydrogen-transfer reaction.
Mechanistic Overview: The Hydrogen-Transfer Pathway
Understanding the reaction mechanism is critical for rational troubleshooting. The following diagram illustrates the key steps in the Doebner hydrogen-transfer reaction.
Caption: Simplified mechanism of the Doebner hydrogen-transfer reaction.
Experimental Protocols
General Procedure for the Doebner Hydrogen-Transfer Reaction
This protocol is adapted for the synthesis of quinoline-4-carboxylic acids, particularly from challenging electron-deficient anilines.[3]
-
To a solution of the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous acetonitrile (MeCN), add BF₃·THF (0.28 equiv) under an inert atmosphere.
-
Stir the reaction mixture at 65 °C for 10-15 minutes.
-
Prepare a solution of pyruvic acid (0.56 equiv) in anhydrous MeCN.
-
Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65 °C.
-
Continue to heat the reaction mixture at 65 °C for an additional 18-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, perform a standard aqueous workup. This typically involves extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.[3]
-
The crude product can be purified by recrystallization or column chromatography.
Data Summary
The choice of catalyst and solvent significantly impacts the yield of the Doebner hydrogen-transfer reaction. The following table summarizes optimization data for a model reaction.[4][5]
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | p-TsOH (1.0) | EtOH | 80 | 25 |
| 2 | H₂SO₄ (1.0) | EtOH | 80 | <10 |
| 3 | BF₃·THF (0.28) | EtOH | 65 | 30 |
| 4 | BF₃·THF (0.28) | Toluene | 65 | <5 |
| 5 | BF₃·THF (0.28) | DCE | 65 | 15 |
| 6 | BF₃·THF (0.28) | MeCN | 65 | ~70 |
| 7 | BF₃·THF (0.28) | THF | 65 | ~70 |
Data adapted from a study on the synthesis of quinoline-4-carboxylic acids from an electron-deficient aniline.[4][5]
References
- Bergström, F. W. (1944). Heterocyclic Nitrogen Compounds. Part IIA. Chemical Reviews, 35(2), 77–277. [Link]
- Wikipedia. (n.d.). Doebner reaction. [Link]
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
- Doebner, O. (1887). Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline. Justus Liebigs Annalen der Chemie, 242(3), 265–301. [Link]
- Wang, D. Z. (2009). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. [Link]
- chemeurope.com. (n.d.). Doebner-Miller reaction. [Link]
- Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
- Kim, J., et al. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 84(17), 11095–11104. [Link]
- Kim, J., et al. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative analysis of quinoline carboxylic acid isomers
An In-Depth Comparative Analysis of Quinoline Carboxylic Acid Isomers: A Guide for Drug Discovery Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The simple addition of a carboxylic acid group to this heterocyclic system unlocks a vast and diverse pharmacological landscape. However, the true power and specificity of these molecules lie in the positional isomerism of the carboxyl group. The seemingly subtle shift of this functional group around the quinoline ring dramatically alters the molecule's physicochemical properties, steric profile, and electronic distribution. This, in turn, dictates its interaction with biological targets, leading to vastly different therapeutic activities.
This guide provides a comprehensive comparative analysis of key quinoline carboxylic acid isomers. We will move beyond a simple listing of properties to explore the causal relationships between structure and function. By synthesizing data from spectroscopic analysis, chromatographic separation, and biological assays, we aim to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate the complexities of this important class of compounds and to inform rational drug design.
The synthesis of specific quinoline carboxylic acid isomers requires distinct strategic approaches. The choice of reaction is dictated by the desired position of the carboxylic acid group, as classic quinoline syntheses often yield substitution at specific locations.
Common Synthetic Strategies:
-
For Quinoline-4-Carboxylic Acids: The Pfitzinger and Doebner Reactions. The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound containing an α-methylene group under basic conditions, is a classical and effective method for generating quinoline-4-carboxylic acids.[1][2][3][4] A related and versatile three-component method is the Doebner reaction, which utilizes an aniline, an aldehyde, and pyruvic acid to construct the 2-substituted-quinoline-4-carboxylic acid core.[5][6] This method is particularly useful as it allows for diversification at the 2-position.
-
For Quinoline-2-Carboxylic Acids: Oxidation of 2-Methylquinolines. A direct and common route to quinoline-2-carboxylic acid (quinaldic acid) is the oxidation of the readily available precursor, 2-methylquinoline (quinaldine).[7] Strong oxidizing agents like potassium permanganate (KMnO₄) are typically employed for this transformation.
-
For Quinoline-3-Carboxylic Acids: The Gould-Jacobs Reaction. While less direct, the Gould-Jacobs reaction provides a pathway to the 4-hydroxyquinoline-3-carboxylic acid scaffold, which can be further modified. This reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester followed by thermal cyclization.
Below is a generalized workflow for the Doebner reaction, a cornerstone for building a library of diverse quinoline-4-carboxylic acids.
Caption: Generalized workflow of the Doebner reaction.
Physicochemical and Spectroscopic Differentiation
The position of the carboxylic acid group profoundly influences the molecule's electronic environment, which is directly reflected in its physicochemical properties and spectroscopic signatures. These differences are not merely academic; they govern solubility, membrane permeability, and receptor binding, and provide the analytical basis for distinguishing between isomers.
Comparative Physicochemical Properties
| Isomer | Molecular Weight ( g/mol ) | pKa (approx.) | cLogP (Predicted) |
| Quinoline-2-carboxylic acid | 173.17 | ~4.9 | 1.7-2.0 |
| Quinoline-3-carboxylic acid | 173.17 | ~4.7 | 1.7[8] |
| Quinoline-4-carboxylic acid | 173.17 | ~5.2 | 1.7 |
| Quinoline-8-carboxylic acid | 173.17 | ~6.8 | 1.7 |
Note: pKa and cLogP values are approximate and can vary based on experimental conditions and prediction algorithms. The higher pKa of the 8-isomer is often attributed to potential intramolecular hydrogen bonding between the carboxylic acid proton and the quinoline nitrogen.
Spectroscopic Fingerprints
Distinguishing between the isomers is readily achievable using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton chemical shifts are highly diagnostic. For instance, in quinoline-2-carboxylic acid, the proton at the 3-position (H-3) is significantly deshielded compared to other protons on the pyridine ring.[9] In contrast, for the 4-carboxylic acid isomer, the protons at the 2 and 3-positions show characteristic shifts.[10]
-
IR Spectroscopy: All isomers will exhibit a strong carbonyl (C=O) stretch characteristic of the carboxylic acid, typically in the range of 1700-1730 cm⁻¹. However, the exact position and the breadth of the O-H stretch (around 2500-3300 cm⁻¹) can be influenced by intra- and intermolecular hydrogen bonding, which differs between isomers. The solid-state IR spectrum of quinoline-2-carboxylic acid suggests it can exist in both neutral and zwitterionic forms.[11][12]
-
Mass Spectrometry (MS): While all isomers share the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can differ. A common fragmentation pathway is the loss of the carboxyl radical (-COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[13] Tandem MS (MS/MS) can further reveal structural information based on the fragmentation of the quinoline ring itself.
Experimental Protocol: HPLC Separation of Isomers
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating and quantifying quinoline carboxylic acid isomers. A reverse-phase method is typically employed.
Objective: To achieve baseline separation of a mixture of quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.[14]
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a standard choice.[14]
-
Mobile Phase Preparation:
-
Standard Preparation:
-
Prepare individual stock solutions (e.g., 1 mg/mL) of each isomer in a suitable solvent like methanol.
-
Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration (e.g., 10 µg/mL of each).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 289 nm (or determined by scanning the UV spectra of the individual isomers).[14]
-
Gradient Elution: A gradient is often necessary to resolve isomers with similar polarities effectively.
-
0-2 min: 10% B
-
2-10 min: Ramp linearly from 10% to 90% B
-
10-12 min: Hold at 90% B
-
12-13 min: Return to 10% B
-
13-15 min: Equilibrate at 10% B[14]
-
-
-
Data Analysis: Identify peaks based on the retention times of the individual standards. The elution order will depend on the relative polarity of the isomers under the specified conditions.
Caption: Standard workflow for HPLC analysis of isomers.
A Tale of Four Positions: Comparative Biological Activities
The therapeutic potential of quinoline carboxylic acids is exquisitely sensitive to the position of the carboxyl group. This section compares the dominant biological activities reported for the 2-, 3-, and 4-isomers, highlighting how positional changes create distinct pharmacological profiles.
Anticancer and Antiproliferative Activity
This is an area where isomeric differences are particularly pronounced.
-
Quinoline-4-Carboxylic Acids: This class is arguably the most studied for its anticancer effects. A key mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cancer cells.[15][16] The novel anticancer drug candidate Brequinar is a potent example from this class.[15] The carboxylic acid at the C-4 position is considered critical for activity, often forming a crucial salt bridge with arginine residues in the enzyme's active site.[16] Bulky, hydrophobic substituents at the C-2 position are also necessary for potent inhibition.[5][15]
-
Quinoline-2-Carboxylic Acids: These isomers also exhibit significant antiproliferative activity. Studies have shown they possess remarkable growth inhibition capacities against cell lines such as the mammary MCF7 and cervical HeLa cancer cells.[17] The proposed mechanism can involve the chelation of divalent metals, facilitated by the proximity of the carboxylic acid and the ring nitrogen.[17]
-
Quinoline-3-Carboxylic Acids: Derivatives of this isomer have also been reported as antiproliferative agents, with studies focused on enhancing their selectivity for cancer cells over non-cancerous cells by modifying their physicochemical properties, such as pKa.[18]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the 6-Chloroquinoline-3-Carboxylic Acid Scaffold and Clinically Relevant Kinase Inhibitors
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Quinoline Core in Kinase Inhibition
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous bioactive compounds with a wide array of therapeutic applications, including a significant number of kinase inhibitors.[1][2][3] Its rigid structure can effectively mimic the purine ring of ATP, enabling it to competitively bind to the ATP-binding pocket of various protein kinases.[4] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[4]
This guide provides a comparative analysis of the 6-chloroquinoline-3-carboxylic acid scaffold as a foundational structure for kinase inhibitor design, juxtaposed with three well-established, clinically relevant kinase inhibitors: Bosutinib, Lapatinib, and Gefitinib. While direct, comprehensive kinase profiling data for the parent this compound is not extensively available in the public domain, we will leverage data from its derivatives to infer the potential of this scaffold. This analysis aims to provide researchers with insights into the structure-activity relationships, selectivity profiles, and experimental evaluation of these important therapeutic agents and scaffolds.
The this compound Scaffold: A Promising Starting Point
The this compound structure presents several features that make it an attractive starting point for the development of kinase inhibitors. The quinoline core provides the necessary framework for ATP-competitive binding, while the chlorine atom at the 6-position can enhance binding affinity through halogen bonding and improve the overall pharmacokinetic properties of the resulting compounds.[4] The carboxylic acid at the 3-position offers a key site for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Research into derivatives of 3-quinoline carboxylic acid has demonstrated their potential as kinase inhibitors. For instance, a study focused on the design and synthesis of 3-quinoline carboxylic acid derivatives as inhibitors of protein kinase CK2 identified compounds with IC50 values in the micromolar range.[5][6] This highlights the potential of this scaffold to be elaborated into potent and selective kinase inhibitors.
Comparator Kinase Inhibitors: Profiles of Established Drugs
To provide context for the potential of the this compound scaffold, we will compare it against three FDA-approved kinase inhibitors with distinct target profiles.
-
Bosutinib: A dual inhibitor of the Src and Abl tyrosine kinases, used in the treatment of chronic myeloid leukemia (CML).[7] While potent against its primary targets, bosutinib is known to have off-target effects on other kinases, including members of the TEC family and STE20 kinases.[8][9]
-
Lapatinib: A dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[10][11] It is used in the treatment of HER2-positive breast cancer. Lapatinib exhibits significant selectivity for EGFR and HER2 over many other kinases.[10]
-
Gefitinib: A selective inhibitor of EGFR, used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[12][13] While highly selective for EGFR, some off-target activities have been identified through in silico and experimental studies.[14]
Comparative Analysis of Kinase Inhibition Profiles
A direct, comprehensive comparison of the raw inhibitory potency of the this compound parent scaffold is challenging due to the lack of publicly available broad kinase panel screening data. However, we can infer its potential by examining the activity of its derivatives against specific kinases and comparing this with the known profiles of our comparator drugs.
One study on 3-quinoline carboxylic acid derivatives reported IC50 values against protein kinase CK2 in the range of 0.65 to 18.2 µM for the most active compounds.[5] This indicates that the scaffold can be modified to achieve potent inhibition of this particular kinase.
For a more direct comparison, the following table summarizes the inhibitory activities (IC50 values) of the comparator drugs against their primary targets.
| Inhibitor | Primary Target(s) | IC50 (nM) - In Vitro Kinase Assay | Key Off-Targets |
| Bosutinib | Abl, Src | Abl: ~1, Src: ~1 | TEC family kinases, STE20 kinases[8][9] |
| Lapatinib | EGFR, HER2 | EGFR: 10.8, HER2: 9.2[10] | Weakly inhibits ErbB4[10] |
| Gefitinib | EGFR | EGFR: 2-37 | MAPK10, PIM-1, ERBB-4[14] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The values presented here are for illustrative purposes.
The data for the 3-quinoline carboxylic acid derivatives against CK2, while not directly comparable to the nanomolar potency of the approved drugs against their targets, demonstrates that this scaffold is a valid starting point for inhibitor development. Further optimization of the this compound core could potentially lead to compounds with improved potency and a distinct selectivity profile.
Signaling Pathways Targeted
The comparator kinase inhibitors exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation.
Caption: Targeted signaling pathways of comparator kinase inhibitors.
Derivatives of the this compound scaffold have been shown to target Protein Kinase CK2, a pleiotropic kinase involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis.
Experimental Methodologies for Kinase Inhibitor Evaluation
To rigorously compare novel kinase inhibitors like those derived from the this compound scaffold against established drugs, a series of well-defined experimental protocols are essential.
Experimental Workflow
Caption: A typical experimental workflow for kinase inhibitor evaluation.
Protocol 1: In Vitro Kinase Assay (ATP Competition)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase. The principle is based on measuring the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
Test compounds (e.g., this compound derivative, Bosutinib, Lapatinib, Gefitinib) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the kinase, and the substrate.
-
Add the diluted test compounds or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Causality Behind Experimental Choices: The use of radiolabeled ATP provides a direct and sensitive measure of kinase activity. Performing the assay at an ATP concentration close to the Km value for the specific kinase is crucial for accurately determining the potency of ATP-competitive inhibitors.
Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context, confirming target engagement and cellular activity.
Materials:
-
Cancer cell line expressing the target kinase (e.g., K562 for Abl, BT474 for HER2, PC-9 for EGFR)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (phospho-specific and total protein for the target and downstream substrate)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target kinase and its substrate.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Causality Behind Experimental Choices: This method provides a direct readout of the inhibitor's effect on the specific signaling pathway within a living cell. The use of both phospho-specific and total protein antibodies is essential for normalization and to ensure that the observed decrease in phosphorylation is not due to protein degradation.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the effect of the inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell line
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.
Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This provides a functional readout of the inhibitor's overall effect on the cancer cells.
Discussion: The this compound Scaffold in Context
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The demonstrated activity of its derivatives against Protein Kinase CK2 validates the potential of this chemical class.[5] The key advantages of this scaffold include its synthetic tractability and the presence of multiple points for chemical modification, allowing for fine-tuning of potency and selectivity.
Compared to the established inhibitors Bosutinib, Lapatinib, and Gefitinib, derivatives of the this compound scaffold are at a much earlier stage of development. The primary challenge lies in achieving the high potency and selectivity demonstrated by these approved drugs. The broad kinase selectivity profile of any new inhibitor based on this scaffold would need to be thoroughly characterized to identify potential off-target effects, which can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.
Future directions for research on the this compound scaffold should focus on:
-
Structure-Based Design: Utilizing the crystal structures of target kinases to guide the design of more potent and selective derivatives.
-
Broad Kinase Profiling: Screening optimized compounds against a large panel of kinases to understand their selectivity profile.
-
In Vivo Evaluation: Testing promising compounds in relevant animal models of cancer to assess their efficacy and pharmacokinetic properties.
By systematically applying the experimental methodologies outlined in this guide, researchers can effectively advance the development of novel kinase inhibitors based on the versatile this compound scaffold.
References
- Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
- Akbar, M. U., Shabbir, M., & Halim, S. A. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. Scientific Reports, 6, 33815.
- Burris, H. A., 3rd. (2006). Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer.
- Gnoni, A., & Santini, D. (2007). Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity. Expert Opinion on Biological Therapy, 7(2), 257-268.
- Lee, H. J., & Jove, R. (2013). Maximizing the benefits of off-target kinase inhibitor activity. Cancer Discovery, 3(2), 138-140.
- Aly, R. M., Serya, R. A. T., El-Motwally, A. M., Al-Ansary, G. H., & Abou El Ella, D. A. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-32.
- Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
- Ferrara, M., & Sproviero, D. (2018). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Pharmaceuticals, 11(3), 75.
- Tomaz, K. C. P., Tavella, T. A., Borba, J. V. B., & Costa, F. T. M. (2021). Identification of potential inhibitors of casein kinase 2 alpha of Plasmodium falciparum with potent in vitro activity. Malaria Journal, 20(1), 1-13.
- Cozza, G., & Pinna, L. A. (2012). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters, 22(1), 45-48.
- Iuras, A., & Dinu, M. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6744.
- Zhang, L., & Gan, W. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875.
- Ciaccio, P. J., & Feldman, R. I. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321-1329.
- Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17895-17919.
- ResearchGate. (n.d.). A list of kinases that are inhibited (>50%) by bosutinib and dasatinib as determined by in vitro profiling (continued).
- Wu, J., & Wang, L. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2726-2737.
- Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477-485.
- Gorse, A. D., & Fletcher, S. (2021). Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells. Leukemia Research, 110, 106689.
- ResearchGate. (n.d.). Molecular interactions of gefitinib with selected human off-targets; (A) mutant EGFR kinase domain.
- Amann, J., Kalyankrishna, S., Massion, P. P., Ohm, J. E., O'Bryan, J. P., Murray, D., ... & Johnson, D. H. (2005). Gefitinib (IRESSA)
- PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
- Patsnap Synapse. (2024). What is the mechanism of Gefitinib?
- PubMed Central. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 14. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Chloroquinoline Derivatives
Introduction: The Privileged Scaffold of 6-Chloroquinoline
In the landscape of medicinal chemistry, certain molecular frameworks consistently yield potent and selective therapeutic agents. The 6-chloroquinoline core is a prime example of such a "privileged scaffold".[1] This heterocyclic aromatic compound serves as a foundational building block for a multitude of bioactive molecules, demonstrating a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and antimalarial effects.[1][2]
The strategic placement of a chlorine atom at the 6-position is not a trivial substitution. This halogen atom significantly modulates the molecule's electronic properties and metabolic stability.[3] It can enhance binding affinity to biological targets through halogen bonding and improve crucial pharmacokinetic profiles, making the 6-chloroquinoline scaffold an attractive starting point for drug discovery and development.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-chloroquinoline derivatives, supported by experimental data and detailed protocols for their synthesis and evaluation.
Core Synthesis Strategies
The foundational 6-chloroquinoline core is typically synthesized via classic cyclization reactions. The Skraup synthesis, which involves reacting 4-chloroaniline with glycerol in the presence of an acid and an oxidizing agent, is a common and effective method.[1][4] Once the core is formed, derivatization can be achieved through various reactions, such as nucleophilic aromatic substitution at other positions or modifications of existing functional groups, to generate a library of analogues for SAR studies.[5][6]
Workflow for Synthesis and Derivatization
Caption: General workflow for synthesis and derivatization.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of 6-chloroquinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. This section compares the SAR across different therapeutic areas.
Anticancer Activity
6-Chloroquinoline derivatives have emerged as potent anticancer agents, primarily by targeting critical oncogenic signaling pathways and inducing programmed cell death (apoptosis).[7][8]
Mechanism of Action: A predominant mechanism involves the inhibition of kinase signaling cascades, particularly the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival and is frequently dysregulated in cancer.[1][7][9] The quinoline core can act as an ATP mimetic, competitively binding to the ATP-binding pocket of kinases.[1] Other derivatives function by intercalating with DNA, triggering cell cycle arrest and apoptosis.[10]
SAR Insights:
-
Position 2: Substitution with aryl groups, especially those containing electron-withdrawing or hydrogen-bonding moieties, can significantly enhance activity. For instance, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid displayed an 82.9% reduction in cellular growth against MCF-7 breast cancer cells.[10]
-
Position 4: The presence of a carboxylic acid at C4 is often associated with potent activity, likely due to its ability to form key interactions with biological targets.[10]
-
Linking Moiety: In derivatives where the 6-chloro-quinazolin moiety was linked to a 1,5-diaryl-1,4-pentadien-3-one system, specific substitutions on the aryl rings were critical for inducing apoptosis in MGC-803 and Bcap-37 cells.[11]
Caption: PI3K/Akt/mTOR pathway inhibited by a 6-chloroquinoline derivative.[9]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism/Key Feature | Reference |
| 3j | MCF-7 (Breast) | < 100 (82.9% growth reduction) | 2-(4-hydroxy-3-methoxyphenyl) derivative | [10] |
| 5a | MGC-803 (Gastric) | ~10 (31.7% apoptosis) | 1,5-diaryl-1,4-pentadien-3-one system | [11] |
| 5f | Bcap-37 (Breast) | ~10 (21.9% apoptosis) | 1,5-diaryl-1,4-pentadien-3-one system | [11] |
| 3b | HeLa (Cervical) | > 50 | 2-(3-bromophenyl) derivative | [10] |
Antimicrobial Activity
Derivatives of 6-chloroquinoline also exhibit significant activity against a range of bacterial and fungal pathogens.[1][12]
Mechanism of Action: A key mechanism for antibacterial action is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[1]
SAR Insights:
-
Position 2 & 3: The synthesis of hydrazone derivatives from 2-chloro-3-formyl-6-methylquinoline has yielded compounds with potent activity against Mycobacterium tuberculosis, with MIC values as low as 1.6 µg/mL.[12]
-
Hybrid Molecules: Hybrid molecules incorporating the 6-chloroquinoline scaffold with other antimicrobial pharmacophores, such as hydroxyimidazolium, have shown potent anti-staphylococcal activity (MIC of 2 µg/mL) and significant inhibition of M. tuberculosis.[13] The substitution pattern at C-6 was found to be crucial for the anti-mycobacterial effect.[13]
| Compound Class | Target Organism | MIC (µg/mL) | Key Structural Feature | Reference |
| Hydrazones | M. tuberculosis H37Rv | 1.6 - 6.25 | Derived from 2-chloro-6-methylquinoline | [12] |
| Hydroxyimidazolium Hybrid 7b | S. aureus | 2 | C-6 substitution on quinoline | [13] |
| Hydroxyimidazolium Hybrid 7b | M. tuberculosis H37Rv | 10 | C-6 substitution on quinoline | [13] |
| Quinolidene-rhodanines | M. tuberculosis H37Ra | 1.9 - 9.57 | Quinoline-rhodanine conjugate | [14] |
Antiviral and Antimalarial Activity
The quinoline core is famously associated with antimalarial drugs like chloroquine. The 6-chloro substitution is a key feature contributing to this activity and has also been explored for antiviral applications.[5][15]
SAR Insights (Antimalarial):
-
Position 6: Studies on 2-arylvinylquinolines have established a clear trend for the substituent at the C6 position, with potency improving in the order of H < OMe < F < Cl.[5] This highlights the critical role of the chlorine atom in enhancing antiplasmodial activity.[5]
SAR Insights (Antiviral):
-
A series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives showed potent anti-Hepatitis B Virus (HBV) activity.[16] The most promising compound exhibited an IC₅₀ of 0.010 mM against the secretion of hepatitis B surface antigen (HBsAg).[16]
-
Oxoquinoline derivatives have been identified as new agents against Herpes Simplex Virus 1 (HSV-1), with theoretical analysis suggesting that lower LUMO energy, higher polar surface area, and more hydrogen bond acceptor groups are important for antiviral activity.[17]
| Compound Class | Target | Potency | Key Structural Feature | Reference |
| 2-Arylvinylquinolines | P. falciparum (Dd2) | EC₅₀ = 28.6 - 80.7 nM | C6-substituent (Cl > F > OMe > H) | [5] |
| Quinolin-2(1H)-one deriv. | Hepatitis B Virus (HBsAg) | IC₅₀ = 0.010 mM | 6-chloro-4-(2-chlorophenyl) core | [16] |
| Quinolin-2(1H)-one deriv. | Hepatitis B Virus (DNA) | IC₅₀ = 0.045 mM | 6-chloro-4-(2-chlorophenyl) core | [16] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of a 6-chloroquinoline derivative and its biological evaluation.
Protocol 1: Synthesis of 6-Chloro-2-methylquinoline (Doebner-von Miller reaction)
This protocol is a variation of the Skraup synthesis and is a common method for producing 2-methylquinolines.
Causality: This reaction proceeds via a conjugate addition of an aniline to an α,β-unsaturated carbonyl compound, followed by acid-catalyzed cyclization and dehydrogenation. Using 4-chloroaniline specifically introduces the chlorine atom at the 6-position of the resulting quinoline ring.
Step-by-Step Methodology: [18]
-
Reaction Setup: In a round-bottom flask, combine 4-chloroaniline (15 g), paraldehyde (24 g), and concentrated hydrochloric acid (10 g).
-
Heating: Heat the mixture on a water bath for four hours. The flask should be fitted with a reflux condenser.
-
Work-up (Amine Removal): Dilute the cooled reaction mixture with water. Add a solution of sodium nitrite to remove any unreacted primary amine. Heat the solution gently on the water bath until the evolution of nitrogen oxides ceases.
-
Basification & Extraction: Make the solution alkaline with a sodium hydroxide solution. The product will often precipitate or form an oil.
-
Purification: Perform steam distillation to isolate the 6-chloro-2-methylquinoline. The product will distill with the steam and can be collected. Further purification can be achieved by recrystallization.
Protocol 2: Evaluation of Anticancer Activity (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Causality: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Caption: A standard workflow for the MTT cell viability assay.
Step-by-Step Methodology: [1][7]
-
Cell Seeding: Seed human cancer cells (e.g., MGC-803, MCF-7) into 96-well plates at a density of 3,000-5,000 cells per well in the appropriate culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS).[1][4] Allow cells to attach overnight at 37°C in a humidified 5% CO₂ atmosphere.[4]
-
Compound Treatment: Prepare serial dilutions of the 6-chloroquinoline test compounds in the culture medium. Remove the old medium from the wells and add the diluted compounds in triplicate. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours under the same culture conditions.[7]
-
MTT Addition: Add MTT solution (typically 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours, allowing for the formation of purple formazan crystals.[1][7]
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance of the plates at 490 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1]
Conclusion and Future Perspectives
The 6-chloroquinoline scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that the chlorine atom at the 6-position is a key determinant of biological activity, often enhancing potency across anticancer, antimicrobial, and antimalarial applications.[5] The specific nature and position of other substituents allow for fine-tuning of activity and selectivity.
Future research should focus on several key areas:[7]
-
Lead Optimization: Expanding libraries of 6-chloroquinoline derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidating the precise molecular interactions with biological targets to understand the basis of their activity and identify potential off-target effects.
-
In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy and safety profiles.
-
Combination Therapies: Investigating the potential synergistic effects of these derivatives when used in combination with existing therapeutic agents to overcome drug resistance and improve treatment outcomes.
The continued exploration of this privileged scaffold holds immense promise for the discovery of next-generation drugs to combat a wide range of human diseases.
References
- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (Source: PMC, URL: [Link])
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (Source: NIH, URL: [Link])
- Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents. (Source: PubMed, URL: [Link])
- Synthesis of derivatives of quinoline. (Source: SciSpace, URL: [Link])
- Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives.
- Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (Source: PubMed, URL: [Link])
- Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. (Source: DergiPark, URL: [Link])
- Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles: Polycyclic Aromatic Compounds. (Source: Taylor & Francis Online, URL: [Link])
- Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline | Request PDF.
- Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (Source: PubMed, URL: [Link])
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (Source: Taylor & Francis Online, URL: [Link])
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (Source: NIH, URL: [Link])
- Effects of 7‐chloroquinoline derivatives 6 and 12 on the cell cycle...
- Synthetic and medicinal perspective of quinolines as antiviral agents. (Source: PubMed Central, URL: [Link])
- In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. (Source: Annex Publishers, URL: [Link])
- Synthetic and medicinal perspective of quinolines as antiviral agents. (Source: PubMed, URL: [Link])
- Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (Source: MDPI, URL: [Link])
- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (Source: PMC, NIH, URL: [Link])
- Oxoquinoline derivatives: identification and structure-activity relationship (SAR) analysis of new anti-HSV-1 agents. (Source: PubMed, URL: [Link])
- Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents.
- synthetic-and-medicinal-perspective-of-quinolines-as-antiviral-agents. (Source: Ask this paper, URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. 6-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxoquinoline derivatives: identification and structure-activity relationship (SAR) analysis of new anti-HSV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quinoline Derivatives
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For quinoline derivatives, a class of compounds with significant therapeutic potential, robust and reliable analytical methods are essential for accurate quantification and characterization.[1] This guide provides an in-depth comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometric detection (UPLC-MS), for the analysis of a model quinoline derivative. We will delve into the principles of cross-validation, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and cross-validate analytical methods for this important class of compounds.
The Imperative of Cross-Validation
Before delving into the experimental details, it is crucial to understand the rationale behind cross-validation. In a regulated environment, analytical methods may be transferred between laboratories, instruments, or even updated over time. Cross-validation is the formal process of demonstrating that two or more analytical procedures are equivalent and produce comparable results. This ensures data consistency and reliability throughout the lifecycle of a drug product, a cornerstone of regulatory compliance as mandated by guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6][7] The objective is to provide scientific evidence that an analytical method is reliable and consistent before its routine use.[8][9]
The ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures, outlining the necessary parameters to be evaluated.[2][4][5][10][11][12] These parameters, including specificity, linearity, accuracy, precision, and robustness, form the basis of our comparative analysis.
Experimental Design: A Head-to-Head Comparison
To illustrate the cross-validation process, we will consider a hypothetical study comparing an established HPLC-UV method with a newly developed UPLC-MS method for the quantification of a representative quinoline derivative, "Quino-X," in a pharmaceutical formulation.
Diagram of the Cross-Validation Workflow
Caption: A typical workflow for the cross-validation of two analytical methods.
Experimental Protocols
The following protocols are detailed to provide a clear and reproducible methodology. The causality behind these choices is rooted in established practices for quinoline derivative analysis and adherence to regulatory expectations.[11][13]
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
This method represents a robust and widely adopted technique for routine quality control.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio. The acidic pH ensures the quinoline derivative is in its protonated form, leading to better peak shape and retention on the C18 stationary phase.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 245 nm, which corresponds to a high absorbance maximum for many quinoline structures.
-
Injection Volume: 20 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase to a final concentration within the linear range of the assay.
Method 2: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
This method offers higher throughput and greater selectivity, which is particularly advantageous for complex matrices or low-level impurity analysis.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) to leverage the high-pressure capabilities of the UPLC system for faster and more efficient separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: A linear gradient from 10% to 90% B over 3 minutes. This allows for the elution of a wider range of compounds with varying polarities.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode, as the basic nitrogen in the quinoline ring is readily protonated.
-
MS Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for Quino-X would be determined during method development.
Comparative Performance Data
The following tables summarize the hypothetical quantitative performance characteristics of the HPLC-UV and UPLC-MS methods for the analysis of Quino-X.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | UPLC-MS | Acceptance Criteria (Typical) |
| Linearity Range (µg/mL) | 1 - 100 | 0.1 - 50 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 0.01 | - |
| Limit of Quantitation (LOQ) (µg/mL) | 0.7 | 0.03 | - |
Table 2: Accuracy and Precision
| Concentration Level | Parameter | HPLC-UV | UPLC-MS | Acceptance Criteria (Typical) |
| Low QC (2 µg/mL) | Accuracy (% Recovery) | 99.5% | 101.2% | 85-115% |
| Precision (%RSD) | 1.8% | 1.5% | ≤ 15% | |
| Mid QC (50 µg/mL) | Accuracy (% Recovery) | 100.8% | 99.7% | 85-115% |
| Precision (%RSD) | 1.2% | 0.9% | ≤ 15% | |
| High QC (80 µg/mL) | Accuracy (% Recovery) | 99.1% | 100.5% | 85-115% |
| Precision (%RSD) | 1.1% | 0.8% | ≤ 15% |
In-Depth Analysis and Discussion
The cross-validation data reveals that both the HPLC-UV and UPLC-MS methods are suitable for the intended purpose of quantifying Quino-X. However, there are key differences in their performance that dictate their optimal applications.
The UPLC-MS method demonstrates superior sensitivity , with a significantly lower LOD and LOQ. This makes it the method of choice for applications requiring the measurement of trace amounts of the analyte, such as in pharmacokinetic studies or for the quantification of low-level impurities. The use of MRM in the UPLC-MS method also provides a higher degree of specificity , reducing the likelihood of interference from other components in the sample matrix.[14]
The HPLC-UV method, while less sensitive, exhibits excellent linearity, accuracy, and precision within its operational range.[15] Its robustness and the widespread availability of HPLC instrumentation make it a cost-effective and reliable choice for routine quality control and release testing where high sample concentrations are expected.
Statistical evaluation of the data is a critical step in cross-validation.[8][9] A Student's t-test can be used to compare the mean results obtained from both methods, while an F-test can compare the variances.[16][17] The goal is to demonstrate that there is no statistically significant difference between the results produced by the two methods.
Conclusion: A Symbiotic Approach to Analytical Excellence
The cross-validation of analytical methods for quinoline derivatives is not merely a regulatory hurdle but a scientific necessity to ensure data of the highest quality and integrity. This guide has demonstrated that both HPLC-UV and UPLC-MS are powerful techniques for the analysis of these compounds, each with its own set of advantages. The choice of method will ultimately depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the intended application. By understanding the principles of cross-validation and the performance characteristics of different analytical techniques, researchers and drug development professionals can confidently select and implement the most appropriate methods for their needs, ensuring the safety and efficacy of quinoline-based therapeutics.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma. [Link]
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. GMP Compliance. [Link]
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2023). European Medicines Agency. [Link]
- Statistical tools and approaches to validate analytical methods: methodology and practical examples. (2017). EDP Sciences. [Link]
- Validation of Analytical Procedures Q2(R2) - ICH. (2023).
- FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024).
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020). U.S.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma. [Link]
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022). GMP Compliance. [Link]
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2025). PharmaGuru. [Link]
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (2022). GSC Biological and Pharmaceutical Sciences. [Link]
- Statistical tools and approaches to validate analytical methods: methodology and practical examples - SciSpace. (2017). SciSpace. [Link]
- Objective criteria for statistical assessments of cross validation of bioanalytical methods. (2025). Taylor & Francis Online. [Link]
- Cross-Validations in Regulated Bioanalysis - IQVIA Labor
- Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PubMed Central. (2016).
- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. (2007).
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - NIH. (2023).
- Cross and Partial Validation. (2017). European Bioanalysis Forum. [Link]
- HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. SIELC Technologies. [Link]
- Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC - PubMed Central. (2022).
- Statistical Tools in Analytical Method Validation - Medikamenter Quality Services. (2025). Medikamenter Quality Services. [Link]
- Statistical Techniques for Method Validation in Analysis 2016expFINAL - Scribd. (2016). Scribd. [Link]
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed. [Link]
- Development and validation of an UPLC-MS/MS method for the therapeutic drug monitoring of oral anti-hormonal drugs in oncology - PubMed. (2019).
- Scoring values of quinoline derivatives. - ResearchGate. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. fda.gov [fda.gov]
- 8. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 9. scispace.com [scispace.com]
- 10. youtube.com [youtube.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 13. propharmagroup.com [propharmagroup.com]
- 14. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijsred.com [ijsred.com]
- 16. medikamenterqs.com [medikamenterqs.com]
- 17. scribd.com [scribd.com]
A Comparative Guide to the Biological Activity of Substituted Quinolines
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility in engaging with a multitude of biological targets. This guide provides an in-depth comparison of the biological activities of substituted quinolines, offering experimental data and mechanistic insights for researchers, scientists, and drug development professionals. We will explore the nuanced effects of substituent placement and nature on anticancer, antimicrobial, antimalarial, and anti-inflammatory activities, providing a framework for rational drug design.
The Quinoline Core: A Privileged Scaffold
The inherent chemical properties of the quinoline ring system, including its aromaticity, planarity, and the presence of a nitrogen atom capable of hydrogen bonding, make it an ideal foundation for the development of therapeutic agents. The ability to readily introduce a wide array of substituents at various positions on the quinoline nucleus allows for the fine-tuning of its physicochemical and pharmacological properties, leading to compounds with diverse and potent biological activities.[1][2][3][4][5]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Substituted quinolines have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][3][4] Their mechanisms of action are diverse and often depend on the specific substitution patterns.
Structure-Activity Relationship (SAR) in Anticancer Quinolines
The anticancer potency of quinoline derivatives is profoundly influenced by the nature and position of substituents. For instance, 2,4-disubstituted quinolines have shown excellent results by inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis.[1] The introduction of an aryl group at the 2-position is often associated with good anticancer activity.[6][7] Furthermore, the lipophilicity of the substituents can correlate with cytotoxic effects, with more lipophilic molecules generally exhibiting enhanced activity.[7]
Comparative Anticancer Activity of Substituted Quinolines
The following table summarizes the in vitro cytotoxic activity of various substituted quinoline derivatives against different cancer cell lines, providing a direct comparison of their potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 2-(3,4-methylenedioxyphenyl)-6-bromoquinoline | HeLa | 8.3 | [7] |
| Compound 2 | 2-(3,4-methylenedioxyphenyl)-6-chloroquinoline | PC3 | 31.37 | [7] |
| Compound 3 | Quinoline-chalcone hybrid | A549 | 1.91 | [8] |
| Compound 4 | Quinoline-chalcone hybrid | K-562 | 5.29 | [8] |
| Compound 5 | 4-anilino-6-(2-acetamido)quinazoline | MCF-7 | 3 | [9] |
Mechanistic Insights: Inhibition of EGFR Signaling
A key mechanism through which some quinoline derivatives exert their anticancer effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[10] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT/mTOR and Ras/Raf/MAPK pathways, promoting cell proliferation, survival, and metastasis.[11][12][13][14][15] Certain substituted quinolines can bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[8]
Caption: EGFR signaling pathway and its inhibition by substituted quinolines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Combating Bacterial Pathogens
Quinolone antibiotics, a class of synthetic antibacterial agents, have a quinoline core and are widely used to treat various bacterial infections.[2][5] Their efficacy is largely dependent on the substituents on the quinoline ring.
Structure-Activity Relationship (SAR) in Antimicrobial Quinolines
The antibacterial activity of quinolones is significantly influenced by substituents at the N-1, C-6, C-7, and C-8 positions. A fluorine atom at C-6 and a piperazine ring at C-7 are common features in many potent fluoroquinolones. The presence of a carboxylic acid moiety is also crucial for their activity.[2]
Comparative Antimicrobial Activity of Substituted Quinolines
The following table presents the Minimum Inhibitory Concentration (MIC) values of different quinoline derivatives against various bacterial strains.
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | Fluoroquinolone | E. coli | ≤0.25 | [2] |
| Levofloxacin | Fluoroquinolone | S. aureus | ≤0.5 | [16] |
| Hybrid 7b | Quinoline-based hydroxyimidazolium | S. aureus | 2 | [17] |
| Hybrid 7b | Quinoline-based hydroxyimidazolium | M. tuberculosis H37Rv | 10 | [17] |
| Compound 43a | Quinoline-based amino acid | E. coli | 0.62 | [2] |
Mechanistic Insights: Inhibition of DNA Gyrase and Topoisomerase IV
Quinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[16][18][19][20] These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.[19][21]
Caption: Inhibition of heme detoxification by antimalarial quinolines.
Experimental Protocol: In Vivo Antimalarial Efficacy Testing in Murine Models
-
Infection: Infect mice with a suitable Plasmodium species, such as P. berghei. [22][23]2. Drug Administration: Administer the test compounds to the infected mice via an appropriate route (e.g., oral gavage, subcutaneous injection) for a set number of days. [23]3. Parasitemia Monitoring: Monitor the percentage of infected red blood cells (parasitemia) in the mice by examining Giemsa-stained blood smears under a microscope.
-
Efficacy Assessment: Compare the parasitemia levels in the treated groups to those in an untreated control group to determine the efficacy of the compounds. [24][25][26]
Anti-inflammatory Activity: Modulating the Immune Response
Certain quinoline derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory signaling pathways.
Structure-Activity Relationship (SAR) in Anti-inflammatory Quinolines
The anti-inflammatory activity of quinolines can be influenced by various substituents. A systematic SAR analysis of substituted 4-quinolinamines identified derivatives with potent inhibitory effects on immunostimulatory CpG-oligodeoxynucleotides. [27]
Mechanistic Insights: Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a central mediator of inflammation. [28][29][30][31]In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. [28][31][32]Some substituted quinolines can inhibit this pathway, thereby reducing the production of inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by anti-inflammatory quinolines.
Conclusion
The quinoline scaffold remains a highly fruitful area of research in drug discovery. The diverse biological activities exhibited by its substituted derivatives underscore the importance of understanding the intricate structure-activity relationships that govern their therapeutic effects. This guide has provided a comparative overview of the anticancer, antimicrobial, antimalarial, and anti-inflammatory properties of substituted quinolines, supported by experimental data and mechanistic insights. By leveraging this knowledge, researchers can continue to design and develop novel quinoline-based therapeutics with enhanced potency and selectivity.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. [Source URL not available]
- Quinoline antimalarials: mechanisms of action and resistance. PubMed[Link]
- Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed[Link]
- Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. PubMed[Link]
- Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development. [Source URL not available]
- Mechanism of action of quinoline drugs.
- Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed[Link]
- DNA Gyrase as a Target for Quinolones. PMC - NIH[Link]
- EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC - NIH[Link]
- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. PMC - PubMed Central[Link]
- The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI[Link]
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry[Link]
- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI[Link]
- Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online[Link]
- Antibiotic sensitivity testing. Wikipedia[Link]
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online[Link]
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Source URL not available]
- The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Taylor & Francis Online[Link]
- Epidermal growth factor receptor (EGFR) signaling in cancer. PubMed[Link]
- Schematic representation of heme detoxification process of Plasmodium...
- Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. PubMed[Link]
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH[Link]
- Antimicrobial Susceptibility Testing. Apec.org[Link]
- Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. PMC - NIH[Link]
- DNA Gyrase Inhibitors -Quinolones,Fluoroquinolones. Slideshare[Link]
- Heme Detoxification Protein ( PfHDP) is essential for the hemoglobin uptake and metabolism in Plasmodium falciparum. PMC - NIH[Link]
- Targeting the EGFR signaling pathway in cancer therapy. PMC - PubMed Central[Link]
- Role of Heme Detoxification Protein in Plasmodium falciparum Heme Metabolism. Washington University in St. Louis Scholarly Repository[Link]
- 4-Substituted Quinolines: Structure Activity Rel
- EGFR signaling pathway in breast cancers.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing)[Link]
- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. [Source URL not available]
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central[Link]
- Quinoline derivatives with potential anticancer activity.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed[Link]
- Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model.
- Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS[Link]
- Susceptibility Testing. MSD Manual Professional Edition[Link]
- Inhibiting Plasmodium falciparum growth and heme detoxification pathway using heme-binding DNA aptamers. PNAS[Link]
- Review on Antimicrobial Activity of Quinoline. Human Journals[Link]
- The Nuclear Factor NF-κB Pathway in Inflamm
- efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. [Source URL not available]
- In vitro in vivo and models used for antimalarial activity. [Source URL not available]
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI[Link]
- Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria. Antimicrobial Agents and Chemotherapy - ASM Journals[Link]
- An all-in-one pipeline for the in vitro discovery and in vivo testing of Plasmodium falciparum malaria transmission blocking drugs. MalariaWorld[Link]
- (PDF) NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?.
- What are NF-κB inhibitors and how do they work?.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids | MDPI [mdpi.com]
- 18. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DNA Gyrase Inhibitors -Quinolones,Fluoroquinolones | PPTX [slideshare.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. mmv.org [mmv.org]
- 24. ajpp.in [ajpp.in]
- 25. journals.asm.org [journals.asm.org]
- 26. malariaworld.org [malariaworld.org]
- 27. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 32. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Validation of Antimicrobial Assays for Novel Quinolone Derivatives
For researchers, scientists, and drug development professionals, the emergence of novel quinoline derivatives represents a promising frontier in the fight against antimicrobial resistance. However, the journey from a promising compound to a clinically viable drug is paved with rigorous validation. This guide provides an in-depth comparison of antimicrobial assays, offering field-proven insights and the causal logic behind experimental choices to ensure the scientific integrity of your findings.
The Imperative of Robust Assay Validation
Before embarking on any antimicrobial screening, it is crucial to understand that the data generated will only be as reliable as the assays used. For novel quinoline derivatives, which may possess unique physicochemical properties, a one-size-fits-all approach to assay selection is inadequate. Proper validation, guided by standards from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is not merely a procedural formality; it is the bedrock of trustworthy and reproducible results.[1][2][3][4]
A Comparative Analysis of Primary Antimicrobial Assays
The three most widely recognized methods for determining the antimicrobial susceptibility of a compound are broth microdilution, agar dilution, and disk diffusion.[5] The choice of assay should be a deliberate one, informed by the specific characteristics of the novel quinoline derivative and the research question at hand.
Broth Microdilution
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[5][6] A serial dilution of the quinoline derivative is prepared in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized bacterial suspension.[5]
Causality of Choice: Broth microdilution is often considered the "gold standard" and is recommended by both EUCAST and CLSI for its quantitative and reproducible results.[3][5] It is particularly advantageous for novel compounds as it allows for the precise determination of the MIC value. This method is also amenable to high-throughput screening, a significant advantage in early-stage drug discovery.
Key Experimental Considerations:
-
Solubility: Novel quinoline derivatives may exhibit poor aqueous solubility. It is imperative to first determine the solubility of the compound in a solvent, such as dimethyl sulfoxide (DMSO), that is non-toxic to the test organism at the final concentration used.[7][8] A preliminary solubility test should always be performed.[9]
-
Colorimetric Interference: Some quinoline derivatives are colored and may interfere with traditional absorbance-based readings of bacterial growth. In such cases, the use of a redox indicator like resazurin can be a valuable alternative.[10][11] Resazurin changes color in response to metabolic activity, providing a clear visual endpoint.[10][11]
Agar Dilution
Principle: In this method, the quinoline derivative is incorporated into molten agar at various concentrations, which is then poured into petri dishes.[5] A standardized inoculum of the test organism is then spotted onto the surface of the agar plates.[5]
Causality of Choice: Agar dilution is a robust method for MIC determination and can be particularly useful for testing multiple bacterial strains simultaneously.[5] It can also be more suitable for certain fastidious organisms that grow better on solid media.
Key Experimental Considerations:
-
Compound Stability: The quinoline derivative must be heat-stable as it is mixed with molten agar (typically around 45-50°C). Thermal degradation of the compound would lead to an overestimation of the MIC.
-
Diffusion: Unlike disk diffusion, the compound is evenly distributed throughout the agar, which can be an advantage for poorly diffusing molecules.
Disk Diffusion (Kirby-Bauer Test)
Principle: Paper disks impregnated with a standardized amount of the quinoline derivative are placed on an agar plate that has been uniformly inoculated with the test organism. The compound diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone of inhibition around the disk is then measured.[12]
Causality of Choice: Disk diffusion is a simple, cost-effective, and widely used qualitative or semi-quantitative method.[5] It is excellent for preliminary screening of a large number of compounds to identify those with antimicrobial activity.
Key Experimental Considerations:
-
Diffusion and Solubility: The results of this assay are highly dependent on the diffusion characteristics and solubility of the compound in the agar.[12] A poorly soluble or large molecule may not diffuse well, resulting in a small or non-existent zone of inhibition, even if the compound is potent. This can lead to false-negative results.
-
Standardization: The amount of compound impregnated onto the disk must be carefully standardized to ensure reproducible results.
Comparative Summary of Assay Performance
| Parameter | Broth Microdilution | Agar Dilution | Disk Diffusion |
| Result Type | Quantitative (MIC) | Quantitative (MIC) | Qualitative/Semi-quantitative |
| Throughput | High | Medium | High |
| Compound Requirement | Low | Medium | Low |
| Suitability for Poorly Soluble Compounds | Good (with appropriate solvent) | Moderate (risk of precipitation) | Poor (diffusion dependent) |
| Influence of Compound Color | Can interfere (mitigated by redox indicators) | Less interference | No interference |
| Standardization | CLSI/EUCAST standards available | CLSI/EUCAST standards available | CLSI/EUCAST standards available |
Detailed Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system, incorporating controls at each critical step to ensure the trustworthiness of the results.
Materials:
-
Novel quinoline derivative
-
Appropriate solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology:
-
Preparation of the Quinolone Stock Solution: Dissolve the quinoline derivative in a minimal amount of a suitable solvent to create a high-concentration stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the quinoline stock solution in CAMHB across the wells of a 96-well plate. Leave the last two wells for positive (growth) and negative (sterility) controls.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This should be further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well (except the negative control) with the prepared bacterial suspension. The negative control well receives only sterile CAMHB. The positive control well contains the bacterial suspension without the quinoline derivative.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.
Differentiating Bactericidal vs. Bacteriostatic Activity
Determining the MIC alone is insufficient to fully characterize a novel antimicrobial. It is crucial to distinguish between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity.[12] This is achieved by determining the Minimum Bactericidal Concentration (MBC).
Experimental Workflow for MIC and MBC Determination
Caption: Decision tree for antimicrobial assay selection.
Conclusion
The validation of antimicrobial assays for novel quinoline derivatives is a multifaceted process that demands a deep understanding of the underlying scientific principles and a meticulous approach to experimental design. By carefully considering the physicochemical properties of the compound, adhering to established guidelines, and incorporating robust controls, researchers can generate high-quality, reliable data that will stand up to scientific scrutiny and pave the way for the development of the next generation of antimicrobial agents.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). MDPI.
- Mechanism of Quinolone Action and Resistance. (2014). National Institutes of Health.
- Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. (2012). National Institutes of Health.
- How do you test antimicrobial activity, if your material is insoluble in water? (2015). ResearchGate.
- A New Colorimetric Method for Rapid Detection of Antibiotic Resistance in Escherichia coli Isolates. (2022). Brieflands.
- Quinolone antimicrobial agents: mechanism of action and resistance development. (1989). PubMed.
- EUCAST: EUCAST - Home. (n.d.). EUCAST.
- Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. (2024). ASM Journals.
- Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (2016). National Institutes of Health.
- Natural Compounds with Antimicrobial Properties in Cosmetics. (2022). MDPI.
- Mechanism of Quinolone Action and Resistance. (2014). ACS Publications.
- CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). CLSI.
- A colorimetric assay for rapid screening of antimicrobial peptides. (2003). PubMed.
- Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. (2023). ResearchGate.
- Chemistry and Mechanism of Action of the Quinolone Antibacterials. (2016). ResearchGate.
- Antimicrobial Activity and Resistance: Influencing Factors. (2017). National Institutes of Health.
- How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate.
- Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. (2001). Oxford Academic.
- Hypersensitive colorimetric assay based on microbial inhibition for the detection of multiple antibiotics. (2025). ResearchGate.
- Investigation of the antimicrobial properties of natural compounds against drug-resistant bacteria. (n.d.). Blazingprojects.
- Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. (2024). National Institutes of Health.
Sources
- 1. Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EUCAST: EUCAST - Home [eucast.org]
- 3. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Antioxidant Activity of Quinoline Derivatives
Introduction: The Quinoline Scaffold in Redox Biology
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Their biological versatility is vast, with established roles as antimalarial, anticancer, and anti-inflammatory agents.[4][5][6] An emerging and compelling area of research is the antioxidant potential of this heterocyclic system. Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous chronic diseases.[1][2] Consequently, compounds that can mitigate oxidative damage are of significant interest in drug development.[7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably benchmark the antioxidant activity of novel quinoline derivatives. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring that the data generated is not only accurate but also mechanistically insightful. We will focus on the most common and robust in vitro assays—DPPH, ABTS, and FRAP—providing detailed, self-validating protocols and a comparative analysis of their principles and limitations.
Pillar 1: The Chemical Mechanisms of Antioxidant Action
Before any meaningful benchmarking can occur, it is critical to understand the primary mechanisms by which antioxidants neutralize free radicals. For phenolic and heterocyclic compounds like many quinoline derivatives, these actions predominantly fall into two categories: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[8][9]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (ArO•).[9][10] The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H or N-H bond. ArOH + R• → ArO• + RH
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-).[8] This is often followed by proton loss (Proton-Coupled Electron Transfer or PCET) to yield the stable antioxidant radical. The ionization potential of the antioxidant is a key determinant in this pathway. ArOH + R• → ArOH•+ + R:-
It is important to note that many assays operate through a combination of these mechanisms.[11] Understanding which mechanism an assay favors is crucial for interpreting the structure-activity relationship (SAR) of the quinoline derivatives being tested.
Pillar 2: Core Spectrophotometric Assays for Comparative Benchmarking
A multi-assay approach is fundamental for a robust assessment of antioxidant capacity. Relying on a single method can provide a skewed perspective, as different assays have varying sensitivities to steric hindrance, pH, and solvent polarity, and favor different reaction mechanisms.[11][12][13][14]
The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is one of the most widely used methods due to its simplicity, speed, and the stability of the DPPH radical.[15][16]
-
Principle: DPPH is a stable, deep violet-colored organic nitrogen radical.[16][17] When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to DPPH-H (diphenylpicrylhydrazine), a pale yellow or colorless molecule.[15][16] This decolorization is measured spectrophotometrically at approximately 517 nm and is directly proportional to the radical scavenging activity of the compound.[15][16][17]
-
Causality & Insights: The DPPH radical is sterically hindered, which means it may not be accessible to larger antioxidant molecules. This assay is known to proceed via a mixed HAT and SET mechanism.[11] Therefore, a compound showing high activity in this assay is likely an effective hydrogen/electron donor with a relatively accessible active site.
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is highly versatile and can be used to measure the antioxidant activity of both hydrophilic and lipophilic compounds.[18]
-
Principle: ABTS is oxidized with a strong oxidizing agent, such as potassium persulfate, to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore.[18][19] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance, typically measured at 734 nm, is proportional to the antioxidant's activity.[18][20]
-
Causality & Insights: The ABTS radical is not sterically hindered, making it reactive with a broader range of compounds compared to DPPH. This assay is predominantly based on the SET mechanism.[7][11] Comparing results between DPPH and ABTS can provide initial clues about the structure and mechanism of the quinoline derivative. For instance, a bulky molecule that is a good electron donor might show high activity in the ABTS assay but lower activity in the DPPH assay. The ABTS assay is also less prone to interference from colored compounds.
The FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay directly measures the ability of a compound to reduce a ferric iron (Fe³⁺) complex to its ferrous (Fe²⁺) form, rather than its radical scavenging capacity.
-
Principle: The assay uses a reagent containing a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. At a low pH (typically 3.6), antioxidants in the sample reduce the Fe³⁺ to Fe²⁺.[21][22] This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, with an absorbance maximum around 593 nm.[23] The change in absorbance is proportional to the total reducing power of the sample.
-
Causality & Insights: The FRAP assay is a pure SET-based method.[11] It measures the ability of a compound to donate an electron. It is a simple, rapid, and cost-effective assay.[21] However, it does not measure the activity against reactive radical species and is performed at a non-physiological pH, which may not reflect biological conditions. Compounds that chelate iron may also give a positive result.
Pillar 3: Self-Validating Experimental Protocols
Reproducibility is the hallmark of trustworthy science. The following protocols are designed to be robust and include critical control steps.
Experimental Workflow Overview
The general workflow for these spectrophotometric assays is consistent and can be visualized as follows:
Caption: General workflow for spectrophotometric antioxidant assays.
Detailed Protocol 1: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve in 100 mL of methanol.[16] Store this solution in an amber bottle at 4°C. It should be prepared fresh.
-
Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve the quinoline derivative in an appropriate solvent (e.g., methanol, DMSO).
-
Standard Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of a standard antioxidant like Ascorbic Acid or Trolox in the same solvent.[15]
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and standard in the microplate (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Add 100 µL of each dilution to respective wells.
-
Add 100 µL of the DPPH working solution to all wells.
-
Control Well: Contains 100 µL of solvent and 100 µL of DPPH solution.
-
Blank Well: Contains 100 µL of solvent and 100 µL of methanol (to zero the spectrophotometer).
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[17][19]
-
Measure the absorbance at 517 nm using a microplate reader.[16]
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula:[15] % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Plot the % scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.[24]
-
Detailed Protocol 2: ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[18]
-
ABTS•+ Working Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[25][26] This generates the radical.
-
Before the assay, dilute the ABTS•+ working solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[19]
-
-
Assay Procedure:
-
Add 20 µL of various concentrations of the quinoline derivative or standard (Trolox is the common standard) to the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ working solution to each well.
-
Control Well: Contains 20 µL of solvent and 180 µL of ABTS•+ solution.
-
Incubate at room temperature for 7 minutes.[19]
-
Measure the absorbance at 734 nm.[18]
-
-
Calculation:
-
Calculate the percentage of inhibition using the same formula as for the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the activity of the test compound is expressed as µM of Trolox equivalents.[18]
-
Detailed Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Working Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[21] Prepare this solution fresh and warm it to 37°C before use.[21][27]
-
-
Assay Procedure:
-
Calculation:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
The FRAP value of the sample is determined from this standard curve and is typically expressed as µM of Fe(II) equivalents.
-
Comparative Analysis and Structure-Activity Relationships (SAR)
Benchmarking is incomplete without comparing the performance of novel derivatives to known standards and interpreting the data in the context of their chemical structures.
Data Presentation: A Comparative Table
All quantitative data should be summarized for easy comparison. The IC₅₀ (for DPPH/ABTS) and FRAP values (in µM Fe(II) equivalents) are the key metrics.
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP Value (µM Fe(II) Eq.) |
| Quinoline Derivative 1 | Experimental Value | Experimental Value | Experimental Value |
| Quinoline Derivative 2 | Experimental Value | Experimental Value | Experimental Value |
| 8-Hydroxyquinoline | Literature Value | Literature Value | Literature Value |
| Ascorbic Acid (Standard) | ~26-50 | ~30-60 | High |
| Trolox (Standard) | ~40-60 | ~15-30 | High |
Note: Standard values can vary based on exact assay conditions. It is crucial to run standards alongside test compounds.
Interpreting the Data: Structure-Activity Relationship (SAR)
The true scientific value is derived from linking chemical structure to antioxidant function. For quinoline derivatives, several structural features are known to influence activity:
-
Hydroxyl (-OH) Groups: The presence and position of hydroxyl groups are critical.[24] Phenolic hydroxyl groups, particularly at positions that allow for the stabilization of the resulting radical through resonance, significantly enhance antioxidant activity.[7][8][24] For instance, 8-hydroxyquinoline is a well-known antioxidant and metal chelator.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), amino (-NH₂), and alkyl groups can increase the electron density on the aromatic ring, making it easier to donate an electron or hydrogen atom, thus enhancing activity.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens can decrease antioxidant activity by reducing the electron density of the ring system.
-
Steric Hindrance: Bulky substituents near the active hydroxyl or amine group can impede its interaction with free radicals, especially the sterically hindered DPPH radical.[4]
Caption: Key structure-activity relationships for antioxidant quinolines.
Conclusion
Benchmarking the antioxidant activity of quinoline derivatives requires a methodologically sound and intellectually rigorous approach. By employing a panel of assays (DPPH, ABTS, and FRAP), researchers can gain a multi-faceted view of a compound's potential, probing both its hydrogen/electron donating and reducing capabilities. The true scientific insight, however, comes from correlating this quantitative data with the molecule's structural features. This structure-activity relationship analysis is not only essential for understanding the current set of derivatives but is also the engine that drives the rational design of the next generation of more potent antioxidant drug candidates. This guide provides the foundational framework to ensure that such research is conducted with precision, reproducibility, and a clear understanding of the underlying chemical principles.
References
- Shahidi, F., & Zhong, Y. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. J Food Biochem, 44(9), e13394. [Link]
- Andrés, A. I., Cavia-Saiz, M., & Muñiz, P. (2023). Mechanisms of action by which phenolic compounds present antioxidant activity. Antioxidants, 12(3), 672. [Link]
- Salehi, B., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules, 28(6), 2635. [Link]
- León-González, A. J., et al. (2024). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. Antioxidants, 13(1), 108. [Link]
- Permatasari, L., et al. (2022). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Pharmaceutical Sciences Asia, 49(5), 415-423. [Link]
- Böhmdorfer, S., et al. (2025). Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. ACS Fall 2025.[Link]
- Hotfiel, T., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 883495. [Link]
- Stankovic, M. S., et al. (2012). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmaceutical Chemistry Journal, 46, 495-499. [Link]
- G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences.[Link]
- Boulebd, H., et al. (2010). Quinolines Antioxydant Activity Structure Activity Relation-Ship. World Journal of Chemistry, 5(2), 115-118. [Link]
- Puskullu, M. O., Tekiner, B., & Suzen, S. (2013). Recent Studies of Antioxidant Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 13(3), 365-372. [Link]
- Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- Puskullu, M. O., Tekiner, B., & Suzen, S. (2013). Recent Studies of Antioxidant Quinoline Derivatives.
- Shah, P., & Modi, H. (2015). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity.
- ResearchGate. (n.d.). Scoring values of quinoline derivatives.
- Shah, P., & Modi, H. (2015). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. Semantic Scholar.[Link]
- Püsküllü, M. O., Tekiner, B., & Suzen, S. (2013). Recent studies of antioxidant quinoline derivatives. Mini reviews in medicinal chemistry, 13(3), 365–372. [Link]
- Ultimate Treat. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
- Thaipong, K., et al. (2006). Comparison of ABTS, DPPH, FRAP and ORAC assays for estimating antioxidant activity from guava fruit extracts. ScienceOpen.[Link]
- Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie.[Link]
- Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Scribd.[Link]
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. [Link]
- Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.[Link]
- Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422. [Link]
- Saravanan, K., et al. (2023). Evaluation of Free Radical Quenching Ability of Quinoline Acids through in vitro and Theoretical Studies. Asian Journal of Chemistry, 35(8), 1985-1994. [Link]
- Hossaini, Z., et al. (2022). Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Journal of Applied Chemical Research, 16(4), 8-27. [Link]
- Maciążek-Jurczyk, M., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 23(21), 13328. [Link]
- G-Biosciences. (n.d.). FRAP Antioxidant Assay. G-Biosciences.[Link]
- Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method). Elabscience.[Link]
- Ajani, O. O., et al. (2021). Selected quinoline derivatives with anti-oxidant activity.
- Herrera-Mayorga, V., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(15), 5831. [Link]
Sources
- 1. Recent Studies of Antioxidant Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies of antioxidant quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idosi.org [idosi.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 8. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins - American Chemical Society [acs.digitellinc.com]
- 12. aggie-horticulture.tamu.edu [aggie-horticulture.tamu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DPPH Radical Scavenging Assay [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ultimatetreat.com.au [ultimatetreat.com.au]
- 22. assaygenie.com [assaygenie.com]
- 23. cosmobiousa.com [cosmobiousa.com]
- 24. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scribd.com [scribd.com]
- 26. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 27. file.elabscience.com [file.elabscience.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Quinoline-Based Inhibitors
Introduction: The Enduring Significance of the Quinoline Scaffold and the Power of In-Silico Prediction
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in the realm of medicinal chemistry.[1] Its versatile nature allows for extensive functionalization, giving rise to a vast library of derivatives with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2] Quinoline-based compounds have been successfully developed into approved drugs, underscoring their therapeutic importance.[3] A significant number of these derivatives exert their effects by inhibiting key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[1][4][5]
In the modern drug discovery landscape, computational methods, particularly molecular docking, have become indispensable tools.[6] Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into the binding mode and affinity.[7] This in-silico approach accelerates the identification of promising lead compounds, significantly reducing the time and cost associated with traditional high-throughput screening.[8] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative framework for conducting molecular docking studies of quinoline-based inhibitors, grounded in scientific integrity and practical expertise.
Pillar I: The 'Why' Before the 'How' - Foundational Principles of Molecular Docking
Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor) at the atomic level.[6] The process is governed by two key components: a sampling algorithm and a scoring function.
-
Sampling Algorithms: These algorithms explore the vast conformational space of the ligand and its possible orientations within the receptor's binding site. Popular algorithms include genetic algorithms (as used in AutoDock) and gradient-based optimization methods (as in AutoDock Vina).[7] The goal is to identify the most stable binding pose, often referred to as the docked conformation.
-
Scoring Functions: Once a pose is generated, a scoring function estimates the binding affinity, typically expressed as a negative value in kcal/mol.[9] A more negative score generally indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity.[9][10] These functions are mathematical models that approximate the free energy of binding by considering various intermolecular interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.[11]
It is crucial to understand that different docking programs utilize distinct algorithms and scoring functions, which can lead to variations in results.[6] Therefore, consistency in the choice of software and parameters is paramount for a valid comparative study.
Pillar II: A Self-Validating System - The Experimental Protocol for Comparative Docking
The trustworthiness of any computational study hinges on a robust and well-validated methodology. The following protocol outlines a self-validating workflow for the comparative docking of quinoline-based inhibitors.
Step 1: Target Selection and Preparation - Laying the Foundation
The initial and most critical step is the selection of a relevant biological target. For this guide, we will consider the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-established target for many quinoline-based anticancer agents.[1][12]
-
Rationale: The choice of a target with a known co-crystallized ligand in the Protein Data Bank (PDB) is essential for validating the docking protocol.
-
Protocol:
-
Obtain the Crystal Structure: Download the 3D crystal structure of the target protein from the PDB (e.g., PDB ID: 4I2P for HIV Reverse Transcriptase, a target for some quinoline derivatives, or a relevant EGFR structure).[2][13]
-
Protein Preparation:
-
Remove all non-essential water molecules and heteroatoms from the PDB file. Some water molecules might be critical for ligand binding and should be retained if they are known to form bridging interactions.[14]
-
Add polar hydrogen atoms and assign appropriate atom types and charges using software like AutoDockTools or the protein preparation wizard in Schrödinger's Maestro.
-
Repair any missing residues or atoms if necessary.
-
-
Step 2: Ligand Selection and Preparation - Defining the Chemical Space
For a comparative study, a set of quinoline derivatives with known experimental activities (if available) should be selected. This allows for the correlation of in-silico results with in-vitro data. A known standard inhibitor should also be included for comparison.[15]
-
Protocol:
-
Ligand Sketching and Optimization: Draw the 2D structures of the quinoline derivatives using chemical drawing software and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy conformation before docking.
-
Torsion Angle Definition: Define the rotatable bonds in the ligands to allow for conformational flexibility during the docking process.
-
Step 3: The Choice of Docking Engine - Selecting the Right Tool
Several well-established molecular docking software packages are available, each with its strengths and weaknesses.[6] For this guide, we will focus on AutoDock Vina, a widely used, open-source program known for its speed and accuracy.[7] Other popular choices include GLIDE (Schrödinger), GOLD, and LeDock.[6]
Step 4: The Crucial Validation Step - Ensuring Protocol Reliability
Before docking the quinoline derivatives, the docking protocol must be validated to ensure it can reproduce the experimentally observed binding mode.[14][16]
-
Rationale: This step builds confidence in the ability of the chosen parameters to accurately predict the binding of novel ligands.
-
Protocol: Re-docking
-
Extract the co-crystallized ligand from the prepared protein structure.
-
Dock the extracted ligand back into the binding site of the protein using the defined docking parameters.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original co-crystallized pose.[10] An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[14][17]
-
Step 5: Execution of the Comparative Docking Study
Once the protocol is validated, the set of prepared quinoline-based inhibitors can be docked into the target's active site.
-
Protocol:
-
Grid Box Generation: Define a grid box that encompasses the entire binding site of the target protein. The grid box defines the search space for the ligand docking.
-
Docking Execution: Run the docking simulations for each quinoline derivative using the validated parameters.
-
Pose Selection: For each ligand, the docking software will generate multiple binding poses with corresponding docking scores. The pose with the most negative binding energy is typically considered the most favorable.[9]
-
Below is a Graphviz diagram illustrating the comprehensive workflow for a comparative molecular docking study.
Caption: A flowchart of the comparative molecular docking workflow.
Pillar III: Data-Driven Insights - Presentation and Interpretation of Results
Quantitative Data Summary
Summarizing the quantitative data in a clear, tabular format is essential for easy comparison.
| Quinoline Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Number of H-Bonds |
| Compound A | -9.8 | Met793, Lys745 | 2 |
| Compound B | -8.5 | Leu718, Val726 | 1 |
| Compound C | -10.2 | Met793, Cys797, Asp855 | 3 |
| Standard Inhibitor | -9.5 | Met793, Lys745 | 2 |
Qualitative Analysis of Binding Poses
Beyond the numbers, a visual inspection of the docked poses is crucial for understanding the nature of the protein-ligand interactions.[11][18]
-
Hydrogen Bonds: Identify the specific amino acid residues that form hydrogen bonds with the quinoline derivatives. The presence of multiple hydrogen bonds often signifies a stronger interaction.[10]
-
Hydrophobic Interactions: Note the non-polar residues that interact with the aromatic rings of the quinoline scaffold.
-
Pi-Pi Stacking: The quinoline ring system can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Structure-Activity Relationship (SAR) Analysis
By comparing the docking results of different quinoline derivatives, one can establish a Structure-Activity Relationship (SAR).[15] For instance, if Compound C, with an additional functional group, shows a better docking score and forms an extra hydrogen bond with Asp855 compared to Compound A, it suggests that this modification is beneficial for binding affinity. This information is invaluable for guiding the design of more potent inhibitors.[19][20]
The following Graphviz diagram illustrates a simplified signaling pathway that can be inhibited by quinoline-based compounds.
Caption: Inhibition of the EGFR signaling pathway by a quinoline-based inhibitor.
Discussion: Navigating the Nuances and Limitations
While molecular docking is a powerful tool, it is essential to acknowledge its limitations. The scoring functions are approximations of the binding free energy and do not always perfectly correlate with experimental binding affinities.[11] Furthermore, docking studies typically use rigid protein structures, which does not account for the inherent flexibility of proteins in a biological system.
Therefore, the results of a docking study should be viewed as predictive models that can guide experimental work. Promising candidates identified through in-silico screening should be synthesized and evaluated in in-vitro and in-vivo assays to confirm their biological activity.
Conclusion: A Synergy of Computation and Experiment
Comparative docking studies provide a rational and efficient framework for the exploration of quinoline-based inhibitors. By adhering to a rigorous and validated protocol, researchers can gain valuable insights into the molecular basis of ligand recognition and guide the design of novel therapeutic agents. The synergy between computational prediction and experimental validation is the cornerstone of modern, successful drug discovery programs.
References
- ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]
- ResearchGate. (2023). Interpretation of Molecular docking results?[Link]
- Saha, B. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]
- ResearchGate. (2015).
- Afzal, O., et al. (2015). A comprehensive review on current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry. [Link]
- The Scripps Research Institute. (n.d.). AutoDock. [Link]
- Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
- Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. [Link]
- Daoui, O., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules. [Link]
- Bioinformatics. (n.d.). Drug Discovery - Software. [Link]
- Cilibrizzi, A., et al. (2020).
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
- Sotriffer, C., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- Reddit. (2024).
- SAMSON Blog. (n.d.). Making Protein-Ligand Docking Results Easier to Interpret. [Link]
- American Chemical Society. (2025).
- ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). [Link]
- American Chemical Society. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. [Link]
- PubMed. (2025).
- PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. [Link]
- SciSpace. (2022). QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum m. [Link]
- ResearchGate. (n.d.). (PDF) Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]
- Semantic Scholar. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]
- Jain, P., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure. [Link]
- ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]
- Semantic Scholar. (2023).
- PubMed Central. (2025).
- ResearchGate. (n.d.). Some examples of quinoline-based approved drugs. [Link]
- ResearchGate. (2017). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 7. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 12. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. echemi.com [echemi.com]
- 17. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Making Protein-Ligand Docking Results Easier to Interpret – SAMSON Blog [blog.samson-connect.net]
- 19. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating the Selectivity of Quinoline-3-Carboxylic Acids for Cancer Cells
The ultimate goal in oncology drug development is the selective eradication of malignant cells while preserving healthy tissue. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cancer cell selectivity of a promising class of compounds: quinoline-3-carboxylic acids. We will move beyond simple cytotoxicity assays to build a robust, multi-faceted evaluation workflow, explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives, particularly quinoline-3-carboxylic acids, have demonstrated significant antiproliferative activity.[2] However, potent cytotoxicity alone is insufficient. The true therapeutic potential lies in selectivity, a parameter we will dissect and quantify in this guide.
The Rationale for Selectivity: Exploiting the Tumor Microenvironment
A key strategy for achieving selectivity involves exploiting the physiological differences between cancerous and normal tissues. Cancer cells exhibit altered metabolism, often leading to a more acidic tumor microenvironment compared to healthy tissues. This phenomenon provides a unique opportunity for targeted drug delivery.
One study highlighted that modifying the pKa value of quinoline-3-carboxylic acid derivatives can enhance their selectivity.[3][4] By designing compounds that exist in a less ionized, more membrane-permeable state in the acidic environment of a tumor, we can facilitate preferential uptake by cancer cells.[3][4] This reduces the drug's distribution in non-cancerous cells, thereby minimizing off-target toxicity.[3][4]
Mechanisms of Anticancer Activity
Understanding how these compounds induce cell death is critical. Quinoline-3-carboxylic acids exert their effects through various mechanisms, including the inhibition of key enzymes and the induction of programmed cell death (apoptosis).
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): Certain quinoline-4-carboxylic acids are known inhibitors of DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway.[5][6] Cancer cells, with their high proliferation rates, are heavily reliant on this pathway for DNA and RNA synthesis.[6] By blocking DHODH, these compounds starve cancer cells of essential building blocks, leading to cell growth arrest.[6] The carboxylic acid group at the C-3 or C-4 position is often crucial for this activity, forming key interactions within the enzyme's binding pocket.[5][6]
-
Induction of Apoptosis: Many quinoline derivatives trigger the intrinsic apoptosis pathway.[1] This involves disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, ultimately resulting in controlled cell death.[7]
Below is a conceptual diagram illustrating the inhibition of the de novo pyrimidine biosynthesis pathway.
Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH).
Comparative Analysis of Representative Derivatives
The true measure of selectivity comes from quantitative comparison. By testing compounds against both cancer cell lines and normal, non-cancerous cell lines, we can calculate a Selectivity Index (SI). The SI is a critical metric, defined as the ratio of the IC50 (half-maximal inhibitory concentration) in normal cells to the IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
For instance, a study on 2,4-disubstituted quinoline-3-carboxylic acid derivatives demonstrated their selective potency.[3] The data below summarizes the performance of two such compounds against breast cancer (MCF-7), leukemia (K562), and non-cancerous embryonic kidney (HEK293) cell lines.[3][4]
| Compound | Target Cell Line | Cell Type | IC50 (µM)[3] | Selectivity Index (SI) |
| Compound 2f | MCF-7 | Breast Cancer | 1.12 | 10.31 |
| K562 | Leukemia | 1.89 | 6.11 | |
| HEK293 | Normal | 11.55 | - | |
| Compound 2l | MCF-7 | Breast Cancer | 1.34 | 10.13 |
| K562 | Leukemia | 2.11 | 6.44 | |
| HEK293 | Normal | 13.58 | - |
Note: SI = IC50 (HEK293) / IC50 (Cancer Cell Line).
Experimental Blueprint for Assessing Selectivity
A robust evaluation requires a systematic, multi-step approach. The following workflow provides a self-validating system, moving from broad cytotoxicity screening to a more nuanced confirmation of the cell death mechanism.
Caption: A systematic workflow for evaluating drug selectivity.
Phase 1: Cytotoxicity Profiling (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[8][9] It measures the metabolic activity of cells, which is an indicator of their viability and proliferation rate.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The intensity of this color is directly proportional to the number of living cells.[8]
Detailed Protocol:
-
Cell Seeding:
-
Culture cancer cell lines (e.g., MCF-7) and a normal cell line (e.g., HEK293) in their respective appropriate media.[10]
-
Trypsinize and count the cells. Seed cells into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline-3-carboxylic acid derivatives in culture medium.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8][11]
-
Following the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C.[12] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC50 value for each cell line.
-
Phase 2: Confirming Apoptosis (Annexin V/PI Flow Cytometry)
Once a compound demonstrates selective cytotoxicity, the next logical step is to confirm the mechanism of cell death. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis via flow cytometry.
Causality: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein with a high affinity for PS and, when fluorescently labeled (e.g., with FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is lost, allowing for differentiation between cell death stages.[13][14]
Detailed Protocol:
-
Cell Treatment and Collection:
-
Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize, and combine with the supernatant to ensure all apoptotic cells are collected.[13][15]
-
-
Cell Washing:
-
Staining:
-
Flow Cytometry Analysis:
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (rare).
-
By following this comprehensive guide, researchers can systematically evaluate the selectivity of quinoline-3-carboxylic acids, generating robust and reliable data that is crucial for advancing promising candidates in the drug discovery pipeline.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Maheandera, M., & Tewari, D. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716.
- Purohit, P., & Mittal, R. K. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1717-1727.
- Genovese, F., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410.
- de Souza, M. V. N., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 30(22), 5011.
- Zadroga, M., et al. (2018). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 28(15), 2545-2551.
- Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 42(6), 1147-1154.
- Kaczor, A. A., et al. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6).
- Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- ScienceDirect. (2025). Normal cell line: Significance and symbolism.
- Al-Ostath, A. I., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4966.
- Wang, Z., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (109), 53748.
- Al-Ostath, A., et al. (2021). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Molecules.
- QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.
- Pharmatest Services. (n.d.). Cancer cell assays in vitro.
- ResearchGate. (n.d.). Synthesis of quinoline-3-carboxylate derivative 21-R.
- Labcorp. (n.d.). Cell lines for cancer list.
- Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1262, 133038.
- Martin, C. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17737–17745.
- Janardhanan, J., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity.
- Semantic Scholar. (n.d.). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.
- Ramesh, A., et al. (2016). Assays Used in vitro to Study Cancer Cell Lines. Life Science Research.
- Synthego. (2025). Cancer Cell Lines and How CRISPR is Transforming Cancer Research.
- Singh, H., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Medicinal Chemistry, 16(7), 996-1006.
- CancerTools.org. (n.d.). Cell lines for use in cancer research.
- Bitesize Bio. (n.d.). Top 5 of the Most Commonly Used Cell Lines.
- Neuroquantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review.
- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLoS One, 14(8), e0220883.
- Kumar, A., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic Chemistry, 112, 104938.
Sources
- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. atcc.org [atcc.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]
The Architect's Blueprint: A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Quinoline Derivatives
In the landscape of modern drug discovery, the quinoline scaffold stands as a "privileged structure," a versatile framework that has given rise to a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral effects.[1][2][3][4] The journey from a promising quinoline derivative to a clinically effective drug is, however, fraught with challenges, demanding a rational and efficient design strategy. This is where Quantitative Structure-Activity Relationship (QSAR) modeling emerges as an indispensable tool. By correlating the physicochemical properties of molecules with their biological activities, QSAR provides a predictive framework that guides the synthesis of more potent and selective drug candidates, ultimately saving time and resources.[5][6]
This guide offers an in-depth comparison of various QSAR models applied to different classes of quinoline derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this complex field. We will delve into the nuances of model selection, descriptor interpretation, and the experimental validation that underpins the entire QSAR workflow.
The QSAR Workflow: From Molecular Structure to Predictive Model
The development of a robust QSAR model is a systematic process that involves several key stages, from data preparation to model validation and interpretation. Understanding this workflow is crucial for appreciating the comparative analyses that follow.
Caption: A generalized workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.
Antimalarial Quinoline Derivatives: A Comparative Analysis of QSAR Models
Malaria remains a significant global health threat, and quinoline-based drugs like chloroquine have historically been at the forefront of treatment.[5] However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarial agents.[5][7] QSAR studies have been instrumental in guiding the design of new quinoline derivatives with improved efficacy.
A comparative study of different QSAR models for a series of quinoline-based derivatives revealed the predictive power of various approaches.[8] The models developed, including Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR), all demonstrated good statistical significance.
| QSAR Model | Internal Validation (q²) | Non-Cross Validation (r²) | Predictive Ability (r²_pred) | Key Descriptors/Fields |
| CoMFA | 0.70 | 0.80 | 0.63 | Steric and Electrostatic Fields |
| CoMSIA | 0.69 | 0.79 | 0.61 | Steric, Electrostatic, Hydrophobic, H-bond Donor & Acceptor Fields |
| HQSAR | 0.80 | 0.80 | 0.72 | Atomic Contributions to Molecular Hologram |
Table 1: Comparison of QSAR models for antimalarial quinoline derivatives. [8]
The CoMSIA model, with its inclusion of hydrophobic and hydrogen bond donor/acceptor fields, provides a more nuanced understanding of the structure-activity relationship.[8] For instance, the contour maps generated from CoMFA and CoMSIA analyses can highlight regions where bulky substituents are favored or where hydrogen bond donors would enhance activity. These insights, combined with molecular docking studies into the active site of enzymes like lactate dehydrogenase of Plasmodium falciparum, provide a powerful platform for designing novel antimalarial quinolines.[8]
More recent 3D-QSAR studies on large datasets of 2,4-disubstituted quinoline derivatives have further refined these models, achieving high statistical validation for both CoMFA and CoMSIA.[9] These studies underscore the importance of linkers at the C4 position of the quinoline ring, with amide and secondary amine linkers showing promising results in reducing parasitemia.[9]
Experimental Protocol: Synthesis of a 2,4-Disubstituted Quinoline Derivative (A Representative Example)
The following is a generalized protocol for the synthesis of 2,4-disubstituted quinoline derivatives, based on common synthetic strategies.
-
Step 1: Synthesis of the Quinoline Core: A substituted aniline is reacted with a β-ketoester via a Conrad-Limpach or Doebner-von Miller reaction to form the quinoline ring.
-
Step 2: Functionalization at C4-position: The hydroxyl group at the C4-position is converted to a leaving group (e.g., by chlorination with POCl₃).
-
Step 3: Nucleophilic Substitution: The C4-chloroquinoline is then reacted with a desired amine or other nucleophile to introduce the substituent at the C4-position.
-
Step 4: Functionalization at C2-position: The C2-position can be functionalized through various reactions, such as lithiation followed by quenching with an electrophile.
-
Purification and Characterization: The final product is purified using techniques like column chromatography, and its structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Anticancer Quinoline Derivatives: Unraveling Structure-Activity Relationships
The quinoline scaffold is also a prominent feature in many anticancer agents, with their mechanism of action often involving the inhibition of protein kinases or DNA topoisomerase.[1][10] QSAR studies in this area are crucial for designing compounds with enhanced potency and selectivity against cancer cells.
A 3D-QSAR study on quinoline derivatives as inhibitors of the serine/threonine kinase STK10 (Aurora-C kinase) demonstrated the utility of CoMFA in predicting anticancer activity.[1] The developed model showed good predictive ability, with a cross-validated correlation coefficient (Q²) of 0.625 and a high coefficient of determination (R²) of 0.913.[1][11]
| QSAR Model | Cross-validated Correlation (Q²) | Coefficient of Determination (R²) | Key Insights from Contour Maps |
| CoMFA | 0.625 | 0.913 | Identification of key steric and electrostatic features influencing ligand activity. |
Table 2: CoMFA model for anticancer quinoline derivatives targeting STK10. [1][11]
Analysis of the CoMFA contour maps can guide the modification of the quinoline scaffold to improve its interaction with the target kinase.[11] For example, the maps might indicate that introducing a bulky, electropositive group at a specific position could enhance binding affinity. These computational predictions can then be validated through the synthesis and biological evaluation of the designed compounds.[1]
Another study on bisquinoline derivatives connected by a 4-Oxy-3-Fluoroaniline linker utilized QSAR and regression analysis to predict their anti-tumor activity against a panel of cancer cell lines.[12] This research highlights the potential of QSAR to guide the design of novel bisquinoline structures with high efficacy.[12]
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
The following is a standard protocol for evaluating the in vitro anticancer activity of newly synthesized quinoline derivatives.
-
Cell Culture: Human cancer cell lines (e.g., H460, HT-29, MKN-45) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[12]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the quinoline derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit 50% of cell growth, is calculated from the dose-response curve.
Antibacterial Quinoline Derivatives: Combating Antimicrobial Resistance
The rise of antimicrobial resistance is a pressing global health crisis, and the quinoline core is a key component of many important antibacterial drugs, including the fluoroquinolones.[13][14] QSAR modeling plays a vital role in the development of new quinoline-based antibiotics that can overcome existing resistance mechanisms.
A study on novel quinoline derivatives as peptide deformylase (PDF) enzyme inhibitors utilized molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment to guide the synthesis of potent antibacterial and antifungal agents.[15] The synthesized compounds showed excellent minimum inhibitory concentration (MIC) values against various bacterial strains.[15]
Sources
- 1. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 4. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. allsubjectjournal.com [allsubjectjournal.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3D-QSAR-based design, synthesis and biological evaluation of 2,4-disubstituted quinoline derivatives as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. QSAR studies of quinoline alkaloids camptothecin derivatives for prediction anticancer activity using linear and nonlinear methods | Semantic Scholar [semanticscholar.org]
- 11. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]
- 12. nanobioletters.com [nanobioletters.com]
- 13. researchgate.net [researchgate.net]
- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Chloroquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment: Beyond the Label
6-Chloroquinoline-3-carboxylic acid is a halogenated heterocyclic compound. While its own specific carcinogenicity data is not extensively documented, the parent compound, quinoline, has demonstrated carcinogenic activity in studies with rats and mice[1][2]. Therefore, it is prudent and often required by regulatory bodies like the Occupational Safety and Health Administration (OSHA) to treat this compound as a potential carcinogen and handle it with the appropriate precautions[3][4].
Core Hazards:
-
Acute Toxicity: Harmful if swallowed.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Potential Carcinogen: Due to its classification as a quinoline derivative, it should be handled as a substance with carcinogenic potential[1][2][5].
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to long-term environmental contamination.
A thorough risk assessment should be conducted before handling or disposing of this compound, taking into account the quantities involved and the specific laboratory environment.
Personal Protective Equipment (PPE) and Handling Protocols
Given the potential hazards, a stringent PPE protocol is non-negotiable. The objective is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles with side shields | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a fume hood to prevent inhalation. |
Handling Best Practices:
-
All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation risk.
-
Avoid generating dust.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
-
Wash hands thoroughly after handling, even if gloves were worn.
Spill Management: A Proactive Approach
Accidents happen, but a well-defined spill response plan can mitigate the consequences.
In case of a spill:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.
-
Collect: Carefully scoop the absorbent material and spilled substance into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
The Disposal Workflow: A Step-by-Step Procedural Guide
Improper disposal is a serious compliance and safety issue. Under no circumstances should this compound be disposed of down the drain or in regular trash. As a halogenated organic compound, it is subject to specific disposal regulations under the Resource Conservation and Recovery Act (RCRA) in the United States[6][7][8].
Step 1: Waste Segregation and Classification
The cornerstone of proper chemical waste management is meticulous segregation[9].
-
Identify as Halogenated Organic Waste: this compound contains a carbon-halogen bond, classifying it as a halogenated organic compound[6][7][8].
-
Assign EPA Hazardous Waste Code (if applicable): Depending on the specific circumstances and any solvents used, it may fall under EPA hazardous waste codes for halogenated solvents (e.g., F001, F002) if mixed with them[10][11]. Consult with your institution's EHS department for the precise waste code.
-
Segregate from Other Waste Streams: Do not mix with non-halogenated organic waste, aqueous waste, or solid waste to prevent dangerous reactions and ensure proper disposal pathways[9].
Step 2: Containerization and Labeling
Proper containment is critical to prevent leaks and ensure safe transport.
-
Use a Designated, Compatible Container: A clearly labeled, leak-proof container made of a material compatible with the chemical waste is mandatory.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant," "Potential Carcinogen")
-
The date of accumulation.
-
Step 3: Storage
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure secondary containment is in place to capture any potential leaks.
Step 4: Final Disposal
The final disposal of this compound must be handled by trained professionals.
-
Authorized Incineration: The recommended and often legally required method of disposal for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility[12]. This process is designed to destroy the compound and scrub harmful combustion byproducts.
-
Contact Your EHS Office: Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. They will ensure compliance with all local, state, and federal regulations.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By understanding the rationale behind these procedures and adhering to them strictly, researchers can ensure they are conducting their work in a responsible and compliant manner.
References
- Carcinogenicities of Quinoline Derivatives in F344 R
- Evidence on the Carcinogenicity of Quinoline and its strong acid salts - OEHHA
- Good Laboratory Practices: Waste Disposal - SCION Instruments
- Best Practices for Labor
- Effective Lab Chemical Waste Management - Environmental Marketing Services
- Properly Managing Chemical Waste in Labor
- Carcinogenicity of quinoline by drinking-water administration in r
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Chapter 9 - Particularly Hazardous Substances - Cornell EHS
- 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.)
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.
- EPA Hazardous Waste Codes - Environmental Safety, Sustainability and Risk - ESSR
- Technical Resource Document: Treatment Technologies for Halogen
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classific
- State-only Hazardous Waste Subject to Resource Conserv
- EPA HAZARDOUS WASTE CODES - Idaho Department of Environmental Quality
- Comprehensive review on current developments of quinoline-based anticancer agents - ResearchG
- Hazardous Waste Listings - EPA
- Carcinogens - Standards - Occupational Safety and Health Administr
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.
- Guidelines on Handling Hazardous Drugs - ASHP
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes - EPA
- Chemical Hazards and Toxic Substances - Overview - Occupational Safety and Health Administr
Sources
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. Carcinogenicity of quinoline by drinking-water administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chapter 9 - Particularly Hazardous Substances [ehs.cornell.edu]
- 4. Carcinogens - Standards | Occupational Safety and Health Administration [osha.gov]
- 5. Carcinogenicities of quinoline derivatives in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. Effective Lab Chemical Waste Management [emsllcusa.com]
- 10. wku.edu [wku.edu]
- 11. epa.gov [epa.gov]
- 12. actenviro.com [actenviro.com]
Personal protective equipment for handling 6-Chloroquinoline-3-carboxylic acid
A Strategic Guide to the Safe Handling of 6-Chloroquinoline-3-carboxylic Acid
For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. This compound (CAS No. 118791-14-3) is a key intermediate in organic synthesis, pivotal in the development of various drugs, pesticides, and dyes.[1] However, its chemical properties necessitate a robust and informed approach to handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary protocols.
Understanding the Hazard Profile
This compound is classified as a substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][3] This hazard profile is the cornerstone of our safety protocols. The presence of a chlorinated quinoline ring and a carboxylic acid functional group dictates its reactivity and toxicological properties. Understanding this is the first step in mitigating risk.
Hazard Identification:
| Hazard Statement | GHS Classification | Implication for Handling |
| H302: Harmful if swallowed | Acute Toxicity (Oral), Category 4 | Strict prohibition of eating, drinking, or smoking in the lab.[2] Immediate medical attention is required if ingested.[2] |
| H315: Causes skin irritation | Skin Irritation, Category 2 | Imperative to prevent skin contact through appropriate gloves and lab coats.[2][3] |
| H319: Causes serious eye irritation | Eye Irritation, Category 2A | Mandates the use of chemical safety goggles or a face shield.[2][3] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Requires handling in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[2][3] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of routine but a scientifically-driven choice based on the specific hazards of this compound. The goal is to create an impermeable barrier between the researcher and the chemical.
Hand Protection: The First Line of Defense
-
Requirement: Chemical-resistant gloves (e.g., nitrile) must be worn.[2]
-
Rationale: As a known skin irritant, direct contact with this compound can cause localized inflammation and discomfort.[2] Nitrile gloves offer broad protection against many chemicals, including the fine powder form of this compound. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin. Contaminated gloves should be disposed of as chemical waste.
Eye and Face Protection: Shielding Against the Unseen
-
Requirement: Chemical safety goggles are mandatory.[2] A face shield should also be worn when there is a significant risk of splashing or dust generation.[2]
-
Rationale: The eyes are particularly vulnerable to chemical irritants. This compound can cause serious, and potentially lasting, eye damage.[2] Safety glasses offer minimal protection; only fully sealed goggles provide the necessary defense against dust particles and splashes. A face shield adds a further layer of protection for the entire face.
Body Protection: A Barrier for the Body
-
Requirement: A long-sleeved, fire-retardant laboratory coat that is fully buttoned is required.[4]
-
Rationale: The lab coat protects the skin on the arms and torso from accidental spills and contamination.[4] It should be worn at all times when handling the chemical and removed before leaving the laboratory to prevent the spread of contamination.[5]
Respiratory Protection: Safeguarding the Airway
-
Requirement: In cases of inadequate ventilation or when handling large quantities of the powder, a NIOSH-approved respirator is necessary.[2]
-
Rationale: This compound may cause respiratory irritation.[2] Engineering controls, such as a chemical fume hood, are the primary method to control this hazard. However, in situations where these controls are insufficient, a respirator provides essential protection against the inhalation of harmful dust.
Operational Plan: From Receipt to Disposal
A comprehensive safety strategy extends beyond PPE to encompass the entire lifecycle of the chemical within the laboratory.
Receipt and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
Keep it segregated from strong oxidizing agents, with which it is incompatible.[2]
-
The storage area should be clearly labeled and accessible only to authorized personnel.[6]
Handling and Use
-
Engineering Controls: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6][7] Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[2][8]
-
Procedural Steps:
-
Before beginning work, ensure all necessary PPE is donned correctly.
-
Use tools like spatulas and weigh paper to handle the solid, avoiding the generation of dust.[6]
-
When preparing solutions, add the solid to the solvent slowly while stirring to prevent splashing.
-
Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][9]
-
Clean all equipment and the work area to remove any residual contamination.[6]
-
Spill Management
-
In the event of a spill, evacuate unnecessary personnel from the area.[10]
-
For small spills, carefully sweep or shovel the solid material into an appropriate container for disposal, minimizing dust generation.[2]
-
For large spills, contact your institution's environmental health and safety department.
Disposal Plan
-
Chemical waste must be disposed of in accordance with all federal, state, and local regulations.[3]
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, weigh paper) in a clearly labeled hazardous waste container.[9]
-
It is recommended to send the waste to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2]
Visualizing the Workflow
To ensure a clear and logical application of these safety protocols, the following workflow diagram illustrates the key decision points and actions from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
First Aid: Immediate Response
In the event of exposure, immediate and correct first aid is critical.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][3]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[2]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][11]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2]
By adhering to these scientifically-grounded safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their valuable work.
References
- Synquest Labs. (n.d.). This compound Safety Data Sheet.
- BIOSYNCE. (n.d.). This compound CAS 118791-14-3.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- Combi-Blocks, Inc. (2023). JR-2511 p.1 - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). This compound | 118791-14-3.
- AK Scientific, Inc. (n.d.). 6-Chloroquinoline-4-carboxylic acid Safety Data Sheet.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- BenchChem. (2025). Personal protective equipment for handling Isoquinoline-8-sulfonamide.
- GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Wits University. (2022). Personal Protective Equipment (PPE) | Chemistry.
- Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
- AK Scientific, Inc. (n.d.). 6-Chloroquinoline-2-carboxylic acid Safety Data Sheet.
- CymitQuimica. (2024). Safety Data Sheet.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Thermo Fisher Scientific. (2025). 2 - SAFETY DATA SHEET.
- Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide.
- National Research Council. (1995). Working with Chemicals. In Prudent Practices in the Laboratory.
- BOC Sciences. (n.d.). CAS 118791-14-3 this compound.
- Rutgers University. (n.d.). Chlorine Safety Operating Procedure.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
Sources
- 1. biosynce.com [biosynce.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. aksci.com [aksci.com]
- 4. youtube.com [youtube.com]
- 5. cdc.gov [cdc.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. gz-supplies.com [gz-supplies.com]
- 10. technopharmchem.com [technopharmchem.com]
- 11. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
